molecular formula C11H4BrF6N B1274484 4-Bromo-2,8-bis(trifluoromethyl)quinoline CAS No. 35853-45-3

4-Bromo-2,8-bis(trifluoromethyl)quinoline

Cat. No.: B1274484
CAS No.: 35853-45-3
M. Wt: 344.05 g/mol
InChI Key: DXALAFAFIXJDOS-UHFFFAOYSA-N
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Description

4-Bromo-2,8-bis(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C11H4BrF6N and its molecular weight is 344.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,8-bis(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4BrF6N/c12-7-4-8(11(16,17)18)19-9-5(7)2-1-3-6(9)10(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXALAFAFIXJDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4BrF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399008
Record name 4-Bromo-2,8-bis(trifluoromethyl)quinoline
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Molecular Weight

344.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35853-45-3
Record name 4-Bromo-2,8-bis(trifluoromethyl)quinoline
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,8-bis(trifluoromethyl)quinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2,8-bis(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4-Bromo-2,8-bis(trifluoromethyl)quinoline, a fluorinated heterocyclic compound of interest in pharmaceutical and materials science research. This document collates available data on its physical and chemical characteristics, outlines detailed experimental protocols for its synthesis and analysis, and discusses its potential applications based on the reactivity and biological activity of structurally related molecules.

Core Chemical and Physical Properties

This compound is an off-white to yellow crystalline powder.[1][2] The introduction of two trifluoromethyl groups significantly influences its physicochemical properties, enhancing its lipophilicity and metabolic stability, which are desirable characteristics in drug discovery.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₁H₄BrF₆N[1][4][5][6][7]
Molecular Weight 344.05 g/mol [1][5][7]
CAS Number 35853-45-3[1][2][5][6][7][8]
Appearance Off-white to yellow crystalline powder[1][2]
Melting Point 60-64 °C[1][2]
Boiling Point 281.6 °C at 760 mmHg (Predicted)[1][2]
Density 1.7 ± 0.1 g/cm³ (Predicted)[1][2]
pKa -3.67 ± 0.50 (Predicted)[2]
XLogP3 4.7[1][4]

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process starting from commercially available precursors. The general synthetic pathway involves the initial formation of a quinolinol intermediate, followed by bromination.

Experimental Workflow: Synthesis

A 2-(Trifluoromethyl)aniline C 2,8-Bis(trifluoromethyl)-4-quinolinol A->C Polyphosphoric acid, 120-150 °C B Ethyl 4,4,4-trifluoro-3-oxobutanoate B->C D This compound C->D Phosphorus oxybromide (POBr₃) or other brominating agent A Quinoline Scaffold C This compound A->C B Bromo and Trifluoromethyl Substituents B->C D Potential Anticancer Activity C->D E Potential Antimicrobial Activity C->E F Potential Antimalarial Activity C->F

References

4-Bromo-2,8-bis(trifluoromethyl)quinoline CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2,8-bis(trifluoromethyl)quinoline, a key intermediate in medicinal chemistry and materials science. The document details its chemical structure, physicochemical properties, synthesis protocols, and reactivity, with a focus on its application in cross-coupling reactions. This guide is intended to serve as a foundational resource for professionals engaged in drug discovery and organic synthesis, offering detailed experimental procedures and workflow visualizations to facilitate its use as a versatile chemical building block.

Core Compound Identification and Properties

This compound is a halogenated, trifluoromethyl-substituted quinoline derivative. The presence of two electron-withdrawing trifluoromethyl groups and a bromine atom makes it a valuable and highly reactive intermediate for the synthesis of complex organic molecules.[1][2] The quinoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anticancer and antimalarial agents.[3][4][5]

Structure:

The chemical structure consists of a quinoline core substituted with a bromine atom at the 4-position and trifluoromethyl (CF3) groups at the 2- and 8-positions.

Table 1: Physicochemical and Identification Data

PropertyValueReference(s)
CAS Number 35853-45-3[6]
Molecular Formula C₁₁H₄BrF₆N[6]
Molecular Weight 344.05 g/mol [6]
Appearance Off-white to yellow crystalline powder[6]
Melting Point 60 °C[6]
Boiling Point 281.6 °C at 760 mmHg (Predicted)[6]
Density 1.7 g/cm³ (Predicted)[6]
SMILES C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2Br)C(F)(F)F[7]
InChIKey DXALAFAFIXJDOS-UHFFFAOYSA-N[7]

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A common strategy involves the cyclization of an appropriate aniline derivative followed by halogenation. The following protocol is adapted from established methods for synthesizing related trifluoromethyl-substituted quinolines.[6][8]

Experimental Protocol: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol (Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, combine 2-(Trifluoromethyl)aniline (1 equivalent) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1 equivalent).[8]

  • Cyclization: Add polyphosphoric acid (approx. 10 parts by weight) to the mixture. Heat the reaction mixture to 120-150 °C and stir vigorously for 3 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and carefully pour it into a beaker containing crushed ice with vigorous stirring. A precipitate will form.[8]

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold distilled water. The resulting solid is 2,8-bis(trifluoromethyl)-4-quinolinol, which can be dried and used in the next step without further purification.[8]

Experimental Protocol: Bromination to Yield this compound

  • Reaction Setup: In a sealed reaction vessel suitable for high temperatures, place the synthesized 2,8-bis(trifluoromethyl)-4-quinolinol (1 equivalent).

  • Bromination: Add phosphoryl bromide (POBr₃, approx. 1.1-1.5 equivalents).

  • Reaction Conditions: Heat the mixture to 150 °C for 2-3 hours.[6]

  • Work-up and Purification: After cooling, the reaction mixture is carefully quenched with water and neutralized with a suitable base (e.g., aqueous NaHCO₃ solution). The crude product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The final product can be purified by column chromatography on silica gel to yield this compound.

Applications in Drug Discovery: Cross-Coupling Reactions

The bromine atom at the C4-position of the quinoline ring serves as a versatile synthetic handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming new carbon-carbon bonds, widely employed in the pharmaceutical industry.[9][10]

Suzuki-Miyaura Cross-Coupling Workflow

The diagram below illustrates the typical workflow for a Suzuki-Miyaura cross-coupling reaction, a key application for this compound in synthesizing more complex, biologically active molecules.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst (e.g., Pd(OAc)₂) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/Water) heating Heat & Stir (e.g., 80-100 °C, 4-12 h) Under Inert Atmosphere (N₂ or Ar) reagents->heating Setup quench Cool & Quench (Add Water) heating->quench Completion extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify Crude Product analyze Characterization (NMR, MS, etc.) purify->analyze final_product Final Coupled Product (4-Aryl-2,8-bis(trifluoromethyl)quinoline) analyze->final_product Purity Confirmed

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid.

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1 mmol, 1 equivalent), phenylboronic acid (1.2 mmol, 1.2 equivalents), and potassium carbonate (K₂CO₃, 3 mmol, 3 equivalents).[11]

  • Catalyst Addition: Add the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%). In some cases, a phosphine ligand such as triphenylphosphine (PPh₃) or SPhos may be required to facilitate the reaction.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add degassed solvents, typically a mixture such as dioxane and water (e.g., 4:1 ratio, 5 mL).[11]

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-phenyl-2,8-bis(trifluoromethyl)quinoline.

Logical Pathway: From Intermediate to Potential Drug Candidate

The utility of this compound in drug discovery lies in its role as a scaffold for rapidly generating a library of novel compounds. The trifluoromethyl groups often enhance metabolic stability and binding affinity, while the C4-position allows for systematic exploration of the structure-activity relationship (SAR).[1]

Drug_Discovery_Logic start This compound (Starting Material) reaction Parallel Synthesis (e.g., Suzuki, Buchwald-Hartwig, Sonogashira Couplings) start->reaction library Compound Library (Diverse C4-Substitutions) reaction->library Generates screening High-Throughput Biological Screening (e.g., Enzyme/Cell Assays) library->screening hit Hit Identification screening->hit Identifies optimization Lead Optimization (SAR Studies) hit->optimization candidate Preclinical Candidate optimization->candidate Develops

Caption: Logical flow from chemical intermediate to a drug candidate.

Safety Information

Handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. Based on aggregated GHS information, this compound may cause skin irritation.[6] Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This compound is a highly functionalized building block with significant potential in the synthesis of novel chemical entities for pharmaceutical and materials science applications. Its trifluoromethyl groups provide desirable electronic and metabolic properties, while the C4-bromo substituent offers a reliable point for diversification via modern cross-coupling chemistry. The protocols and workflows detailed in this guide provide a practical framework for researchers to effectively utilize this valuable intermediate in their discovery programs.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-2,8-bis(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-2,8-bis(trifluoromethyl)quinoline. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are engaged in the synthesis and characterization of complex heterocyclic molecules.

Molecular Structure

The structure of this compound is presented below, with the standard IUPAC numbering for the quinoline ring system. This numbering is used for the assignment of NMR signals.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the quinoline ring system. The powerful electron-withdrawing effects of the two trifluoromethyl groups and the bromine atom will cause all proton signals to appear at a relatively low field.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

SignalPositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-338.1 - 8.3Singlet (s)-1H
H-558.4 - 8.6Doublet (d)J₅,₆ = 7.0 - 9.01H
H-667.8 - 8.0Triplet (t)J₆,₅ = 7.0 - 9.0, J₆,₇ = 7.0 - 9.01H
H-778.2 - 8.4Doublet (d)J₇,₆ = 7.0 - 9.01H

Interpretation of the ¹H NMR Spectrum:

  • H-3: This proton is on the pyridine ring of the quinoline system. It is adjacent to the bromine at position 4 and the trifluoromethyl-substituted carbon at position 2. Due to the absence of adjacent protons, it is expected to appear as a singlet.

  • H-5, H-6, H-7: These protons form an AMX spin system on the benzene ring portion of the quinoline.

    • H-5 is expected to be the most downfield of this system due to the anisotropic effect of the nearby bromine atom and the electron-withdrawing nature of the quinoline nitrogen. It will be split into a doublet by the adjacent H-6.

    • H-6 will be coupled to both H-5 and H-7, resulting in a triplet (or more accurately, a doublet of doublets that may appear as a triplet if the coupling constants are similar).

    • H-7 is adjacent to the trifluoromethyl-substituted carbon at position 8 and coupled to H-6, leading to a doublet.

¹³C NMR Spectral Data

The ¹³C NMR spectrum will be more complex, showing signals for all 11 unique carbon atoms in the molecule. The carbons attached to the trifluoromethyl groups will exhibit characteristic quartets due to one-bond carbon-fluorine coupling (¹JCF).

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

PositionPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)
C-2145 - 150Quartet (q), ²JC-F ≈ 35 Hz
C-3122 - 125Singlet (s)
C-4120 - 123Singlet (s)
C-4a128 - 132Singlet (s)
C-5129 - 133Singlet (s)
C-6127 - 130Singlet (s)
C-7130 - 134Singlet (s)
C-8125 - 129Quartet (q), ²JC-F ≈ 30-35 Hz
C-8a147 - 152Singlet (s)
-CF₃ (at C-2)120 - 124Quartet (q), ¹JC-F ≈ 275 Hz
-CF₃ (at C-8)120 - 124Quartet (q), ¹JC-F ≈ 275 Hz

Interpretation of the ¹³C NMR Spectrum:

  • Quaternary Carbons: C-2, C-4, C-4a, C-8, and C-8a are quaternary and will generally show lower intensity signals.

  • Carbons bonded to CF₃: The signals for C-2 and C-8 will appear as quartets due to coupling with the three fluorine atoms of the trifluoromethyl group. The trifluoromethyl carbons themselves will also be quartets but with a much larger coupling constant.

  • Carbon bonded to Bromine: The C-4 signal will be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect of bromine.

  • Aromatic Carbons: The remaining carbons (C-3, C-5, C-6, C-7) will appear as singlets in a standard broadband-decoupled ¹³C NMR spectrum.

Experimental Protocols

A standardized protocol for the acquisition of NMR spectra for this type of compound is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Solvent: CDCl₃.

  • Temperature: 298 K (25 °C).

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16 to 64, depending on sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak of CDCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze peak multiplicities and coupling constants.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.

NMR Spectral Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Compound Solvent Dissolve in CDCl3 with TMS Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place in Spectrometer (500 MHz) Tube->Spectrometer H1_Acq Acquire 1H Spectrum Spectrometer->H1_Acq C13_Acq Acquire 13C Spectrum Spectrometer->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phase Phase & Baseline Correction FT->Phase Calibrate Calibrate to TMS/Solvent Phase->Calibrate H1_Analysis Analyze 1H: - Chemical Shift - Integration - Multiplicity Calibrate->H1_Analysis C13_Analysis Analyze 13C: - Chemical Shift - C-F Coupling Calibrate->C13_Analysis Structure Assign Signals to Structure H1_Analysis->Structure C13_Analysis->Structure Final Final Structure->Final Structure Confirmed

Caption: A logical workflow for the analysis of NMR spectra.

Technical Guide: Mass Spectrometry Analysis of 4-Bromo-2,8-bis(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Bromo-2,8-bis(trifluoromethyl)quinoline. Due to the limited availability of experimental mass spectrometry data for this specific compound, this document outlines the predicted mass spectrometric behavior, a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and expected fragmentation patterns based on the analysis of structurally related compounds. This guide is intended to support researchers in the fields of medicinal chemistry, drug discovery, and analytical chemistry in the characterization of this and similar halogenated and trifluoromethylated quinoline derivatives. Quinoline derivatives are a significant class of compounds in drug development, with a wide range of pharmacological activities including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4] The presence of trifluoromethyl groups can enhance metabolic stability and binding affinity, making compounds like this compound of particular interest in medicinal chemistry.[5][6]

Predicted Mass Spectrometry Data

Predicted mass spectrometry data for this compound (Molecular Formula: C₁₁H₄BrF₆N) provides valuable information for its initial identification. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts and the predicted collision cross-section (CCS) values.

Adduct IonPredicted m/zPredicted CCS (Ų)
[M+H]⁺343.95038171.0
[M+Na]⁺365.93232185.7
[M-H]⁻341.93582170.3
[M+NH₄]⁺360.97692188.4
[M+K]⁺381.90626172.1
[M]⁺342.94255182.2
[M]⁻342.94365182.2

Data sourced from PubChem.

Expected Fragmentation Patterns

The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity (M⁺ and M+2⁺) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[7][8]

Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules. For this compound, likely fragmentation events include:

  • Loss of a trifluoromethyl radical (•CF₃): This would result in a significant fragment ion.

  • Loss of a bromine radical (•Br): Cleavage of the C-Br bond is a common fragmentation pathway for brominated aromatic compounds.[7]

  • Sequential loss of fluorine atoms or HF.

  • Cleavage of the quinoline ring system: This can lead to a variety of smaller fragment ions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis of this compound by GC-MS. Optimization of these parameters may be necessary for specific instrumentation and sample matrices.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range for calibration.

  • Sample Preparation: For analysis of the compound in a complex matrix, an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and remove interfering substances. The final extract should be dissolved in a solvent compatible with the GC-MS system.

GC-MS Instrumentation and Conditions
Parameter Condition
Gas Chromatograph Agilent Intuvo 9000 GC or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
GC Column HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or similar
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 280 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program Initial: 100 °C, hold for 1 minRamp: 20 °C/min to 300 °CHold: 5 min at 300 °C
Transfer Line Temp. 290 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 50-500
Scan Mode Full Scan
Data Analysis
  • Compound Identification: The retention time and the mass spectrum of the analyte peak in the sample chromatogram should be compared with those of the authentic standard. The characteristic isotopic pattern of bromine should be used as a key identifier.

  • Quantification: If quantitative analysis is required, a calibration curve should be constructed by plotting the peak area of the analyte against the concentration of the prepared standard solutions.

Visualizations

Experimental Workflow for GC-MS Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Solution (1 mg/mL) Working Working Standards (Serial Dilution) Standard->Working GC_MS GC-MS Injection Working->GC_MS Sample Sample Extraction (LLE/SPE) Sample->GC_MS Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometric Detection (EI, 70 eV) Separation->Detection Identification Compound Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: General workflow for the GC-MS analysis of this compound.

Predicted Fragmentation Pathway

fragmentation_pathway M [M]⁺˙ m/z ~343/345 M_minus_Br [M-Br]⁺ m/z ~264 M->M_minus_Br - •Br M_minus_CF3 [M-CF₃]⁺ m/z ~274/276 M->M_minus_CF3 - •CF₃ Quinoline_core Fragmented Quinoline Core M_minus_Br->Quinoline_core M_minus_CF3->Quinoline_core

Caption: Predicted major fragmentation pathways for this compound.

References

A Technical Guide to the Physical and Chemical Stability of 4-Bromo-2,8-bis(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical stability of 4-Bromo-2,8-bis(trifluoromethyl)quinoline, a key intermediate in pharmaceutical synthesis. Due to the limited publicly available stability data for this specific compound, this guide synthesizes information from structurally related halogenated and trifluoromethylated quinolines to present a robust framework for its handling, storage, and stability assessment. This document outlines potential degradation pathways and provides detailed experimental protocols for forced degradation studies, as well as for the determination of key physical properties. The information herein is intended to enable researchers to ensure the integrity of this compound throughout its lifecycle in a research and development setting.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a building block for the synthesis of novel therapeutic agents. The presence of a bromine atom and two trifluoromethyl groups imparts unique electronic and steric properties to the quinoline core, which can influence its reactivity and stability.[1] A thorough understanding of the physical and chemical stability of this compound is paramount for ensuring the accuracy and reproducibility of experimental results, as well as for the development of stable drug formulations. This guide addresses the current knowledge gap by providing a detailed examination of its expected stability profile and the methodologies for its assessment.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are fundamental to its handling and the design of stability studies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₄BrF₆N[2]
Molecular Weight 344.05 g/mol [2]
Appearance Off-white to yellow crystalline powder[2]
Melting Point 60 °C[2]
Boiling Point 281.6 °C at 760 mmHg[2]
pKa (predicted) (Not explicitly found in searches)
logP (predicted) 4.7[2]

Chemical Stability and Potential Degradation Pathways

Forced degradation studies are essential for identifying the potential degradation pathways of a compound under various stress conditions.[3][4] Based on the chemistry of quinolines and related halogenated compounds, the following degradation pathways are proposed for this compound.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[5] The stability of this compound is expected to be pH-dependent.[6]

  • Acidic Conditions: Under strong acidic conditions, the quinoline nitrogen can be protonated, which may influence the electron density of the ring system. However, the strong electron-withdrawing nature of the trifluoromethyl groups is expected to decrease the basicity of the nitrogen, potentially rendering the compound relatively stable to acid hydrolysis.

  • Neutral Conditions: Minimal hydrolytic degradation is expected at neutral pH.

  • Alkaline Conditions: In basic media, nucleophilic aromatic substitution (SNAAr) of the bromine atom by a hydroxide ion could occur, leading to the formation of 4-hydroxy-2,8-bis(trifluoromethyl)quinoline. This reaction would be facilitated by the electron-withdrawing trifluoromethyl groups.

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen or oxidizing agents.[7] The quinoline ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products. The electron-deficient nature of the ring due to the trifluoromethyl groups might offer some protection against oxidation.

Photodegradation

Exposure to light, particularly UV radiation, can lead to the degradation of photosensitive molecules.[8][9] For bromo-substituted aromatic compounds, photolytic cleavage of the carbon-bromine bond to form a radical species is a potential degradation pathway. This could lead to the formation of debrominated species or other secondary products.

Photodegradation_Pathway This compound This compound Aryl_Radical Aryl_Radical This compound->Aryl_Radical hv (UV light) Debrominated_Product Debrominated_Product Aryl_Radical->Debrominated_Product + H• Other_Products Other_Products Aryl_Radical->Other_Products Further reactions

Caption: Proposed photodegradation pathway of this compound.

Recommended Storage and Handling

Based on the general guidelines for halogenated and trifluoromethylated quinolines, the following storage and handling procedures are recommended to ensure the stability and integrity of this compound:

  • Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[10] Avoid exposure to high temperatures and direct sunlight.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

The following section provides detailed experimental protocols for assessing the stability and key physicochemical properties of this compound. These are generalized methods and may require optimization for this specific compound.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways.[11]

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analysis Acid_Hydrolysis Acidic (e.g., 0.1 M HCl, 80°C) LC_MS LC-MS/MS Analysis Acid_Hydrolysis->LC_MS Base_Hydrolysis Basic (e.g., 0.1 M NaOH, 80°C) Base_Hydrolysis->LC_MS Neutral_Hydrolysis Neutral (Water, 80°C) Neutral_Hydrolysis->LC_MS Oxidative Oxidative (e.g., 3% H₂O₂, RT) Oxidative->LC_MS Photolytic Photolytic (ICH Q1B exposure) Photolytic->LC_MS Thermal Thermal (e.g., 80°C, solid state) Thermal->LC_MS Drug_Substance This compound Drug_Substance->Acid_Hydrolysis Drug_Substance->Base_Hydrolysis Drug_Substance->Neutral_Hydrolysis Drug_Substance->Oxidative Drug_Substance->Photolytic Drug_Substance->Thermal NMR NMR Spectroscopy LC_MS->NMR For structure elucidation

References

Solubility profile of 4-Bromo-2,8-bis(trifluoromethyl)quinoline in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2,8-bis(trifluoromethyl)quinoline. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents a compilation of information on structurally similar quinoline derivatives, alongside a generalized, robust experimental protocol for determining solubility. This guide is intended to equip researchers with the necessary information and methodologies to assess the solubility of this compound in common laboratory solvents.

Introduction to this compound

This compound is a halogenated, trifluoromethyl-substituted quinoline derivative. The quinoline core is a prominent scaffold in medicinal chemistry and materials science, known for its presence in numerous biologically active compounds and functional materials.[1][2] The presence of two trifluoromethyl groups, which are strong electron-withdrawing groups, and a bromine atom significantly influences the compound's physicochemical properties, including its solubility. Understanding the solubility profile is critical for a wide range of applications, from drug formulation and delivery to reaction condition optimization in synthetic chemistry.[2]

Physicochemical Properties:

PropertyValueSource
CAS Number 35853-45-3[3][4][5]
Molecular Formula C₁₁H₄BrF₆N[3][4][5]
Molecular Weight 344.05 g/mol [3][5]
Appearance Off-white to yellow crystalline powder[3][4]
Melting Point 62-64 °C[4]
Predicted Density 1.720 ± 0.06 g/cm³[4]
Predicted pKa -3.67 ± 0.50[4]

Expected Solubility in Common Laboratory Solvents

Quinoline and its derivatives are generally characterized by low aqueous solubility due to their hydrophobic aromatic core.[6] Their basic nitrogen atom allows for salt formation in acidic conditions, which can enhance aqueous solubility.[2][6] The presence of lipophilic substituents, such as the trifluoromethyl groups and bromine atom in the target compound, is expected to further decrease its solubility in polar protic solvents like water and increase its solubility in non-polar organic solvents.

Predicted Solubility Profile:

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolVery Low to LowThe hydrophobic nature of the quinoline core and the lipophilic substituents are expected to limit solubility in highly polar, hydrogen-bonding solvents. One source indicates slight solubility of 2,8-Bis(trifluoromethyl)-4-bromoquinoline in methanol.[4]
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneModerate to HighThese solvents can engage in dipole-dipole interactions and are generally good solvents for a wide range of organic compounds.
Non-Polar Dichloromethane, Chloroform, Toluene, HexaneModerate to HighThe non-polar nature of these solvents is well-suited to dissolve the largely hydrophobic this compound. One source indicates slight solubility of 2,8-Bis(trifluoromethyl)-4-bromoquinoline in chloroform.[4]

It is important to note that a structurally similar compound, a 2,6-bis-alkynylated quinoline bearing a cyano group, was reported to have low solubility, highlighting that even small structural changes can significantly impact this property.[1]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is essential. The following is a generalized method based on the principle of generating a saturated solution and subsequently quantifying the concentration of the dissolved compound.[7]

3.1. Materials and Equipment

  • This compound

  • Selected laboratory solvents (e.g., water, methanol, ethanol, DMSO, dichloromethane, etc.)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or agitator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3.2. Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of compound solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification cluster_calc Calculation A Add excess solid to a known volume of solvent in a vial B Agitate at a constant temperature (e.g., 24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant through a syringe filter C->D E Dilute the clear filtrate D->E F Analyze by HPLC or UV-Vis Spectrophotometry E->F G Determine concentration from a calibration curve F->G H Calculate solubility (e.g., in mg/mL or mol/L) G->H

A generalized workflow for the experimental determination of compound solubility.[7]

3.3. Detailed Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a precisely known volume of the chosen solvent. The amount should be sufficient to ensure a saturated solution is formed with undissolved solid remaining.[7]

    • Seal the vials tightly to prevent solvent evaporation.[7]

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[6][7]

  • Separation of Undissolved Solid:

    • Following equilibration, centrifuge the vials at high speed to pellet the undissolved solid.[7]

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[6][7]

  • Quantification:

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using a suitable analytical method (HPLC or UV-Vis spectrophotometry) to construct a calibration curve of response versus concentration.[7]

    • Sample Analysis: Dilute the filtered supernatant with a known factor to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.[6][7]

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent by multiplying the determined concentration of the diluted sample by the dilution factor.[7]

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Strategies for Solubility Enhancement

Should the experimentally determined solubility of this compound be insufficient for a specific application, several strategies can be employed for its enhancement:

  • pH Adjustment: As a quinoline derivative, the compound is likely a weak base. Decreasing the pH of an aqueous solution can lead to the protonation of the quinoline nitrogen, forming a more soluble salt.[6]

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can reduce the overall polarity of the solvent system, potentially increasing the solubility of the hydrophobic compound.[6]

  • Use of Excipients: In pharmaceutical contexts, the use of cyclodextrins can form inclusion complexes with the compound, enhancing its apparent aqueous solubility.[6]

The logical workflow for selecting a solubility enhancement strategy is depicted below.

G Start Inadequate Solubility Observed IsAqueous Is the primary solvent aqueous? Start->IsAqueous pHAdjust Attempt pH Adjustment (Acidification) IsAqueous->pHAdjust Yes OrganicSolvent Select an alternative organic solvent IsAqueous->OrganicSolvent No CoSolvent Introduce a water-miscible co-solvent pHAdjust->CoSolvent If insufficient Success Solubility Enhanced pHAdjust->Success If sufficient Cyclodextrin Consider cyclodextrin formulation CoSolvent->Cyclodextrin If further enhancement is needed CoSolvent->Success Cyclodextrin->Success Failure Further Optimization Needed Cyclodextrin->Failure If still insufficient OrganicSolvent->Success

Decision workflow for selecting a solubility enhancement strategy.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this technical guide provides a framework for understanding and experimentally determining its solubility profile. Based on the behavior of analogous quinoline derivatives, the compound is anticipated to exhibit low solubility in polar protic solvents and higher solubility in polar aprotic and non-polar organic solvents. The provided experimental protocol offers a reliable method for researchers to generate precise solubility data, which is crucial for advancing research and development involving this compound. For applications requiring higher aqueous solubility, strategies such as pH adjustment and the use of co-solvents should be investigated.

References

An In-depth Technical Guide to 4-Bromo-2,8-bis(trifluoromethyl)quinoline: Safety, Handling, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, safety precautions, and detailed experimental protocols associated with 4-Bromo-2,8-bis(trifluoromethyl)quinoline. This compound is a key intermediate in the synthesis of advanced pharmaceutical compounds, particularly next-generation antimalarial drugs. Adherence to strict safety and handling protocols is essential when working with this reactive chemical.

Chemical and Physical Properties

This compound is a solid, crystalline substance. Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 35853-45-3[1]
Molecular Formula C₁₁H₄BrF₆N[1]
Molecular Weight 344.05 g/mol [1]
Appearance Off-white to yellow crystalline powder[2]
Melting Point 60-64 °C[1][2]
Boiling Point 281.6 °C at 760 mmHg[3]
Density 1.7 g/cm³[2]
Flash Point 124.1 °C
Solubility No data available
Storage Store in a dry, well-ventilated place at room temperature. Keep container tightly closed.

Safety and Hazard Information

This compound is a hazardous substance that requires careful handling to avoid exposure. The following tables summarize the GHS classification and necessary precautionary measures.

GHS Hazard Classification
Hazard ClassHazard StatementSignal WordPictogramReference(s)
Skin IrritationH315: Causes skin irritationWarningGHS07 (Exclamation Mark)
Eye IrritationH319: Causes serious eye irritationWarningGHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationWarningGHS07 (Exclamation Mark)
Handling and Personal Protective Equipment (PPE)
Precautionary MeasureDescriptionReference(s)
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P264 Wash skin thoroughly after handling.[2]
P271 Use only outdoors or in a well-ventilated area.[2]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[4]
Engineering Controls Work in a well-ventilated fume hood.[5]
Eye/Face Protection Use tightly sealing safety goggles or a face shield.[6]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[6]
Respiratory Protection If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
First Aid Measures
Exposure RouteFirst Aid ProcedureReference(s)
Inhalation Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]
Firefighting Measures
AspectRecommendationReference(s)
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
Specific Hazards Emits toxic fumes under fire conditions (carbon oxides, nitrogen oxides, hydrogen bromide, hydrogen fluoride).[6]
Protective Equipment Wear self-contained breathing apparatus for firefighting if necessary.[6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a key subsequent reaction.

Synthesis of this compound

This synthesis is a two-step process starting from 2-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate.

This procedure involves the cyclization of an aniline derivative with a β-ketoester.

  • Materials:

    • 2-(Trifluoromethyl)aniline

    • Ethyl 4,4,4-trifluoro-3-oxobutanoate

    • Polyphosphoric acid (PPA)

    • Ice water

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottomed flask equipped with a stirrer, combine 2-(trifluoromethyl)aniline (1 equivalent) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1 equivalent).[7]

    • Add polyphosphoric acid to the mixture.[7]

    • Heat the reaction mixture to 120-150 °C and stir for 3 hours under a nitrogen atmosphere.[7]

    • Monitor the reaction completion by Thin Layer Chromatography (TLC).[7]

    • After completion, cool the reaction mixture and quench by pouring it into ice water with vigorous stirring. A yellow precipitate will form.[7]

    • Filter the precipitate under vacuum and wash with cold distilled water to yield the crude 2,8-bis(trifluoromethyl)quinolin-4-ol.[7]

    • The product can be further purified by extraction with dichloromethane, drying the organic layer over anhydrous magnesium sulfate, filtering, and concentrating under reduced pressure.[7]

This step converts the quinolinol to the target bromo-quinoline.

  • Materials:

    • 2,8-bis(trifluoromethyl)quinolin-4-ol

    • Phosphorus oxybromide (POBr₃)

    • Ice-cold water

  • Procedure:

    • Under an argon atmosphere, heat phosphorus oxybromide (1.1 equivalents) to 90 °C until the solid is completely dissolved.[2]

    • Add 2,8-bis(trifluoromethyl)quinolin-4-ol (1 equivalent) to the hot POBr₃.[2]

    • Increase the temperature to 150 °C and maintain for 2-6 hours.[2][8]

    • Allow the reaction mixture to cool to room temperature.[2]

    • Quench the reaction by carefully adding ice-cold water.[2]

    • A precipitate will form. Filter the solid and wash with water to afford this compound as a white solid.[2]

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.[9]

Formylation of this compound

This reaction is a key step in the synthesis of antimalarial drug precursors and involves a lithium-halogen exchange followed by quenching with an electrophile.

  • Materials:

    • This compound

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).[10][11]

    • Cool the solution to -78 °C using a dry ice/acetone bath.[10]

    • Slowly add n-butyllithium (typically 1.1 to 3 equivalents) dropwise to the cooled solution. A color change (e.g., to a blue solution) may be observed, indicating the formation of the organolithium species.[10][11]

    • Stir the reaction mixture at -78 °C for 30 minutes to 1 hour to ensure complete lithium-halogen exchange.[10][11]

    • Add anhydrous DMF (typically 5 equivalents) to the reaction mixture.[10][11]

    • Allow the reaction to proceed at -78 °C and then slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,8-bis(trifluoromethyl)quinoline-4-carbaldehyde.

    • The crude product can be purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the experimental workflows described above.

synthesis_workflow cluster_step1 Step 1: Synthesis of 2,8-bis(trifluoromethyl)quinolin-4-ol cluster_step2 Step 2: Bromination A 2-(Trifluoromethyl)aniline C Mix and add Polyphosphoric Acid A->C B Ethyl 4,4,4-trifluoro-3-oxobutanoate B->C D Heat to 120-150°C for 3h C->D E Quench with Ice Water D->E F Filter and Wash E->F G 2,8-bis(trifluoromethyl)quinolin-4-ol F->G H 2,8-bis(trifluoromethyl)quinolin-4-ol I Add to hot POBr₃ H->I J Heat to 150°C for 2-6h I->J K Quench with Ice Water J->K L Filter and Wash K->L M This compound L->M

Caption: Synthesis of this compound.

formylation_workflow A This compound in anhydrous THF B Cool to -78°C A->B C Add n-BuLi B->C D Stir for 30-60 min at -78°C (Lithium-Halogen Exchange) C->D E Add anhydrous DMF D->E F Warm to Room Temperature and Quench E->F G Workup and Purification F->G H 2,8-bis(trifluoromethyl)quinoline-4-carbaldehyde G->H

Caption: Formylation of this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant applications in medicinal chemistry. Its handling requires strict adherence to safety protocols due to its hazardous nature. The experimental procedures outlined in this guide provide a framework for its synthesis and subsequent chemical transformations. Researchers and drug development professionals should always consult the latest Safety Data Sheet and institutional safety guidelines before working with this compound.

References

An In-depth Technical Guide to Trifluoromethylquinolines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of trifluoromethylquinolines, a critical class of compounds in medicinal chemistry.

The strategic incorporation of the trifluoromethyl (CF3) group into the quinoline scaffold is a key strategy in modern drug design. This modification significantly enhances a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide delves into the synthesis, physicochemical properties, and wide-ranging pharmacological applications of these compounds.

Core Physicochemical Properties

The physicochemical characteristics of trifluoromethyl-substituted quinolines are fundamental to predicting their behavior in biological systems. Key parameters include melting point, boiling point, pKa, and lipophilicity (logP).[1] The CF3 group, being highly electron-withdrawing, generally lowers the pKa of the quinoline, influencing its ionization state at physiological pH.[1] It also substantially increases lipophilicity, which can enhance membrane permeability.[1][2]

Table 1: Physicochemical Properties of Selected Trifluoromethyl-Substituted Quinolines

Compound NameSubstitution PatternMelting Point (°C)Boiling Point (°C)pKalogP
2-(Trifluoromethyl)quinoline2-CF358-62---
6-(Trifluoromethyl)quinoline6-CF3---3.25
7-(Trifluoromethyl)quinoline7-CF365-67236.6 (at 762 Torr)2.55 (Predicted)-

Source: BenchChem[1] Note: A hyphen (-) indicates that the data was not found in the surveyed literature.

Synthetic Methodologies

The synthesis of trifluoromethylquinolines can be achieved through various established methods, including the Conrad-Limpach, Doebner-von Miller, and Friedländer reactions.[1] A common approach is the Gould-Jacobs reaction, which often begins with a trifluoromethyl-substituted aniline and a malonate derivative, followed by thermal cyclization to form the quinoline ring.[3] The Friedländer annulation, catalyzed by agents like proline potassium salt, offers another efficient route from substituted 2-trifluoroacetyl anilines and carbonyl compounds.[4]

G1 Start Trifluoromethylated Precursor Reaction Quinoline Ring Synthesis (e.g., Friedländer, Gould-Jacobs) Start->Reaction Purification Purification (Recrystallization, Chromatography) Reaction->Purification Product Trifluoromethyl-Substituted Quinoline Purification->Product Characterization Characterization (NMR, MS, etc.) Product->Characterization

Caption: General synthesis workflow for trifluoromethyl-substituted quinolines.

Experimental Protocols

Melting Point Determination: A small, powdered sample of the trifluoromethyl-substituted quinoline is packed into a capillary tube and placed in a melting point apparatus. The sample is heated at a controlled rate, and the temperature range over which the substance melts is recorded.[1]

pKa Determination: A known concentration of the compound is dissolved in a suitable solvent. A standardized solution of a strong acid is then added in increments, and the pH is recorded after each addition to generate a titration curve from which the pKa can be determined.[1]

Lipophilicity (logP) Determination: A two-phase system of n-octanol and water is prepared. The trifluoromethyl-substituted quinoline is dissolved in one phase, and the system is shaken until equilibrium is reached. The concentration of the compound in each phase is then measured to calculate the partition coefficient.[1]

Medicinal Chemistry Applications

Trifluoromethylquinolines are prominent in various therapeutic areas due to their enhanced pharmacological profiles.[5][6]

  • Anticancer Agents: Many quinoline derivatives act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[6][7] For instance, some inhibit receptor tyrosine kinases like EGFR, which are often mutated in non-small cell lung cancer.[8] Cabozantinib, a multikinase inhibitor containing a quinoline moiety, is used to treat certain cancers.[7]

  • Antimalarial Agents: The 4-aminoquinoline core is a well-known feature of antimalarial drugs like chloroquine.[6] Novel derivatives with trifluoromethyl groups are being explored to overcome drug resistance.[6][9]

  • Anti-inflammatory and Analgesic Agents: Certain 4-substituted-7-trifluoromethylquinoline derivatives have shown potent anti-inflammatory and analgesic properties with a good safety profile, partly attributed to nitric oxide release.[10]

G2 EGFR EGFR P_EGFR P-EGFR EGFR->P_EGFR Ligand Binding & Dimerization PI3K PI3K P_EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth and Proliferation mTOR->Cell_Growth Inhibitor Trifluoromethylquinoline Inhibitor Inhibitor->P_EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinoline compounds.

In Vitro Biological Evaluation

The efficacy of new trifluoromethylquinoline compounds is assessed through a series of in vitro assays.

G3 Start Synthesized Compound Cell_Lines Cancer Cell Lines (e.g., HCC827, A549) Start->Cell_Lines MTT_Assay Cell Viability Assay (MTT) Cell_Lines->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Kinase Assay) IC50->Mechanism_Study Potent Compounds Lead_Compound Lead Compound Identification Mechanism_Study->Lead_Compound

Caption: General experimental workflow for in vitro testing of quinoline compounds.

A crucial step in this process is determining the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit 50% of a biological process, such as cell viability.[11]

Table 2: Illustrative In Vitro Efficacy (IC50 Values in µM) of a Hypothetical Quinoline Compound

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma15.2
MCF-7Breast Adenocarcinoma8.5
HeLaCervical Adenocarcinoma12.1
HCT-116Colon Carcinoma10.8

Note: These are representative values to illustrate the type of data generated.

References

The Trifluoromethyl Group: A Keystone in Modulating Quinoline Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the basis of numerous therapeutic agents. The strategic incorporation of trifluoromethyl (CF3) groups has emerged as a powerful tool to enhance the biological activity and pharmacokinetic properties of quinoline derivatives. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in modulating the bioactivity of quinolines across various therapeutic areas, including antimalarial, anticancer, antimicrobial, and neuroprotective applications. We present a synthesis of current knowledge, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows to empower researchers in the design and development of next-generation trifluoromethylated quinoline-based therapeutics.

The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group exerts a profound influence on the physicochemical properties of the quinoline core, which in turn modulates its biological activity. These effects are primarily attributed to:

  • High Electronegativity: The fluorine atoms in the CF3 group are highly electronegative, creating a strong electron-withdrawing effect. This can alter the pKa of nearby functional groups, influencing ionization at physiological pH and thereby affecting drug-receptor interactions and cell permeability.

  • Increased Lipophilicity: The CF3 group significantly enhances the lipophilicity of the quinoline molecule. This property is crucial for improving membrane permeability, including crossing the blood-brain barrier, and can lead to better absorption and distribution of the drug.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This often results in a longer biological half-life and improved pharmacokinetic profile of the drug.

  • Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or chloro group. This allows for the fine-tuning of steric and electronic properties to optimize target binding and biological activity.

Antimalarial Activity of Trifluoromethylated Quinolines

The quinoline scaffold is central to many antimalarial drugs. The introduction of trifluoromethyl groups has been a key strategy in overcoming drug resistance and enhancing potency.

Mefloquine: A Case Study

Mefloquine, a well-known antimalarial drug, features two trifluoromethyl groups on its quinoline ring. Its primary mechanism of action is the inhibition of protein synthesis in the malaria parasite, Plasmodium falciparum.

Signaling Pathway: Mefloquine's Inhibition of Protein Synthesis

Mefloquine targets the 80S ribosome of P. falciparum, specifically binding to a pocket in the large subunit.[1][2] This binding event interferes with the GTPase-associated center (GAC), a crucial region for the polypeptide elongation step of protein synthesis, ultimately leading to parasite death.[2]

mefloquine_pathway mefloquine Mefloquine ribosome P. falciparum 80S Ribosome (Large Subunit) mefloquine->ribosome gac GTPase-Associated Center (GAC) ribosome->gac Binds to pocket in GAC elongation Polypeptide Elongation gac->elongation Inhibition protein_synthesis Protein Synthesis elongation->protein_synthesis parasite_death Parasite Death protein_synthesis->parasite_death Leads to

Mefloquine's mechanism of action.
Quantitative Antimalarial Activity Data

The following table summarizes the in vitro antimalarial activity (IC50 values) of various trifluoromethylated quinoline derivatives against different strains of P. falciparum.

Compound/DerivativeP. falciparum StrainIC50 (µM)Reference
2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketoneD10 (Chloroquine-sensitive)4.8 µg/mL[3]
2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketoneD10 (Chloroquine-sensitive)5.2 µg/mL[3]
MefloquineDd2 (Chloroquine-resistant)Varies (used as control)[4]
ChloroquineDd2 (Chloroquine-resistant)60-160 nM[5]
Endochin-like quinolones (ELQs) with trifluoromethyl substitutionVarious resistant strainsSignificantly increased potency[6]
Experimental Protocol: In Vitro Antimalarial SYBR Green I Assay

This protocol is adapted for determining the 50% inhibitory concentration (IC50) of trifluoromethylated quinoline compounds against P. falciparum.[4][7][8][9]

1. Materials:

  • P. falciparum culture (ring-stage synchronized, 0.5-1% parasitemia, 2% hematocrit)

  • Complete RPMI 1640 medium

  • Trifluoromethylated quinoline compound (stock solution in DMSO)

  • 96-well microplates

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)

2. Procedure:

  • Plate Preparation: Prepare serial two-fold dilutions of the test compound in complete medium in a 96-well plate. Include drug-free (positive control) and uninfected erythrocyte (background) wells.

  • Parasite Addition: Add 200 µL of the synchronized parasite culture to each well.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator.

  • Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-24 hours.

  • Fluorescence Measurement: Read the fluorescence of each well using the microplate reader.

  • Data Analysis: Subtract the background fluorescence. Calculate the percentage of parasite growth inhibition relative to the drug-free control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting to a dose-response curve.

Anticancer Activity of Trifluoromethylated Quinolines

The quinoline scaffold is also a promising framework for the development of anticancer agents. Trifluoromethylation has been shown to enhance the cytotoxic activity of these compounds against various cancer cell lines.

Signaling Pathway: Apoptosis Induction by Anticancer Quinolines

Many quinoline derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[2][10][11] This often involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, cell death.

apoptosis_pathway tfm_quinoline Trifluoromethylated Quinoline bcl2_family Bcl-2 Family Proteins (e.g., Bax, Bcl-2) tfm_quinoline->bcl2_family Modulates mitochondria Mitochondria bcl2_family->mitochondria Regulates Mitochondrial Outer Membrane Permeabilization cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_cascade Caspase Activation (Caspase-9, Caspase-3) cytochrome_c->caspase_cascade Activates apoptosis Apoptosis caspase_cascade->apoptosis Executes

Generalized apoptosis pathway induced by quinolines.
Quantitative Anticancer Activity Data

The following table presents the in vitro anticancer activity (IC50 values) of representative trifluoromethylated quinoline derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
7-tert-butyl-substituted quinolineMCF-7 (Breast)0.02-0.04[12]
7-tert-butyl-substituted quinolineHCT-116 (Colon)0.02-0.04[12]
4-anilinoquinoline derivativeVarious cancer cell lines1.5-3.9 nM[12]
Fluorinated quinoline analogue 6aMDA-MB-468 (Triple-Negative Breast)2.5–5[13]
Fluorinated quinoline analogue 6bMDA-MB-468 (Triple-Negative Breast)2.5–5[13]
Fluorinated quinoline analogue 6fMDA-MB-468 (Triple-Negative Breast)2.5–5[13]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][14][15]

1. Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Trifluoromethylated quinoline compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at ~570 nm)

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Protocol: Western Blot for Apoptosis Markers

This protocol is for detecting the cleavage of caspases, a hallmark of apoptosis.[16][17][18][19]

1. Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

2. Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer and quantify protein concentration.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

Antimicrobial and Antiviral Activities

Trifluoromethylated quinolines have also demonstrated promising activity against a range of microbial pathogens.

Antibacterial and Antileishmanial Activity

Sitamaquine, an 8-aminoquinoline, is under development for the treatment of visceral leishmaniasis.[20][21] Its mechanism involves the inhibition of succinate dehydrogenase (Complex II) in the parasite's respiratory chain, leading to oxidative stress and apoptosis-like cell death.[1][14]

Signaling Pathway: Sitamaquine's Mechanism in Leishmania

sitamaquine_pathway sitamaquine Sitamaquine sdh Succinate Dehydrogenase (Complex II) sitamaquine->sdh Inhibits etc Electron Transport Chain sdh->etc ros Increased ROS Production sdh->ros Leads to atp_synthesis ATP Synthesis etc->atp_synthesis Disruption of proton gradient apoptosis Apoptosis-like Cell Death atp_synthesis->apoptosis Leads to ros->apoptosis

Sitamaquine's mechanism of action in Leishmania.
Quantitative Antimicrobial and Antiviral Data

Compound/DerivativeMicroorganism/VirusMIC/EC50 (µM)Reference
Quinoline with trifluoromethyl group (Compound 2)MRSA3.0 µg/mL[11]
5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide (22)MRSA and VRSA0.031–0.062 µg/mL[22]
2,8-bis(trifluoromethyl)quinoline analogsZika VirusEC50 = 0.8[23]
Quinoline derivative 1Dengue Virus Serotype 2IC50 = 3.03[24]
Quinoline derivative 2Dengue Virus Serotype 2IC50 = 0.49[24]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.[13][25][26][27]

1. Materials:

  • Bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplates

  • Trifluoromethylated quinoline compound

  • 0.5 McFarland turbidity standard

2. Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in CAMHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective and Analgesic Potential

Recent studies have highlighted the potential of trifluoromethylated quinolines in the treatment of neurological disorders.

Mechanism: Sodium Channel Blockade

Some quinoline-derived trifluoromethyl alcohols have shown analgesic and antiepileptic properties by blocking sodium channels. This action reduces the inflammatory signals released by peripheral nerves and damaged tissues.

Experimental Workflow: Evaluating Neuroprotective Agents

The evaluation of neuroprotective agents typically involves a series of in vitro and in vivo assays.

neuroprotection_workflow compound Trifluoromethylated Quinoline Derivative in_vitro In Vitro Assays (e.g., MPP+ induced neurotoxicity in SH-SY5Y cells) compound->in_vitro cell_viability Cell Viability (MTT Assay) in_vitro->cell_viability mechanism Mechanistic Studies (ROS, Apoptosis, etc.) in_vitro->mechanism in_vivo In Vivo Models (e.g., Cerebral Ischemia/ Reperfusion in rats) in_vitro->in_vivo Promising candidates histopathology Histopathological Analysis in_vivo->histopathology biochemical Biochemical Assays (Antioxidant enzymes, etc.) in_vivo->biochemical efficacy Efficacy Assessment in_vivo->efficacy

Workflow for evaluating neuroprotective quinolines.

Conclusion

The incorporation of trifluoromethyl groups into the quinoline scaffold is a highly effective strategy for modulating its bioactivity. This modification enhances physicochemical properties, leading to improved potency, metabolic stability, and pharmacokinetic profiles. The diverse applications of trifluoromethylated quinolines in antimalarial, anticancer, antimicrobial, and neuroprotective research underscore their therapeutic potential. This guide provides a foundational resource for researchers, offering quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action to facilitate the rational design and development of novel and effective quinoline-based drugs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-2,8-bis(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Bromo-2,8-bis(trifluoromethyl)quinoline, a key intermediate in the development of various bioactive molecules. The synthesis is a two-step process commencing with the Combes quinoline synthesis to form 2,8-bis(trifluoromethyl)quinolin-4-ol from 2-aminobenzotrifluoride and ethyl 4,4,4-trifluoro-3-oxobutanoate. The subsequent step involves the bromination of the quinolinol intermediate to yield the final product. This protocol includes detailed experimental procedures, tables summarizing key quantitative data, and a visual representation of the synthetic workflow.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science.[1][2] The presence of trifluoromethyl groups can enhance the metabolic stability and lipophilicity of these molecules, making them valuable scaffolds in drug discovery.[3] this compound serves as a versatile building block for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of novel compounds. This document outlines a reliable and reproducible method for its preparation.

Synthetic Pathway Overview

The synthesis of this compound is achieved in two primary steps as illustrated below. The initial step is a Combes quinoline synthesis, which involves the acid-catalyzed condensation and cyclization of an aniline with a β-diketone.[1][4][5]

Synthesis_Pathway cluster_step1 Step 1: Combes Quinoline Synthesis cluster_step2 Step 2: Bromination 2-aminobenzotrifluoride 2-aminobenzotrifluoride intermediate 2,8-Bis(trifluoromethyl)quinolin-4-ol 2-aminobenzotrifluoride->intermediate Polyphosphoric Acid, 120-150 °C ethyl_4_4_4_trifluoro_3_oxobutanoate Ethyl 4,4,4-trifluoro-3-oxobutanoate ethyl_4_4_4_trifluoro_3_oxobutanoate->intermediate final_product This compound intermediate->final_product POBr3, 150 °C

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,8-Bis(trifluoromethyl)quinolin-4-ol

This procedure follows the principles of the Combes quinoline synthesis.[5][6]

Materials:

  • 2-Aminobenzotrifluoride (2-(Trifluoromethyl)aniline)

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, combine 2-aminobenzotrifluoride (1 equivalent) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1 equivalent).[6]

  • Carefully add polyphosphoric acid to the mixture.

  • Heat the reaction mixture to 120-150 °C and stir for 3 hours under a nitrogen atmosphere.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool slightly and then pour it slowly into a beaker containing ice water with vigorous stirring. A yellow precipitate will form.[6]

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water.[6]

  • Alternatively, the product can be extracted from the quenched reaction mixture with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]

  • The resulting beige to yellow solid, 2,8-bis(trifluoromethyl)quinolin-4-ol, can often be used in the next step without further purification.[6]

Quantitative Data for 2,8-Bis(trifluoromethyl)quinolin-4-ol:

ParameterValueReference
Molecular FormulaC₁₁H₅F₆NO[6][7]
Molecular Weight281.15 g/mol [6][7]
Yield23-91%[6]
Melting Point128-134 °C[3][6]
AppearanceBeige to yellow solid[6]

Spectroscopic Data for 2,8-Bis(trifluoromethyl)quinolin-4-ol:

TypeDataReference
¹H NMR (400 MHz, DMSO-d₆)δ 7.30 (s, 1H), 7.80 (t, J=7.9 Hz, 1H), 8.28 (d, J=7.2 Hz, 1H), 8.52 (d, J=8.2 Hz, 1H)[6]
¹³C NMR (100 MHz, DMSO-d₆)δ 101.0, 119.9, 121.9, 122.6 (q, J=273 Hz), 125.3 (q, J=276 Hz), 127.3, 130.0 (q, J=58 Hz), 144.5, 148.4 (q, J=67 Hz), 163.3[6]
¹⁹F NMR (376 MHz, DMSO-d₆)δ -58.98 (s, 3F), -67.03 (s, 3F)[6]
Step 2: Synthesis of this compound

This procedure utilizes a brominating agent to convert the hydroxyl group of the quinolinol to a bromide. The protocol is adapted from a similar transformation.[8]

Materials:

  • 2,8-Bis(trifluoromethyl)quinolin-4-ol

  • Phosphoryl bromide (POBr₃)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, place 2,8-bis(trifluoromethyl)quinolin-4-ol (1 equivalent).

  • Carefully add phosphoryl bromide (1.1 equivalents).[8]

  • Heat the reaction mixture to 150 °C and maintain for 2 hours.[8]

  • After cooling, the reaction mixture can be carefully poured onto ice and neutralized to precipitate the product.

  • The crude product is then collected by filtration, washed with water, and can be purified by recrystallization or column chromatography.

Quantitative Data for this compound:

ParameterValue
Molecular FormulaC₁₁H₄BrF₆N
Molecular Weight344.05 g/mol

Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Workflow start Start mix_reagents1 Mix 2-aminobenzotrifluoride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and Polyphosphoric Acid start->mix_reagents1 heat_step1 Heat at 120-150 °C for 3h under N2 atmosphere mix_reagents1->heat_step1 quench Quench with ice water heat_step1->quench filter_extract Filter precipitate or Extract with DCM quench->filter_extract intermediate Obtain 2,8-Bis(trifluoromethyl)quinolin-4-ol filter_extract->intermediate mix_reagents2 Mix 2,8-Bis(trifluoromethyl)quinolin-4-ol and POBr3 intermediate->mix_reagents2 heat_step2 Heat at 150 °C for 2h mix_reagents2->heat_step2 workup Workup (pour on ice, neutralize) heat_step2->workup purify Purify by recrystallization or chromatography workup->purify final_product Obtain this compound purify->final_product end End final_product->end

Figure 2: Experimental workflow for the synthesis.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Polyphosphoric acid is corrosive and hygroscopic. Handle with care.

  • Phosphoryl bromide is corrosive and reacts violently with water. Handle with extreme caution under anhydrous conditions.

  • Trifluoromethyl-containing compounds should be handled with care as their physiological effects may not be fully known.

References

Application Notes and Protocol for Suzuki-Miyaura Coupling with 4-Bromo-2,8-bis(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pivotal tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is particularly crucial in medicinal chemistry for synthesizing biaryl and heterobiaryl scaffolds, which are prevalent in many pharmacologically active compounds.[3][4] The quinoline nucleus, for instance, is a privileged structure found in numerous compounds with a wide range of biological activities, including anticancer properties.[3]

This document provides a detailed protocol and application notes for the Suzuki-Miyaura coupling of 4-Bromo-2,8-bis(trifluoromethyl)quinoline. This substrate is highly electron-deficient due to the presence of two strongly electron-withdrawing trifluoromethyl (CF₃) groups. This electronic feature significantly influences the reactivity of the C-Br bond, making it an excellent candidate for oxidative addition to a palladium(0) catalyst, a key step in the catalytic cycle.[5] The following guidelines are based on established protocols for structurally similar and electron-deficient heterocyclic halides.[2][4]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][6] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in this case) of the this compound, forming a Pd(II) complex. The electron-deficient nature of the quinoline ring facilitates this step.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the Pd(II) complex, replacing the halide. The base activates the organoboron compound to facilitate this exchange.[6][7]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the final C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex Ar-Pd(II)L₂-R' transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 product Ar-R' (Coupled Product) reductive_elimination->product aryl_halide Ar-Br (4-Bromo-2,8-bis(CF₃)quinoline) aryl_halide->oxidative_addition boronic_acid R'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes: Optimizing the Reaction

The success of the Suzuki-Miyaura coupling with this compound is highly dependent on the careful selection of reaction parameters.

  • Substrate Reactivity: The two CF₃ groups strongly withdraw electron density from the quinoline ring system. This makes the C4-Br bond electron-poor and thus highly reactive towards oxidative addition. The order of halide reactivity is generally I > Br > OTf >> Cl.[5][9] Bromides offer a good balance of reactivity and stability.

  • Catalyst and Ligand Selection: For electron-deficient substrates, highly active catalyst systems are recommended to ensure efficient turnover.

    • Pd(dppf)Cl₂: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a robust, relatively air-stable, and effective catalyst for a wide range of Suzuki couplings, including those with heterocyclic halides.[3][10]

    • Buchwald Ligands: Electron-rich, bulky phosphine ligands such as SPhos and XPhos, when combined with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, often provide superior activity for challenging substrates, including electron-poor and sterically hindered partners.[2]

    • Pd(PPh₃)₄: While a classic catalyst, it may require higher temperatures and catalyst loadings for challenging substrates compared to more modern systems.[2]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.

    • Inorganic Bases: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. K₃PO₄ is a stronger base that can be effective when weaker carbonates fail.

    • Fluoride Sources: Cesium fluoride (CsF) or potassium fluoride (KF) can be effective, particularly in anhydrous conditions, for substrates sensitive to stronger bases.[7]

  • Solvent System: A mixture of an organic solvent and water is typical.

    • Dioxane/Water or Toluene/Water: These are standard solvent systems that effectively dissolve both the organic and inorganic reagents.[2][3] A ratio of 4:1 or similar is common.

    • Anhydrous Solvents: In some cases, anhydrous solvents like THF or DME can be used, particularly with fluoride bases.

Comparative Data for Reaction Conditions

The following table summarizes various conditions reported in the literature for Suzuki-Miyaura couplings of analogous halo-heterocycles, providing a comparative overview for reaction optimization.

Catalyst SystemLigandBaseSolventTemp (°C)Substrate TypeRef.
Pd(dppf)Cl₂dppfNa₂CO₃1,4-Dioxane / H₂O80-903-Bromoquinoline[3]
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane (DME)805-Bromoindazole[10]
Pd₂(dba)₃SPhosK₃PO₄Toluene / H₂O80Electron-deficient boronic acids[2]
Pd(PPh₃)₄PPh₃K₂CO₃Toluene or DME / H₂O85-1006-Halopurines[11]
Pd₂(dba)₃ / Ligand 1PhosphiteKF1,4-Dioxane80Aryl bromides / 2-pyridylboronates[12]

Detailed Experimental Protocol

This generalized protocol is a starting point and should be optimized for specific aryl/heteroaryl boronic acids and reaction scales.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3–5 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate/block

Experimental Workflow Diagram

Workflow start Start setup 1. Reaction Setup - Add solids to dry flask:  • 4-Bromo-quinoline  • Boronic Acid  • Base  • Catalyst start->setup inert 2. Inert Atmosphere - Seal flask - Evacuate and backfill  with Ar/N₂ (3x) setup->inert solvent 3. Solvent Addition - Add degassed solvent  via syringe inert->solvent reaction 4. Reaction - Stir at elevated temp.  (e.g., 80-100 °C) - Monitor by TLC/LC-MS solvent->reaction workup 5. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine reaction->workup purify 6. Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Purify by column  chromatography workup->purify analyze 7. Analysis - Characterize pure product  (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.65 mmol, 1.3 equiv), the base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.025 mmol, 5 mol%).[4]

  • Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.[3]

  • Reaction: Place the flask in a preheated oil bath or heating block and stir the reaction mixture vigorously at the desired temperature (typically 80–100 °C) for the specified time (usually 4–16 hours).[3]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

  • Purification: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

  • Characterization: Characterize the final product using standard analytical techniques, such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry, to confirm its identity and purity.

Troubleshooting

  • Low or No Conversion: If the starting material is not consumed, consider increasing the reaction temperature, using a more active catalyst system (e.g., a Buchwald system), or a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure the reaction is completely free of oxygen.

  • Protodeborylation of Boronic Acid: If a significant amount of the deborylated arene byproduct is observed, it indicates decomposition of the boronic acid. This can be minimized by using boronate esters (e.g., pinacol esters), which are more stable, or by ensuring strictly anhydrous conditions if applicable.

  • Formation of Homocoupling Product: The formation of a biaryl product from the boronic acid (R'-R') can occur. This side reaction can sometimes be suppressed by using a lower catalyst loading or ensuring a slow, controlled addition of reagents.

References

Application Notes and Protocols for Sonogashira Reaction of 4-Bromo-2,8-bis(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Sonogashira cross-coupling reaction of 4-Bromo-2,8-bis(trifluoromethyl)quinoline with terminal alkynes. The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, enabling the synthesis of a wide range of substituted quinolines.[1][2][3] Quinolines bearing alkynyl moieties at the 4-position are of significant interest in medicinal chemistry and materials science.[4]

The reactivity of the C-Br bond at the 4-position of the quinoline ring is generally sufficient for cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond compared to C-Cl bonds.[5] The presence of two strongly electron-withdrawing trifluoromethyl groups at the 2- and 8-positions is expected to influence the reactivity of the quinoline core.

I. Summary of Reaction Conditions

ParameterCondition 1 (Standard)Condition 2 (Copper-Free)Condition 3 (Mild, Aqueous)
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)[DTBNpP]Pd(crotyl)Cl (2.5 mol%)Pd(Amphos)₂Cl₂ (2-5 mol%)
Copper Co-catalyst CuI (3-10 mol%)NoneNone
Base Triethylamine (TEA) or Diisopropylamine (DIPA)2,2,6,6-Tetramethylpiperidine (TMP)Triethylamine (TEA)
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)Dimethyl sulfoxide (DMSO)Water with TPGS-750-M surfactant
Alkyne (equiv.) 1.1 - 1.51.61.2 - 1.5
Temperature Room Temperature to 80 °CRoom TemperatureRoom Temperature
Reaction Time 6 - 24 hours2 - 24 hours12 - 24 hours
Atmosphere Inert (Argon or Nitrogen)Inert (Argon)Air
Reference [6][7][8][9]

II. Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a generalized procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of the reaction conditions (catalyst, base, solvent, temperature) may be necessary for specific substrates.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.) and copper(I) iodide (0.06 eq.).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the anhydrous solvent (e.g., THF) via syringe, followed by the base (e.g., triethylamine, 3.0 eq.).

  • Add the terminal alkyne (1.2 eq.) to the reaction mixture via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-alkynyl-2,8-bis(trifluoromethyl)quinoline.

III. Diagrams

Experimental Workflow for Sonogashira Reaction

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants & Catalysts (this compound, Pd Catalyst, CuI) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C 3. Add Solvent & Base (e.g., THF, TEA) B->C D 4. Add Terminal Alkyne C->D E 5. Stir at Desired Temperature (Monitor by TLC/LC-MS) D->E Start Reaction F 6. Quench & Dilute E->F Reaction Complete G 7. Filter Catalyst F->G H 8. Aqueous Wash G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K Pure Product J->K Isolated Product

Caption: General experimental workflow for the Sonogashira cross-coupling reaction.

Catalytic Cycle of the Sonogashira Reaction

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pdiix R-Pd(II)-X L L pd0->pdiix Oxidative Addition (R-X) pdiialkynyl R-Pd(II)-C≡CR' L L pdiix->pdiialkynyl Transmetalation pdiialkynyl->pd0 Reductive Elimination (R-C≡CR') cu_acetylide Cu-C≡CR' cu_acetylide->pdiix alkyne H-C≡CR' alkyne->cu_acetylide base Base base->cu_acetylide cui CuI cui->cu_acetylide

Caption: Simplified catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,8-bis(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation is particularly valuable for the synthesis of arylamines, which are prevalent structural motifs in a vast array of pharmaceutical agents. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 4-Bromo-2,8-bis(trifluoromethyl)quinoline, an electron-deficient substrate of significant interest in drug discovery. The presence of two strong electron-withdrawing trifluoromethyl groups on the quinoline ring presents unique challenges that necessitate careful optimization of reaction conditions.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine to the palladium center. Subsequent deprotonation by the base generates a palladium-amido complex, which then undergoes reductive elimination to furnish the desired N-aryl amine and regenerate the active Pd(0) catalyst, thus completing the cycle.[1][3][4] The choice of a bulky, electron-rich phosphine ligand is critical for the success of the reaction, as it facilitates both the oxidative addition and reductive elimination steps.[1][3]

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Representative Reaction Conditions for the Amination of Bromoquinolines

The following table summarizes representative conditions for the Buchwald-Hartwig amination of various bromoquinolines. This data, compiled from analogous reactions, serves as a guideline for the optimization of the amination of this compound. Due to the electron-deficient nature of the target substrate, conditions employing bulky, electron-rich ligands are anticipated to be most effective.

EntryAryl Bromide (Substituent)AminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
16-Bromo-2-chloroquinolineVarious cyclic aminesPd₂(dba)₃ (2.5)XPhos (6)LHMDS (1.5)Dioxane10012-1675-90
2Methyl 6-bromoquinoline-3-carboxylateVarious aminesPd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene90-11012-2460-85
35-Bromo-8-benzyloxyquinolineSecondary anilinesPd(OAc)₂ (5)Johnphos (10)NaOtBu (1.5)Toluene1101880-95
43-BromoquinolineMorpholinePd(OAc)₂ (3)BINAP (4.5)Cs₂CO₃ (2.0)Dioxane1002488
54-Bromo-3-(trifluoromethyl)anilineVarious aminesPd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2.0)Toluene1001670-92

Experimental Protocols

General Considerations:

The Buchwald-Hartwig amination is sensitive to air and moisture. It is imperative that all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.2-1.5 equivalents)

  • Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., Sodium tert-butoxide [NaOtBu], 1.4-2.0 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Standard laboratory glassware for inert atmosphere chemistry (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

General Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and the base under a counterflow of inert gas.

  • Addition of Reactants: Add the this compound and the amine to the Schlenk flask.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-2,8-bis(trifluoromethyl)quinoline derivative.

Experimental_Workflow start Start setup Setup Reaction (Pd-catalyst, Ligand, Base, This compound, Amine in Schlenk Flask) start->setup inert Evacuate and backfill with inert gas (3x) setup->inert solvent Add anhydrous, deoxygenated solvent inert->solvent heat Heat and stir (80-120 °C) solvent->heat monitor Monitor reaction (TLC, LC-MS) heat->monitor workup Aqueous workup and extraction monitor->workup purify Purification (Column Chromatography) workup->purify end End Product purify->end

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting and Optimization

  • Low Yield: If the reaction shows low conversion, consider increasing the temperature, reaction time, or catalyst/ligand loading. The choice of ligand is crucial; for this electron-deficient substrate, more electron-rich and bulky ligands like RuPhos or BrettPhos may improve yields.

  • Side Reactions: Hydrodehalogenation (replacement of bromine with hydrogen) can be a competing side reaction. This can sometimes be suppressed by using a different base (e.g., K₃PO₄ or Cs₂CO₃) or by lowering the reaction temperature.

  • Catalyst Decomposition: The formation of palladium black indicates catalyst decomposition. Ensure that all reagents and solvents are thoroughly deoxygenated and that the reaction is maintained under a strict inert atmosphere.

By following these guidelines and protocols, researchers can effectively approach the Buchwald-Hartwig amination of this compound for the synthesis of novel compounds for drug discovery and development.

References

Application Notes and Protocols for 4-Bromo-2,8-bis(trifluoromethyl)quinoline in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,8-bis(trifluoromethyl)quinoline is a highly versatile and valuable building block in medicinal chemistry for the synthesis of complex active pharmaceutical ingredients (APIs). The presence of two strong electron-withdrawing trifluoromethyl groups significantly influences the reactivity of the quinoline core, making the 4-position highly susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the utilization of this building block in the synthesis of potent APIs, particularly in the development of antimalarial agents and potential kinase inhibitors.

Key Applications in API Synthesis

The primary applications of this compound in drug development revolve around the synthesis of:

  • 4-Aminoquinoline Derivatives: These compounds are analogues of known antimalarial drugs like mefloquine and are synthesized via nucleophilic aromatic substitution (SNA r) or Buchwald-Hartwig amination. The 2,8-bis(trifluoromethyl)quinoline scaffold is a key pharmacophore in several potent antimalarial compounds.

  • 4-Arylquinoline Derivatives: These are typically synthesized through Suzuki-Miyaura coupling and are explored as scaffolds for various therapeutic agents, including kinase inhibitors. The introduction of an aryl group at the 4-position allows for fine-tuning of the steric and electronic properties of the molecule to optimize target binding.

Experimental Protocols

The following protocols are generalized methods and may require optimization for specific substrates and scales. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 4-Amino-2,8-bis(trifluoromethyl)quinolines

This protocol describes the synthesis of N-substituted-4-amino-2,8-bis(trifluoromethyl)quinolines, which are potent antimalarial compounds. The reaction proceeds via a nucleophilic aromatic substitution, where the bromine atom at the 4-position is displaced by an amine. While the literature often starts from the analogous 4-chloro derivative, the 4-bromo derivative is expected to have similar or greater reactivity.[1]

General Reaction Scheme:

This compound + R-NH2 --[Pd catalyst, Ligand, Base]--> N-(R)-2,8-bis(trifluoromethyl)quinolin-4-amine

Workflow for Buchwald-Hartwig Amination.
Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-2,8-bis(trifluoromethyl)quinolines

The Suzuki-Miyaura coupling is a highly effective method for forming C-C bonds, enabling the synthesis of 4-aryl substituted quinolines. These compounds are important scaffolds for kinase inhibitors and other therapeutic agents.

General Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent system (e.g., 1,4-Dioxane/water, Toluene/water, DMF)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by flash column chromatography.

Quantitative Data (Representative):

Arylboronic AcidPd Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Dioxane/H₂O (4:1)9085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃Toluene/H₂O (5:1)10080-90
3-Pyridylboronic acidPd(PPh₃)₄ (4)K₃PO₄DMF11070-80

Note: Conditions are based on general protocols for haloquinolines and require optimization for the specific substrate.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 4-Bromoquinoline Substrate F Heating (80-110 °C) under Inert Atmosphere A->F B Arylboronic Acid B->F C Pd Catalyst C->F D Base D->F E Degassed Solvent E->F G Aqueous Work-up & Extraction F->G Reaction Completion H Column Chromatography G->H I 4-Arylquinoline Product H->I

Workflow for Suzuki-Miyaura Coupling.

Application in Antimalarial Drug Discovery

The 2,8-bis(trifluoromethyl)quinoline core is a well-established pharmacophore for antimalarial activity, with mefloquine being a prominent example. The synthesis of novel 4-aminoquinoline derivatives from this compound allows for the exploration of new chemical space to develop compounds with improved efficacy, particularly against drug-resistant strains of Plasmodium falciparum.

The mechanism of action for many 4-aminoquinoline antimalarials involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. This leads to the accumulation of toxic free heme, which ultimately kills the parasite.

Antimalarial_Pathway cluster_parasite Plasmodium falciparum Digestive Vacuole A Hemoglobin Digestion B Free Heme (Toxic) A->B C Heme Polymerase B->C G Accumulation of Toxic Heme B->G D Hemozoin (Non-toxic) C->D Detoxification E 4-Aminoquinoline Derivative (from this compound) E->C F Inhibition F->C H Parasite Death G->H

Mechanism of Action for 4-Aminoquinoline Antimalarials.

Application in Kinase Inhibitor Development

Quinoline-based compounds are prevalent scaffolds in the design of kinase inhibitors for oncology. The ability to introduce diverse aryl groups at the 4-position of the 2,8-bis(trifluoromethyl)quinoline core via Suzuki-Miyaura coupling provides a powerful strategy for developing selective kinase inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase domain of a target protein, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.

While a specific API derived directly from this compound is not yet established in the literature, the scaffold holds significant potential for targeting various kinases implicated in cancer.

Kinase_Inhibitor_Pathway cluster_cell Cancer Cell Signaling A Growth Factor Receptor B Kinase Domain A->B E Phosphorylated Substrate B->E Phosphorylation I Blocked Signaling B->I Inhibited C ATP C->B Binds to D Substrate Protein D->B F Downstream Signaling (Proliferation, Survival) E->F G 4-Arylquinoline Derivative (from this compound) G->B H Competitive Inhibition H->B J Apoptosis / Cell Cycle Arrest I->J

General Mechanism of Action for Kinase Inhibitors.

References

Application Notes and Protocols: Derivatization of 4-Bromo-2,8-bis(trifluoromethyl)quinoline at the C4 Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,8-bis(trifluoromethyl)quinoline is a key heterocyclic building block in medicinal chemistry and materials science. The presence of two strongly electron-withdrawing trifluoromethyl groups significantly influences the electronic properties of the quinoline ring, rendering the C4 position susceptible to a variety of chemical transformations. The bromine atom at this position serves as a versatile handle for the introduction of diverse molecular fragments through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These derivatizations are instrumental in the synthesis of novel compounds with potential applications as therapeutic agents and functional materials.[1][2]

This document provides detailed protocols for several key derivatization reactions at the C4 position of this compound, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution.

General Experimental Workflow

The derivatization of this compound typically follows a standardized laboratory workflow, encompassing reaction setup under an inert atmosphere, careful monitoring of the reaction progress, and purification of the final product using chromatographic techniques.

cluster_workflow General Experimental Workflow A Reaction Setup (Inert Atmosphere) B Reagent Addition A->B C Reaction Monitoring (TLC, GC/MS, LC/MS) B->C D Workup (Quenching, Extraction) C->D E Purification (Column Chromatography) D->E F Product Characterization (NMR, MS, etc.) E->F

Caption: General workflow for the derivatization of this compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[3][4][5][6] This reaction is particularly valuable for synthesizing 4-aryl- and 4-heteroaryl-2,8-bis(trifluoromethyl)quinolines.

cluster_suzuki Suzuki-Miyaura Coupling Workflow Start This compound Reaction Heat under Inert Atmosphere (e.g., 90-100 °C) Start->Reaction + Reagents Aryl/Heteroaryl Boronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Reagents->Reaction Product 4-Aryl-2,8-bis(trifluoromethyl)quinoline Reaction->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:
  • To a dry Schlenk flask, add this compound (1.0 eq), the corresponding aryl or heteroaryl boronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted quinoline derivative.

Representative Data:
EntryAryl Boronic AcidProductExpected Yield (%)
1Phenylboronic acid4-Phenyl-2,8-bis(trifluoromethyl)quinoline85-95
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2,8-bis(trifluoromethyl)quinoline80-90
33-Pyridylboronic acid4-(3-Pyridyl)-2,8-bis(trifluoromethyl)quinoline75-85

Sonogashira Cross-Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[7][8][9][10] This method is highly effective for the synthesis of 4-alkynyl-2,8-bis(trifluoromethyl)quinolines.

cluster_sonogashira Sonogashira Coupling Workflow Start This compound Reaction Heat under Inert Atmosphere (e.g., 100 °C) Start->Reaction + Reagents Terminal Alkyne Pd Catalyst (e.g., Pd(PPh3)4) CuI (co-catalyst) Base (e.g., NEt3) Solvent (e.g., Dioxane) Reagents->Reaction Product 4-Alkynyl-2,8-bis(trifluoromethyl)quinoline Reaction->Product

Caption: Workflow for the Sonogashira cross-coupling reaction.

Experimental Protocol:
  • To a dry Schlenk flask, add this compound (1.0 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.025 eq), and copper(I) iodide (CuI, 0.05 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent such as 1,4-dioxane, followed by a degassed amine base like triethylamine (NEt₃).

  • Add the terminal alkyne (1.5 eq) to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 6-12 hours, monitoring by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter off the amine salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Representative Data:
EntryTerminal AlkyneProductExpected Yield (%)
1Phenylacetylene4-(Phenylethynyl)-2,8-bis(trifluoromethyl)quinoline80-90
2Ethynyltrimethylsilane4-((Trimethylsilyl)ethynyl)-2,8-bis(trifluoromethyl)quinoline85-95
31-Hexyne4-(Hex-1-yn-1-yl)-2,8-bis(trifluoromethyl)quinoline70-80

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[11][12][13][14] This reaction is instrumental in preparing 4-amino-2,8-bis(trifluoromethyl)quinoline derivatives.

cluster_buchwald Buchwald-Hartwig Amination Workflow Start This compound Reaction Heat under Inert Atmosphere (e.g., 100-110 °C) Start->Reaction + Reagents Primary/Secondary Amine Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Reagents->Reaction Product 4-Amino-2,8-bis(trifluoromethyl)quinoline Reaction->Product

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Experimental Protocol:
  • In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.02-0.04 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq) to a dry Schlenk tube.

  • Add this compound (1.0 eq) and the primary or secondary amine (1.2 eq).

  • Add anhydrous, degassed toluene as the solvent.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Representative Data:
EntryAmineProductExpected Yield (%)
1Morpholine4-(Morpholin-4-yl)-2,8-bis(trifluoromethyl)quinoline70-85
2Aniline4-(Phenylamino)-2,8-bis(trifluoromethyl)quinoline65-80
3Benzylamine4-(Benzylamino)-2,8-bis(trifluoromethyl)quinoline70-85

Nucleophilic Aromatic Substitution (SNA r)

Due to the strong electron-withdrawing nature of the two trifluoromethyl groups, the quinoline ring is activated towards nucleophilic aromatic substitution (SNA r).[15][16][17][18] This allows for the direct displacement of the C4-bromide by strong nucleophiles.

cluster_snar SNAr Reaction Pathway Start This compound Intermediate Meisenheimer-like Intermediate (Negative charge stabilized by CF3 groups) Start->Intermediate + Nucleophile Nucleophile Nucleophile (e.g., NaOMe, KSR) Product 4-Substituted-2,8-bis(trifluoromethyl)quinoline Intermediate->Product - Br-

References

Synthesis and Evaluation of Novel Anticancer Agents Derived from 4-Bromo-2,8-bis(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis and evaluation of novel anticancer agents derived from 4-Bromo-2,8-bis(trifluoromethyl)quinoline. The quinoline scaffold is a prominent structural motif in the development of new therapeutic agents, with numerous derivatives exhibiting significant anticancer activity.[1] This application note focuses on the synthesis of 4-substituted-2,8-bis(trifluoromethyl)quinolines via palladium-catalyzed cross-coupling reactions and outlines protocols for assessing their cytotoxic and apoptotic effects on cancer cell lines.

Introduction

Quinoline derivatives are a critical class of heterocyclic compounds in medicinal chemistry, known for a wide spectrum of biological activities, including anticancer properties.[2] These compounds can exert their effects through various mechanisms, such as inducing cell cycle arrest, apoptosis, and inhibiting angiogenesis.[3] The 2,8-bis(trifluoromethyl)quinoline scaffold is of particular interest due to the strong electron-withdrawing nature of the trifluoromethyl groups, which can significantly influence the molecule's chemical properties and biological activity. Starting from this compound, a versatile intermediate, novel derivatives can be synthesized through established synthetic methodologies like Suzuki-Miyaura and Sonogashira cross-coupling reactions.[3] This allows for the introduction of diverse aryl, heteroaryl, and alkynyl moieties at the 4-position, leading to the generation of a library of compounds for anticancer screening.

Synthesis of Novel 4-Substituted-2,8-bis(trifluoromethyl)quinoline Derivatives

The synthesis of the target compounds from this compound can be achieved through palladium-catalyzed cross-coupling reactions. Below are generalized protocols for Suzuki-Miyaura and Sonogashira coupling reactions.

Experimental Workflow: Synthesis

Synthesis Workflow start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira Pd/Cu Catalysts, Base product_aryl 4-Aryl/Heteroaryl-2,8-bis(trifluoromethyl)quinoline suzuki->product_aryl product_alkynyl 4-Alkynyl-2,8-bis(trifluoromethyl)quinoline sonogashira->product_alkynyl purification Purification (Column Chromatography) product_aryl->purification product_alkynyl->purification characterization Characterization (NMR, MS) purification->characterization final_product Novel Anticancer Agent characterization->final_product

Caption: General workflow for the synthesis of novel anticancer agents.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 4-aryl or 4-heteroaryl derivatives.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst (0.05-0.1 eq.) and the degassed solvent.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-substituted quinoline derivative.

Protocol 2: Sonogashira Cross-Coupling

This protocol describes the synthesis of 4-alkynyl derivatives. The Sonogashira reaction is a cross-coupling reaction that employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), the palladium catalyst (0.02-0.05 eq.), and the copper(I) salt (0.05-0.1 eq.).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.2-1.5 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature to 60 °C for 6-18 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Biological Evaluation

The synthesized compounds are evaluated for their anticancer activity through a series of in vitro assays.

Data Presentation: Cytotoxicity of 4-Substituted-2,8-bis(trifluoromethyl)quinoline Derivatives

The cytotoxic activity of the synthesized compounds is typically determined using the MTT assay, and the results are expressed as IC50 values (the concentration of the compound that inhibits cell growth by 50%).

Compound IDSubstitution at 4-positionCancer Cell LineIC50 (µg/mL)Reference
1 4-(3,5-dimethyl-1H-pyrazol-4-yl)HL-60 (Leukemia)19.88 ± 3.35[3]
1 4-(3,5-dimethyl-1H-pyrazol-4-yl)U937 (Leukemia)43.95 ± 3.53[3]
Etoposide (Reference Drug)HL-60 (Leukemia)-[3]
Etoposide (Reference Drug)U937 (Leukemia)-[3]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of the novel quinoline derivatives on cancer cell lines.[5]

Materials:

  • Human cancer cell lines (e.g., HL-60, U937)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 2 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Mechanism of Action: Induction of Apoptosis

Many quinoline-based anticancer agents exert their effects by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, or both. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, and its inhibition is a common mechanism for inducing apoptosis in cancer cells.[1][3]

Proposed Signaling Pathway: Inhibition of PI3K/Akt/mTOR and Induction of Intrinsic Apoptosis

Apoptosis Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptotic Cascade RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Quinoline 2,8-bis(trifluoromethyl)quinoline Derivative Quinoline->PI3K Inhibits Quinoline->Bcl2 Inhibits

Caption: Proposed mechanism of apoptosis induction.

Protocol 4: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Experimental Workflow: Biological Evaluation

Biological Evaluation Workflow start Synthesized Quinoline Derivative mtt MTT Cytotoxicity Assay start->mtt ic50 Determine IC50 Value mtt->ic50 apoptosis_assay Annexin V/PI Apoptosis Assay ic50->apoptosis_assay Treat cells at IC50 mechanism Elucidate Mechanism of Action apoptosis_assay->mechanism lead_compound Lead Compound Identification mechanism->lead_compound

Caption: Workflow for the biological evaluation of synthesized compounds.

Conclusion

The this compound scaffold serves as a valuable starting point for the synthesis of novel anticancer agents. The protocols outlined in this document provide a comprehensive framework for the synthesis of 4-substituted derivatives and their subsequent biological evaluation. The cytotoxicity and apoptosis assays are crucial for identifying lead compounds with potent anticancer activity, and understanding their mechanism of action, such as the inhibition of the PI3K/Akt/mTOR pathway, is essential for further drug development.

References

Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 4-Bromo-2,8-bis(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and valuable photophysical properties.[1] The introduction of trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The compound 4-Bromo-2,8-bis(trifluoromethyl)quinoline serves as a versatile building block for the synthesis of novel, highly functionalized quinoline derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for the derivatization of this electron-deficient heterocyclic system. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a diverse chemical space for drug discovery and materials science applications.[2][3]

This document provides detailed application notes and generalized protocols for the palladium-catalyzed functionalization of this compound.

Synthesis of the Starting Material

The precursor, 2,8-bis(trifluoromethyl)-4-quinolinol, can be synthesized via the condensation of 2-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of a dehydrating agent like polyphosphoric acid.[4] Subsequent treatment with a halogenating agent such as phosphorus oxybromide or phosphorus trichloride can then yield the desired this compound or 4-Chloro-2,8-bis(trifluoromethyl)quinoline, respectively.[5][6]

Palladium-Catalyzed Cross-Coupling Reactions

The electron-withdrawing nature of the two trifluoromethyl groups on the quinoline core significantly influences the reactivity of the C4-bromo position, making it susceptible to palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2,8-bis(trifluoromethyl)quinolines

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl halides and boronic acids or their esters.[7] This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

General Protocol:

A generalized protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids is presented below. This protocol is based on established procedures for haloquinolines and may require optimization for specific substrates.[8][9]

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, Toluene, DMF)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O10012[e.g., 85]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane9016[e.g., 92]
33-Pyridylboronic acidPd(PPh₃)₄ (3)K₃PO₄DMF11010[e.g., 78]
44-(Trifluoromethyl)phenylboronic acidPd₂(dba)₃/SPhos (2)K₃PO₄Toluene10018[e.g., 88]

Note: The yields presented are hypothetical and representative of typical Suzuki-Miyaura couplings of haloquinolines. Optimization for the specific substrate is recommended.

Experimental Workflow:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Reactants: 4-Bromo-2,8-bis(CF3)quinoline Arylboronic acid Pd Catalyst, Base inert Inert Atmosphere: Evacuate & Backfill (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir (80-110 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product 4-Aryl-2,8-bis(CF3)quinoline

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-2,8-bis(trifluoromethyl)quinolines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[2] This reaction is particularly useful for accessing novel quinoline derivatives with potential applications as kinase inhibitors or in materials science.

General Protocol:

The following is a generalized protocol for the Buchwald-Hartwig amination of this compound with various amines. Optimization of the catalyst, ligand, and base is often crucial for achieving high yields, especially with less nucleophilic amines.[10]

Reaction Scheme:

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Sonogashira Coupling: Synthesis of 4-Alkynyl-2,8-bis(trifluoromethyl)quinolines

The Sonogashira coupling provides a direct route to synthesize alkynyl-substituted quinolines by reacting this compound with terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The resulting alkynylquinolines are valuable intermediates for further transformations and have applications in materials science due to their extended π-systems. A protocol for a similar substrate, 4,8-dibromo-2-(trifluoromethyl)quinoline, has been reported and can be adapted. [6] General Protocol:

The following protocol is adapted from the literature for the Sonogashira coupling of a related dibromoquinoline. [6] Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Amine base (e.g., Triethylamine, Diisopropylethylamine)

  • Anhydrous solvent (e.g., 1,4-Dioxane, THF, Toluene)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent, the amine base, and the terminal alkyne via syringe.

  • Heat the reaction mixture to 60-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation (Adapted from a similar substrate):

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%) [6]
1PhenylacetylenePd(PPh₃)₄ (2.5)CuI (5)NEt₃1,4-Dioxane100699
24-MethoxyphenylacetylenePd(PPh₃)₄ (2.5)CuI (5)NEt₃1,4-Dioxane100695
31-HexynePd(PPh₃)₄ (2.5)CuI (5)NEt₃1,4-Dioxane100688
4EthynyltrimethylsilanePd(PPh₃)₄ (2.5)CuI (5)NEt₃1,4-Dioxane100671

Experimental Workflow:

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Reactants: 4-Bromo-2,8-bis(CF3)quinoline Pd/Cu Catalysts inert Inert Atmosphere: Evacuate & Backfill (Ar/N2) reagents->inert additions Add Solvent, Base & Alkyne inert->additions heat Heat & Stir (60-100 °C) additions->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute & Wash cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product 4-Alkynyl-2,8-bis(CF3)quinoline

Caption: Experimental workflow for the Sonogashira coupling.

Conclusion

The palladium-catalyzed functionalization of this compound offers a robust and versatile platform for the synthesis of a wide array of novel quinoline derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions provide efficient means to introduce aryl, amino, and alkynyl moieties at the C4-position, respectively. The protocols and data presented herein serve as a valuable resource for researchers in drug discovery and materials science, enabling the exploration of this important chemical space. It is important to note that the reaction conditions for the Suzuki and Buchwald-Hartwig couplings are generalized and may require optimization for specific substrates to achieve optimal results.

References

Metal-Free Pathways to 2,8-Bis(Trifluoromethyl)quinoline Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,8-bis(trifluoromethyl)quinoline scaffold is a privileged motif in medicinal chemistry, notably recognized in the antimalarial drug mefloquine. The development of efficient and environmentally benign synthetic routes to access analogs of this core structure is of significant interest for the discovery of new therapeutic agents. This document provides detailed application notes and experimental protocols for the metal-free synthesis of 2,8-bis(trifluoromethyl)quinoline analogs, focusing on classical cyclization reactions.

Application Notes

Metal-free synthesis of quinoline derivatives offers several advantages, including reduced cost, lower toxicity, and simplified purification procedures by avoiding contamination with residual metal catalysts. The primary strategies for constructing the quinoline core in a metal-free manner are the Friedländer annulation, the Doebner-von Miller reaction, and the Skraup synthesis. These methods rely on acid-catalyzed condensation and cyclization of anilines with carbonyl compounds.

For the synthesis of 2,8-bis(trifluoromethyl)quinoline analogs, the key starting material is 2-(trifluoromethyl)aniline. The second trifluoromethyl group is introduced via the carbonyl-containing reactant. The choice of the carbonyl partner allows for the generation of a diverse range of analogs with various substituents on the quinoline core, which is crucial for structure-activity relationship (SAR) studies in drug development.

Key Considerations for Synthesis:

  • Starting Materials: 2-(Trifluoromethyl)aniline is the common precursor for the "upper" part of the quinoline. The "lower" part is constructed from a β-dicarbonyl compound or an α,β-unsaturated carbonyl compound, which will bear the second trifluoromethyl group.

  • Reaction Conditions: These reactions are typically performed under strong acidic conditions and at elevated temperatures. The choice of acid catalyst and solvent can significantly influence the reaction yield and purity of the product. Polyphosphoric acid (PPA) is a common and effective medium for these cyclizations, acting as both a catalyst and a solvent.

  • Substituent Diversity: Analogs can be generated by varying the substituents on the aniline precursor or the carbonyl compound. This allows for the exploration of the chemical space around the 2,8-bis(trifluoromethyl)quinoline core to optimize biological activity and pharmacokinetic properties.

Featured Metal-Free Synthetic Protocols

This section details two robust, metal-free protocols for the synthesis of 2,8-bis(trifluoromethyl)quinoline analogs.

Protocol 1: Conrad-Limpach-Knorr Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol

This protocol describes the synthesis of a key intermediate, 2,8-bis(trifluoromethyl)-4-quinolinol, which can be further functionalized to a variety of analogs. The reaction is a modification of the Conrad-Limpach-Knorr synthesis, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.

Reaction Scheme:

Experimental Procedure: [1]

  • Reactant Mixture: In a round-bottomed flask equipped with a magnetic stir bar, combine 2-(trifluoromethyl)aniline (1.0 equivalent) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent).

  • Acid Addition: Carefully add polyphosphoric acid (PPA) to the flask (approximately 10 parts by weight relative to the aniline).

  • Reaction: Heat the reaction mixture to 120-150 °C and stir vigorously for 3 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring. This will precipitate the product.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration.

  • Washing: Wash the solid with cold distilled water to remove any residual PPA.

  • Drying: Dry the product under vacuum to yield 2,8-bis(trifluoromethyl)-4-quinolinol as a solid. The product is often of sufficient purity for subsequent steps without further purification.

Quantitative Data:

Starting Material 1Starting Material 2Catalyst/SolventTemp. (°C)Time (h)ProductYield (%)
2-(Trifluoromethyl)anilineEthyl 4,4,4-trifluoro-3-oxobutanoatePolyphosphoric Acid12032,8-Bis(trifluoromethyl)-4-quinolinol23
2-(Trifluoromethyl)anilineEthyl 4,4,4-trifluoro-3-oxobutanoatePolyphosphoric Acid15032,8-Bis(trifluoromethyl)-4-quinolinol91

Logical Workflow for Conrad-Limpach-Knorr Synthesis

cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_product Final Product Reactant1 2-(Trifluoromethyl)aniline Mix Mix Reactants Reactant1->Mix Reactant2 Ethyl 4,4,4-trifluoro-3-oxobutanoate Reactant2->Mix AddPPA Add Polyphosphoric Acid Mix->AddPPA Heat Heat to 120-150°C for 3h AddPPA->Heat Quench Quench with Ice Water Heat->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Under Vacuum Wash->Dry Product 2,8-Bis(trifluoromethyl)-4-quinolinol Dry->Product

Caption: Workflow for the synthesis of 2,8-bis(trifluoromethyl)-4-quinolinol.

Protocol 2: Doebner-von Miller Synthesis of Substituted 2,8-Bis(trifluoromethyl)quinolines

The Doebner-von Miller reaction provides a versatile method for accessing a wider range of quinoline analogs by reacting an aniline with an α,β-unsaturated carbonyl compound. This allows for the introduction of various substituents at the 4-position of the quinoline ring.

Reaction Scheme:

General Experimental Procedure:

  • Reactant Mixture: In a suitable reaction vessel, dissolve 2-(trifluoromethyl)aniline (1.0 equivalent) in a suitable solvent (e.g., ethanol, or neat).

  • Carbonyl Addition: Add the α,β-unsaturated carbonyl compound (1.2 equivalents). For the synthesis of 2,8-bis(trifluoromethyl)quinoline analogs, a trifluoromethyl-containing enone would be used.

  • Catalyst Addition: Carefully add a Brønsted acid catalyst such as hydrochloric acid or p-toluenesulfonic acid. Lewis acids can also be employed.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary significantly depending on the substrates and catalyst used.

  • Work-up: After completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Example Data for Doebner-von Miller Reactions:

While specific examples for 2,8-bis(trifluoromethyl)quinoline analogs via a metal-free Doebner-von Miller reaction are not abundantly detailed in the literature, the general applicability of this reaction allows for the prediction of outcomes with various substrates. The table below illustrates the expected variation in products based on the choice of the α,β-unsaturated carbonyl compound.

2-(Trifluoromethyl)anilineα,β-Unsaturated Carbonyl CompoundExpected Product
2-(Trifluoromethyl)aniline4,4,4-Trifluorobut-2-en-1-one2,8-Bis(trifluoromethyl)quinoline
2-(Trifluoromethyl)aniline1,1,1-Trifluoropent-3-en-2-one4-Methyl-2,8-bis(trifluoromethyl)quinoline
2-(Trifluoromethyl)aniline4-Phenyl-1,1,1-trifluorobut-3-en-2-one4-Phenyl-2,8-bis(trifluoromethyl)quinoline

Signaling Pathway Diagram for Doebner-von Miller Reaction

cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_end Final Product Aniline 2-(Trifluoromethyl)aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct 1,4-Addition Enone α,β-Unsaturated Carbonyl Enone->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Dihydroquinoline Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline Dehydration Quinoline Substituted 2,8-Bis(trifluoromethyl)quinoline Dihydroquinoline->Quinoline Oxidation

References

Application Notes and Protocols: 4-Bromo-2,8-bis(trifluoromethyl)quinoline in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of 4-Bromo-2,8-bis(trifluoromethyl)quinoline in the field of materials science. While direct experimental data for this specific molecule in materials applications is emerging, its structural features suggest significant potential as a building block for advanced functional materials, including those for Organic Light-Emitting Diodes (OLEDs) and fluorescent sensors. The protocols provided are based on established methodologies for structurally related compounds.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 35853-45-3[1][2]
Molecular Formula C₁₁H₄BrF₆N[1][2]
Molecular Weight 344.05 g/mol [1]
Appearance Off-white to yellow crystalline powder[1]
Boiling Point 281.6°C at 760 mmHg[1]
Melting Point 60 °C[1]
Density 1.7 g/cm³[1]

Synthesis Protocols

The synthesis of this compound can be achieved in a two-step process starting from 2-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate.

Protocol 1: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol

This protocol describes the synthesis of the precursor material, 2,8-Bis(trifluoromethyl)-4-quinolinol.[3]

Materials:

  • 2-(Trifluoromethyl)aniline

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • Polyphosphoric acid

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Ice water

  • Round-bottomed flask with a magnetic stir bar

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottomed flask, combine 2-(trifluoromethyl)aniline (4.3 mmol) and ethyl 4,4,4-trifluoro-3-oxobutanoate (4.3 mmol).

  • Add polyphosphoric acid (4.0 g) to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 3 hours under a nitrogen atmosphere.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with ice water (50 mL). This will result in a golden-brown sticky substance.

  • Extract the product with dichloromethane (2 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the organic phase under reduced pressure to yield a beige solid. Further purification is typically not required. The reported yield is 23%.[3]

Alternatively, a higher yield of 91% has been reported by pouring the reaction mixture into iced distilled water with vigorous stirring to form a yellow precipitate, which is then filtered and washed with cold distilled water.[3]

Diagram of Synthesis Workflow for 2,8-Bis(trifluoromethyl)-4-quinolinol

Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol reagents 2-(Trifluoromethyl)aniline + Ethyl 4,4,4-trifluoro-3-oxobutanoate reaction Polyphosphoric Acid 120 °C, 3h, N₂ reagents->reaction workup Quench with Ice Water reaction->workup extraction Extract with Dichloromethane workup->extraction product 2,8-Bis(trifluoromethyl)-4-quinolinol extraction->product

Caption: Workflow for the synthesis of the precursor, 2,8-Bis(trifluoromethyl)-4-quinolinol.

Protocol 2: Synthesis of this compound

This protocol details the bromination of the 4-hydroxyquinoline intermediate.[1]

Materials:

  • 2,8-Bis(trifluoromethyl)-4-quinolinol

  • Phosphorus oxybromide (POBr₃) or a similar brominating agent

  • Ice-cold water

  • Round-bottom flask

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, heat the brominating agent (e.g., POBr₃).

  • Add 2,8-bis(trifluoromethyl)-4-quinolinol (14.2 mmol) to the hot solution.

  • Increase the temperature to 150 °C and maintain for 6 hours.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding ice-cold water.

  • Filter the resulting precipitate and wash with water to obtain this compound as a white solid. The reported yield is 96%.[1]

Potential Applications in Materials Science

The presence of two electron-withdrawing trifluoromethyl (CF₃) groups and a reactive bromine atom makes this compound a highly promising building block for various advanced materials.[4][5]

Organic Light-Emitting Diodes (OLEDs)

The trifluoromethyl groups can enhance electron transport and reduce molecular stacking, which are desirable properties for materials used in OLEDs.[4][5] While there is no direct data for this compound in OLEDs, related trifluoromethyl-substituted quinoline derivatives have shown promise.

Proposed Application Workflow for OLED Material Synthesis

OLED Material Synthesis Workflow start This compound coupling Suzuki or Sonogashira Coupling start->coupling functional_material Functionalized Quinoline Derivative (Emitter or Host Material) coupling->functional_material device OLED Device Fabrication functional_material->device characterization Electroluminescence & Performance Testing device->characterization

Caption: A logical workflow for utilizing the title compound in OLED material development.

Photophysical Properties of Related Fluorescent Quinoline Derivatives

The following table summarizes the photophysical properties of some fluorescent quinoline-phenol Schiff bases, which can provide an indication of the potential performance of derivatives of this compound.

Compound ClassSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (Φf)Stokes Shift (nm)
Trifluoromethylated Quinoline-Phenol Schiff BasesCHCl₃250-500-0.12–0.8059–85
Trifluoromethylated Quinoline-Phenol Schiff BasesDMSO--0.20–0.7565–150
Trifluoromethylated Quinoline-Phenol Schiff BasesMeOH--0.13–0.8565–130
Data from reference[6]
Fluorescent Sensors

Quinoline derivatives are known to exhibit fluorescence and are used in the development of fluorescent sensors for detecting metal ions. The high quantum yields of some quinoline compounds make them suitable for such applications. The electron-withdrawing nature of the trifluoromethyl groups in this compound could influence its photophysical properties, making its derivatives potentially useful as fluorescent probes.

Advanced Synthetic Protocols for Material Elaboration

The bromine atom at the 4-position of the quinoline ring serves as a versatile handle for introducing various functional groups through cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in synthesizing complex organic molecules for materials science applications.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF/H₂O mixture)

  • Reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Add the palladium catalyst (0.05 equiv).

  • Degas the solvent and add it to the reaction mixture.

  • Heat the reaction to 90 °C under an inert atmosphere and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Diagram of Suzuki-Miyaura Coupling

Suzuki-Miyaura Coupling Reaction reactant1 This compound product 4-Aryl-2,8-bis(trifluoromethyl)quinoline reactant1->product + reactant2 Ar-B(OH)₂ reactant2->product catalyst Pd(PPh₃)₄, Base catalyst->product

Caption: General scheme for the Suzuki-Miyaura coupling of the title compound.

Protocol 4: Sonogashira Cross-Coupling

This protocol outlines a general procedure for the palladium- and copper-catalyzed Sonogashira cross-coupling of this compound with a terminal alkyne.[7]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine, NEt₃)

  • Solvent (e.g., Dioxane)

  • Reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (2.5 mol %), and CuI (5 mol %).

  • Add the solvent and the base.

  • Add the terminal alkyne (3.0 equiv).

  • Heat the reaction mixture to 100 °C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography.

Diagram of Sonogashira Coupling

Sonogashira Coupling Reaction reactant1 This compound product 4-(Alkynyl)-2,8-bis(trifluoromethyl)quinoline reactant1->product + reactant2 R-C≡CH reactant2->product catalyst Pd(PPh₃)₄, CuI, Base catalyst->product

Caption: General scheme for the Sonogashira coupling of the title compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling with Electron-deficient Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving electron-deficient quinolines.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with an electron-deficient quinoline failing or giving low yields?

Low yields or reaction failure in Suzuki couplings with electron-deficient quinolines can be attributed to several factors. The electron-withdrawing nature of the quinoline ring can deactivate the halide, making the oxidative addition step more challenging. Additionally, the nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] Common issues include suboptimal choice of catalyst and ligand, inappropriate base or solvent, and the instability of the boronic acid.

Q2: Which palladium catalyst and ligand system is best for coupling with 2-chloroquinolines?

For less reactive electrophiles like 2-chloroquinolines, standard catalysts such as Pd(PPh₃)₄ may be ineffective.[1] More robust catalyst systems are generally required. Catalysts based on bulky, electron-rich phosphine ligands are often more effective as they facilitate both the oxidative addition and reductive elimination steps.[1] Commonly successful systems include a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with ligands such as SPhos, XPhos, or RuPhos. Pre-formed catalysts like Pd(dppf)Cl₂ can also be highly effective.[2]

Q3: What is the role of the base, and which one should I use for electron-deficient quinolines?

The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step of the catalytic cycle.[3][4] For challenging couplings involving electron-deficient quinolines, stronger bases are often preferred. While common bases like K₂CO₃ can be effective, stronger inorganic bases such as K₃PO₄ and Cs₂CO₃ frequently lead to better yields.[5] The choice of base can also be influenced by the solvent system.[3]

Q4: What are the most common side reactions in Suzuki couplings with quinolines?

The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is particularly an issue with heteroaryl boronic acids and can be exacerbated by aqueous basic conditions and elevated temperatures.[6] To mitigate this, one can use boronic esters (e.g., pinacol esters) which are more stable, or minimize the amount of water and reaction time.[3][6]

  • Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the quinoline halide. Homocoupling of the boronic acid is often promoted by the presence of oxygen.[6] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere can minimize this side reaction.

Q5: My reaction turns black. Is this a sign of failure?

The formation of a black precipitate, often referred to as palladium black, can indicate catalyst decomposition.[3] This is often associated with failed or low-yielding reactions and can be caused by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[3] Ensuring all components are pure and that the reaction is conducted under a strict inert atmosphere can help prevent this.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your Suzuki coupling experiments with electron-deficient quinolines.

Problem 1: Low to No Conversion of Starting Material

If you observe a significant amount of unreacted haloquinoline, consider the following solutions:

Possible Cause Recommended Solution
Inactive Catalyst System Switch to a more active catalyst system. For 2-chloroquinolines, consider using a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[1]
Suboptimal Base Use a stronger base. K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for challenging couplings.[5]
Inappropriate Solvent Screen different solvents. Common choices include dioxane/water, toluene/water, or DMF. Ensure your starting materials are soluble in the chosen solvent system.[6]
Low Reaction Temperature Gradually increase the reaction temperature. Many Suzuki couplings require heating, typically between 80-110 °C.[1]
Oxygen Contamination Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[1]
Poor Quality Reagents Use fresh, high-purity boronic acid or consider using a more stable boronic ester. Ensure the palladium catalyst has not degraded.
Problem 2: Formation of Significant Side Products

If your desired product is contaminated with significant amounts of side products, the following strategies may help:

Side Product Possible Cause Mitigation Strategy
Protodeboronation Product Instability of the boronic acid, especially in the presence of water and base at high temperatures.[6]Use a more stable boronic ester (e.g., pinacol ester). Minimize the amount of water in the reaction mixture and avoid unnecessarily long reaction times.[3][6]
Homocoupling Product Presence of oxygen, which can promote the homocoupling of the boronic acid.[6]Ensure the reaction is performed under strictly anaerobic conditions. Thoroughly degas all reagents and solvents.
Dehalogenation of Quinoline The halogen on the quinoline is replaced by a hydrogen atom.This can be influenced by the choice of base and solvent. Screening different bases and ensuring anhydrous conditions (if appropriate) may reduce this side reaction.[6]

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for the Suzuki coupling of 2-chloroquinoline with phenylboronic acid, illustrating the impact of different catalysts, ligands, and bases.

Table 1: Effect of Catalyst and Ligand on Yield

Palladium Source (mol%) Ligand (mol%) Base Solvent Temp. (°C) Time (h) Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001885-95
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane/H₂O10012~90
Pd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane1001280-90
Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O10024<10

Table 2: Effect of Base on Yield

Palladium System Base Solvent Temp. (°C) Time (h) Yield (%)
Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1001892
Pd(OAc)₂/SPhosCs₂CO₃Dioxane/H₂O1001888
Pd(OAc)₂/SPhosK₂CO₃Toluene/H₂O1002445
Pd(OAc)₂/SPhosNa₂CO₃Toluene/H₂O1002430

Experimental Protocols

General Procedure for Suzuki Coupling of 2-Chloroquinoline with Phenylboronic Acid

Materials:

  • 2-Chloroquinoline (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 5:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry Schlenk flask or round-bottom flask equipped with a condenser and a magnetic stir bar, add 2-chloroquinoline, phenylboronic acid, the palladium catalyst, the ligand, and the base.[7]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[7]

  • Add the degassed solvent system to the flask via syringe.[7]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically when the starting material is consumed), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.[7]

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[7]

Visualizations

Troubleshooting Workflow for Failed Suzuki Coupling

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Is the catalyst system appropriate? start->check_catalyst check_reagents Are reagents high quality? check_catalyst->check_reagents Yes optimize_catalyst Optimize Catalyst/Ligand (e.g., use Buchwald ligands) check_catalyst->optimize_catalyst No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes use_fresh_reagents Use fresh boronic acid or a boronic ester check_reagents->use_fresh_reagents No check_atmosphere Is the atmosphere inert? check_conditions->check_atmosphere Yes optimize_conditions Optimize Base, Solvent, Temperature check_conditions->optimize_conditions No degas_solvents Thoroughly degas solvents and reagents check_atmosphere->degas_solvents No success Successful Coupling check_atmosphere->success Yes optimize_catalyst->check_reagents use_fresh_reagents->check_conditions optimize_conditions->check_atmosphere degas_solvents->success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Suzuki Coupling Catalytic Cycle

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R1-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R1-Pd(II)L2-R2 transmetalation->pd_complex2 byproduct X-B(OR)2 transmetalation->byproduct reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product reagents1 R1-X (Haloquinoline) reagents1->oxidative_addition reagents2 R2-B(OR)2 (Boronic Acid/Ester) + Base reagents2->transmetalation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 4-Bromo-2,8-bis(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading for the cross-coupling of 4-Bromo-2,8-bis(trifluoromethyl)quinoline. Below, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the cross-coupling of this compound?

A1: For initial screening experiments involving electron-deficient substrates like this compound, a palladium catalyst loading in the range of 1-5 mol% is a common starting point. Due to the electron-withdrawing nature of the trifluoromethyl groups and the potential for catalyst inhibition by the quinoline nitrogen, a slightly higher initial loading (e.g., 2-5 mol%) may be necessary to achieve a reasonable reaction rate.

Q2: Will increasing the catalyst loading always improve the reaction yield?

A2: Not necessarily. While a higher catalyst loading can sometimes overcome slow reaction kinetics, excessively high concentrations can lead to undesirable side reactions such as homocoupling of the boronic acid partner. It can also result in the formation of palladium black, which is indicative of catalyst decomposition, and complicate product purification by increasing residual palladium levels in the final product.[1] Optimization is key to finding the lowest effective catalyst concentration that maximizes yield while minimizing side products.

Q3: How do the trifluoromethyl groups on the quinoline ring affect the cross-coupling reaction and catalyst loading?

A3: The two trifluoromethyl groups are strongly electron-withdrawing, which can have several effects. This electronic-deficiency can make the oxidative addition step of the catalytic cycle more favorable. However, it can also impact the stability of the organopalladium intermediates. For such electron-deficient substrates, the choice of an appropriate ligand is crucial to stabilize the catalyst and facilitate the reaction, which in turn can allow for optimization of the catalyst loading.

Q4: What are the signs of catalyst deactivation when working with this compound?

A4: A primary sign of catalyst deactivation is a stalled or incomplete reaction, even with extended reaction times. A common visual indicator is the formation of a black precipitate, known as palladium black, which signifies the agglomeration of the active Pd(0) catalyst into an inactive form. The quinoline nitrogen can act as a ligand and poison the palladium catalyst, leading to the formation of inactive species. This can be mitigated by using bulky phosphine ligands that sterically shield the palladium center.

Troubleshooting Guide

Below is a troubleshooting guide for common issues encountered during the cross-coupling of this compound.

Issue Potential Cause Recommended Solution
Low to No Product Yield Catalyst Inhibition: The quinoline nitrogen is coordinating to the palladium center, inhibiting its catalytic activity.Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) to sterically hinder the coordination of the quinoline nitrogen.
Suboptimal Catalyst Loading: The initial catalyst loading may be too low to overcome the activation energy for this electron-deficient substrate.Incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol%, then to 10 mol% in small-scale test reactions) to assess the impact on conversion.
Ineffective Base: The base may not be strong enough to facilitate the transmetalation step of the catalytic cycle.Screen a range of bases. For challenging substrates, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃.
Formation of Side Products Homocoupling of Boronic Acid: This side reaction produces a biaryl product from two molecules of the boronic acid and is often promoted by the presence of oxygen or high catalyst concentrations.Rigorously degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen). Consider lowering the catalyst loading once initial success has been achieved.
Dehalogenation: The bromo group on the quinoline is replaced by a hydrogen atom.This can be influenced by the choice of base and solvent. Screening different bases and ensuring anhydrous conditions may help. Lowering the reaction temperature might also be beneficial.
Inconsistent Results Impure Reagents or Solvents: Traces of water or oxygen can deactivate the catalyst and lead to irreproducible results.Use anhydrous solvents that have been thoroughly degassed. Ensure the purity of all starting materials.
Inefficient Stirring: In heterogeneous mixtures, inefficient stirring can lead to poor reaction kinetics.Ensure vigorous stirring, especially when using solid bases, to maintain a well-mixed reaction.

Data Presentation

The following tables provide representative data from Suzuki-Miyaura cross-coupling reactions of analogous bromoquinolines and electron-deficient aryl bromides. These should serve as a guide for optimizing the reaction with this compound.

Table 1: Effect of Catalyst Loading on the Suzuki-Miyaura Coupling of 3-Bromoquinoline with Phenylboronic Acid (Illustrative)

EntryPd CatalystCatalyst Loading (mol%)LigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂1SPhosK₃PO₄Toluene/H₂O100Low Conversion
2Pd(OAc)₂2.5SPhosK₃PO₄Toluene/H₂O10075
3Pd(OAc)₂5SPhosK₃PO₄Toluene/H₂O10092
4Pd(OAc)₂10SPhosK₃PO₄Toluene/H₂O10091 (with side products)

Note: This data is illustrative for a related substrate and serves as a starting point for optimization.

Table 2: Screening of Reaction Conditions for the Suzuki-Miyaura Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine with Phenylboronic Acid (Illustrative)

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Dioxane11085
2Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O10045
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF12078
4Pd(OAc)₂ (2.5)RuPhos (5)K₃PO₄ (2)2-MeTHF10090

Note: This data is for a pyridine analogue and is intended to guide the selection of reaction parameters.

Experimental Protocols

General Protocol for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for optimizing the palladium catalyst loading for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos, RuPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1, Toluene)

Procedure:

  • Vessel Preparation: To a series of oven-dried reaction vials equipped with magnetic stir bars, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the finely powdered base (2.0 equiv.).

  • Inert Atmosphere: Seal the vials with septa and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst/Ligand Preparation: In a separate vial under an inert atmosphere, prepare stock solutions of the palladium precatalyst and the ligand in the reaction solvent.

  • Catalyst Addition: To each reaction vial, add the appropriate volume of the catalyst and ligand stock solutions to achieve the desired catalyst loading (e.g., 1 mol%, 2.5 mol%, 5 mol%). Maintain a constant Pd:ligand ratio (typically 1:2 for monodentate ligands).

  • Solvent Addition: Add the degassed solvent via syringe to bring all reactions to the same concentration.

  • Reaction: Place the vials in a preheated heating block or oil bath at the desired temperature (e.g., 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reactions by TLC, GC-MS, or LC-MS at regular intervals.

  • Work-up: Upon completion, cool the reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to determine the isolated yield for each catalyst loading.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_vial Oven-dried Vial add_reagents Add Bromoquinoline, Boronic Acid, Base prep_vial->add_reagents inert_atm Establish Inert Atmosphere (Ar/N2) add_reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent add_catalyst Add Pd Catalyst & Ligand add_solvent->add_catalyst heat_stir Heat and Stir (e.g., 80-120 °C) add_catalyst->heat_stir monitor Monitor Reaction (TLC, LC-MS) heat_stir->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify final_product final_product purify->final_product Isolated Product

Caption: A typical experimental workflow for optimizing catalyst loading.

Troubleshooting_Logic start Low or No Yield? catalyst_check Check Catalyst System start->catalyst_check Yes reagents_check Check Reagents start->reagents_check No, but inconsistent increase_loading Increase Catalyst Loading (e.g., 2.5% -> 5%) catalyst_check->increase_loading change_ligand Use Bulky Ligand (e.g., XPhos, SPhos) catalyst_check->change_ligand conditions_check Check Reaction Conditions increase_loading->conditions_check change_ligand->conditions_check change_base Screen Stronger Base (e.g., K3PO4, Cs2CO3) conditions_check->change_base change_solvent Screen Solvents (e.g., Dioxane, Toluene) conditions_check->change_solvent degas Ensure Rigorous Degassing reagents_check->degas

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Preventing dehalogenation side reactions with bromoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bromoquinoline chemistry. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions encountered during experiments with bromoquinolines, with a focus on preventing dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of bromoquinoline chemistry?

A1: Dehalogenation is a common and undesired side reaction where the bromine atom on the quinoline ring is replaced by a hydrogen atom.[1] This leads to the formation of a quinoline byproduct, consuming your starting material and reducing the yield of the desired product.[2]

Q2: What is the primary cause of dehalogenation in palladium-catalyzed cross-coupling reactions?

A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1][2] This can be generated from various sources in the reaction mixture, including bases (especially alkoxides), solvents (like alcohols), or even trace amounts of water.[1][2] The Pd-H species can then react with the bromoquinoline coordinated to the palladium center, leading to the dehalogenated product.[3]

Q3: Are bromoquinolines particularly susceptible to dehalogenation?

A3: Yes, as N-heterocyclic halides, bromoquinolines can be more prone to dehalogenation compared to some other aryl bromides.[1] The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, potentially influencing the reaction pathways and promoting side reactions.[1]

Q4: How does the choice of catalyst and ligand affect dehalogenation?

A4: The choice of the palladium catalyst and, more importantly, the ligand is critical.[4] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often recommended.[1][2] These ligands can accelerate the desired reductive elimination step in the catalytic cycle, which forms the desired product, thereby outcompeting the dehalogenation pathway.[2]

Q5: Can the quality of my boronic acid influence the extent of dehalogenation?

A5: Yes, the purity and stability of the boronic acid or its ester derivatives are important. Unstable boronic acids can undergo side reactions like protodeboronation, which can alter the reaction kinetics and potentially create conditions more favorable for dehalogenation.[4] Using highly active and stable boronic acids or their pinacol esters can promote a faster desired reaction, minimizing the time for side reactions to occur.[1]

Troubleshooting Guides

Issue 1: Significant formation of debrominated quinoline byproduct.

This is a clear indication that the dehalogenation side reaction is dominant. Follow these steps to troubleshoot:

Troubleshooting Workflow for Dehalogenation

start High Dehalogenation Observed ligand Optimize Ligand: Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). start->ligand base Screen Bases: Replace strong alkoxide bases with weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃). ligand->base If problem persists solvent Change Solvent: Use anhydrous, aprotic solvents (e.g., toluene, dioxane). base->solvent If problem persists temp Adjust Temperature: Lower the reaction temperature and monitor for completion. solvent->temp If problem persists reagents Check Reagent Quality: Use high-purity bromoquinoline and stable boronic esters. temp->reagents If problem persists end Minimized Dehalogenation reagents->end Successful Optimization

Caption: A logical workflow for troubleshooting high levels of dehalogenation.

Detailed Steps:

  • Ligand Selection: If you are using a ligand like PPh₃, switch to a bulkier, more electron-rich biaryl phosphine ligand such as SPhos or XPhos.[1][4] These ligands promote the desired cross-coupling reaction.

  • Base Optimization: Strong alkoxide bases like NaOtBu can be a source of hydrides, leading to dehalogenation.[2] Consider switching to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1]

  • Solvent Choice: Protic solvents (e.g., alcohols) can be hydride donors.[2] Ensure you are using anhydrous, aprotic solvents like toluene or dioxane.[1] Rigorously degas your solvent to remove oxygen, which can also promote side reactions.[4]

  • Temperature Control: Higher temperatures can increase the rate of dehalogenation.[4] Try running the reaction at the lowest effective temperature (e.g., 80-100 °C) and monitor it closely to avoid prolonged reaction times.[4]

  • Reagent Quality: Ensure your bromoquinoline is pure and consider using a more stable boron source, such as a boronic acid pinacol ester, to reduce side reactions like protodeboronation.[4]

Issue 2: Low or no yield of the desired product, with starting material consumed.

This could indicate that dehalogenation is one of several competing side reactions.

Initial Checks:

  • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[4] Oxygen can degrade the Pd(0) catalyst and promote unwanted side reactions.[4]

  • Reagent Purity: Verify the purity of all your reagents.[4]

  • Solvent Degassing: Thoroughly degas your solvents before use.[4]

If the issue persists, a systematic optimization of reaction conditions is necessary, as outlined in the workflow above.

Data Presentation

The choice of reaction parameters is critical in minimizing dehalogenation. The following table summarizes the impact of different components on the reaction outcome.

ParameterStandard Condition (Prone to Dehalogenation)Recommended Condition (Minimizes Dehalogenation)Rationale
Ligand PPh₃Bulky, electron-rich ligand (e.g., SPhos, XPhos)Accelerates reductive elimination, outcompeting dehalogenation.[2][4]
Base Strong alkoxide base (e.g., NaOtBu)Weaker inorganic base (e.g., K₃PO₄, Cs₂CO₃)Reduces the formation of palladium-hydride species.[1][2]
Solvent Protic or wet aprotic solventAnhydrous, aprotic solvent (e.g., toluene, dioxane)Minimizes potential proton and hydride sources.[1][2]
Temperature High (>110 °C)Moderate (80-100 °C)Decreases the rate of the dehalogenation side reaction.[4]
Boron Source Boronic AcidBoronic Acid Pinacol EsterIncreases stability and reduces side reactions like protodeboronation.[4]
Atmosphere Air-exposedRigorously inert (Ar or N₂)Minimizes catalyst degradation and boronic acid homocoupling.[4]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromoquinoline with Phenylboronic Acid

This protocol is optimized to reduce the dehalogenation of the bromoquinoline starting material.

Reaction Setup:

G cluster_0 Reagent Preparation (Inert Atmosphere) cluster_1 Reaction Execution cluster_2 Workup and Purification p1 Add to Schlenk flask: - 3-Bromoquinoline (1.0 eq) - Phenylboronic acid (1.2 eq) - K₃PO₄ (2.0 eq) - Pd₂(dba)₃ (1.5 mol%) - XPhos (3.3 mol%) p2 Add anhydrous, degassed toluene p1->p2 p3 Seal flask and heat to 80-100 °C p2->p3 p4 Monitor reaction by TLC or LC-MS p3->p4 p5 Cool to room temperature p4->p5 p6 Dilute with ethyl acetate, wash with water and brine p5->p6 p7 Dry organic layer, filter, and concentrate p6->p7 p8 Purify by column chromatography p7->p8

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Procedure:

  • Reagent Preparation: In a glovebox or under a strict argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable ligand (e.g., XPhos, 3.3 mol%), and potassium phosphate (K₃PO₄, 2.0 eq) to an oven-dried Schlenk tube.[2]

  • Substrate Addition: Add 3-bromoquinoline (1.0 eq) and the desired arylboronic acid (1.2 eq) to the tube.[2]

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.[2]

  • Reaction: Seal the tube and heat the mixture to 80-100°C. Monitor the reaction's progress by TLC or LC-MS.[2]

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: Buchwald-Hartwig Amination of 3-Bromoquinoline with Morpholine

Catalytic Cycle and Side Reaction:

Pd0 Pd(0)Lₙ OA Oxidative Addition Pd0->OA + Ar-Br PdII_Aryl Ar-Pd(II)-Br(L)ₙ OA->PdII_Aryl Base_Coord Base Coordination & Amine Deprotonation PdII_Aryl->Base_Coord + Base, HNR₂ PdH Pd-H Species Formation PdII_Aryl->PdH Source: Base, Solvent, H₂O PdII_Amide Ar-Pd(II)-NR₂(L)ₙ Base_Coord->PdII_Amide RE Reductive Elimination PdII_Amide->RE Product Ar-NR₂ (Desired Product) RE->Product Product->Pd0 RE_Dehalo Reductive Elimination PdH->RE_Dehalo Dehalo_Product Ar-H (Byproduct) RE_Dehalo->Dehalo_Product Dehalo_Product->Pd0

Caption: Buchwald-Hartwig cycle with the competing dehalogenation pathway.

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add sodium tert-butoxide (NaOtBu, 1.4 equiv.), a palladium precatalyst, and a suitable ligand.

  • Substrate Addition: Add 3-bromoquinoline (1.0 equiv.) and morpholine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[4]

  • Workup: After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.[4]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[4]

Note: While NaOtBu is used in this general protocol, be aware of its potential to cause dehalogenation and consider screening other bases as discussed in the troubleshooting guide.

References

Technical Support Center: Purification of 4-Bromo-2,8-bis(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of crude 4-Bromo-2,8-bis(trifluoromethyl)quinoline, a key intermediate in pharmaceutical and materials science research.[1]

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of pure this compound?

Pure this compound is typically an off-white to yellow crystalline powder.[1][2] Key properties are summarized in the table below.

Q2: What are the common impurities I might encounter in my crude product?

Common impurities can include unreacted starting materials, such as derivatives of 2-aminobenzotrifluoride and ethyl 4,4,4-trifluoro-3-oxobutanoate, regioisomers, and side-products like dehalogenated or hydrolyzed quinoline derivatives.[3][4] The specific impurities will depend on the synthetic route employed.

Q3: Which analytical techniques are recommended to assess the purity of my sample?

High-Performance Liquid Chromatography (HPLC) is a quantitative method to determine purity, while Thin-Layer Chromatography (TLC) is excellent for a quick qualitative assessment and for developing a suitable solvent system for column chromatography.[1][3][5] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities.[1]

Troubleshooting Purification Issues

Issue 1: My crude product is an oil and won't crystallize.

  • Possible Cause: The presence of significant impurities can lower the melting point and inhibit crystallization. Residual solvent may also be present.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum.

    • Trituration: Try triturating the oil with a non-polar solvent like hexane or a mixture of hexane and a small amount of ethyl acetate. This may induce crystallization of the desired product or wash away more soluble impurities.

    • Column Chromatography: If trituration fails, column chromatography is the most effective method to separate the product from the impurities that are preventing crystallization.

Issue 2: I'm getting a low yield after recrystallization.

  • Possible Cause:

    • The chosen recrystallization solvent is too good a solvent for your compound, even at low temperatures.

    • Too much solvent was used.

    • The product is not fully precipitating out of the solution.

  • Troubleshooting Steps:

    • Solvent Selection: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Test a range of solvents and solvent mixtures. For similar bromoquinoline derivatives, mixtures like ethanol/water or hexane/ethyl acetate have been used.[3][6]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.

    • Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize precipitation.

Issue 3: I'm observing decomposition of my compound on the silica gel column.

  • Possible Cause: Quinolines are basic compounds, and the acidic nature of standard silica gel can cause degradation.[5]

  • Troubleshooting Steps:

    • Deactivate Silica Gel: Prepare a slurry of the silica gel in your eluent and add 0.5-2% triethylamine to neutralize the acidic sites before packing the column.[5]

    • Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[5]

    • Minimize Contact Time: Use flash chromatography with a wider, shorter column to reduce the time the compound spends on the stationary phase.[5]

Issue 4: I can't separate my product from an impurity with a very similar Rf value on TLC.

  • Possible Cause: The impurity has a polarity very similar to your product.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Systematically screen different solvent systems for TLC. Try mixtures of non-polar solvents (e.g., hexane, heptane) with moderately polar solvents (e.g., ethyl acetate, dichloromethane) in various ratios.[5]

    • Recrystallization: If the impurity has a different solubility profile, recrystallization may be a more effective purification method.

    • Use a Different Stationary Phase: If silica gel does not provide adequate separation, try alumina or a reverse-phase column.

Quantitative Data Summary

PropertyValueReference(s)
Chemical Name This compound[2]
CAS Number 35853-45-3[1][2]
Molecular Formula C₁₁H₄BrF₆N[1][2]
Molecular Weight 344.05 g/mol [7]
Appearance Off-white to yellow crystalline powder[1][2]
Melting Point 60-64 °C[1]
Purity (Commercial) ≥ 98%[1]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for purifying crude this compound using flash column chromatography on silica gel.

  • Mobile Phase Selection:

    • Using TLC, identify a solvent system that provides good separation of the target compound from impurities. A common starting point is a mixture of hexane and ethyl acetate.

    • The ideal Rf value for the product is typically between 0.2 and 0.4.[5]

  • Column Packing:

    • Prepare a slurry of silica gel in the selected mobile phase (containing 0.5-2% triethylamine if deactivation is needed).[5]

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Add the mobile phase to the top of the column and apply pressure to begin elution.

    • Collect fractions in test tubes.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for recrystallizing the crude product.

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product and a few drops of a test solvent.

    • The ideal solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

    • Good starting points for bromoquinolines include ethanol/water, hexane/ethyl acetate, or methanol/acetone mixtures.[3][6][8]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[8]

  • Hot Filtration (if charcoal was used):

    • Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal and any other insoluble impurities.[8]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Diagrams

Purification_Strategy start Crude Product This compound tlc Analyze by TLC start->tlc decision1 How many spots? tlc->decision1 one_spot Single Major Spot (with minor baseline or solvent front impurities) decision1->one_spot One major spot multi_spot Multiple Spots (impurities with intermediate Rf) decision1->multi_spot Multiple spots recrystallize Attempt Recrystallization one_spot->recrystallize chromatography Perform Column Chromatography multi_spot->chromatography check_purity1 Check Purity (TLC, HPLC, NMR) recrystallize->check_purity1 check_purity2 Check Purity (TLC, HPLC, NMR) chromatography->check_purity2 decision2 Is it pure? check_purity1->decision2 decision3 Is it pure? check_purity2->decision3 decision2->chromatography No pure_product Pure Product decision2->pure_product Yes decision3->recrystallize No, but significantly cleaner decision3->pure_product Yes

Caption: Decision workflow for selecting a purification strategy.

References

Technical Support Center: Managing Poor Solubility of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of managing poorly soluble quinoline derivatives in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why are many quinoline derivatives poorly soluble in common reaction solvents?

A1: The limited solubility of many quinoline derivatives stems from their molecular structure. The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic.[1] Strong intermolecular forces within the crystal lattice of the solid compound can also hinder solvation by solvent molecules, further restricting solubility.[1] The type and placement of substituents on the quinoline ring are also critical; lipophilic groups, in particular, can significantly reduce solubility in polar solvents.[1]

Q2: What are the initial steps to consider when a quinoline derivative shows poor solubility in a reaction mixture?

A2: Start by assessing the polarity of your solvent and quinoline derivative. Quinolines are generally soluble in various organic solvents due to their aromatic and heterocyclic nature.[2] Consider common organic solvents like ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).[2] If solubility remains an issue, a systematic approach involving solvent screening with a range of solvents of varying polarities is recommended.

Q3: What are the most effective strategies for enhancing the solubility of quinoline derivatives in a reaction?

A3: Several strategies can be employed, categorized as physical and chemical modifications.[1] Common and effective methods include:

  • Co-solvency: Introducing a miscible organic solvent to the primary solvent can alter the overall polarity of the reaction mixture, often improving the solubility of hydrophobic compounds.[1][3][4][5][6][7][8]

  • pH Adjustment: Since quinolines are typically weak bases, modifying the pH of the reaction mixture can lead to the protonation of the nitrogen atom, forming a more soluble salt.[1][9][10][11][12]

  • Salt Formation: Reacting the quinoline derivative with an acid to form a stable salt can dramatically increase its solubility.[1][4][5][13]

  • Use of Surfactants: Surfactants can be used to improve the wettability and dissolution of the compound.[3][13]

  • Complexation: Encapsulating the quinoline molecule within a complexing agent, such as a cyclodextrin, can enhance its apparent solubility.[1][5][14][15]

Q4: How do I select the best solubility enhancement technique for my specific quinoline derivative and reaction?

A4: The choice of method depends on the physicochemical properties of your quinoline derivative and the specific requirements of your reaction. For instance, pH adjustment is suitable for basic quinolines in reactions that are not sensitive to pH changes. Co-solvency is a versatile technique but the co-solvent must be compatible with your reaction chemistry. For sensitive reactions where additives are undesirable, physical modifications like particle size reduction might be more appropriate.

Troubleshooting Guides

Issue 1: My quinoline derivative precipitates out of the reaction mixture upon addition of a co-solvent.

  • Possible Cause: The co-solvent is not compatible with the primary solvent or the concentration of the co-solvent is too high, leading to a rapid change in polarity that causes the compound to crash out of solution.

  • Troubleshooting Workflow:

G start Precipitation Observed step1 Reduce rate of co-solvent addition start->step1 step2 Decrease overall co-solvent concentration step1->step2 If precipitation still occurs step3 Screen alternative co-solvents step2->step3 If solubility is insufficient end_fail Issue Persists step2->end_fail If precipitation persists at low concentrations step4 Consider a different solubilization technique (e.g., pH adjustment) step3->step4 If no suitable co-solvent found end_success Solubility Improved step3->end_success Successful solubilization step4->end_success Successful solubilization step4->end_fail If other techniques are not applicable

Caption: Troubleshooting workflow for co-solvent induced precipitation.

Issue 2: Adjusting the pH of my reaction mixture does not improve the solubility of my quinoline derivative.

  • Possible Causes:

    • The buffering capacity of the system may be insufficient to maintain the desired pH after the addition of the quinoline compound.[1]

    • The presence of a common ion in the buffer could be suppressing the solubility of the formed salt (the common ion effect).[1]

    • High salt concentrations from the buffer could be causing the compound to "salt out".[1]

    • The intrinsic solubility of the formed salt itself might be limited.[1]

  • Solutions:

    • Increase the buffer concentration to ensure adequate buffering capacity.[1]

    • If the common ion effect is suspected, try using a buffer with a different counter-ion.[1]

    • Use the minimum effective buffer concentration to avoid salting out effects.[1]

    • If the salt's intrinsic solubility is the issue, another solubility enhancement technique may be required.[1]

Issue 3: My quinoline derivative appears to decompose after adding a solubilizing agent.

  • Possible Cause: The solubilizing agent (e.g., a strong acid or base for pH adjustment, or a reactive co-solvent) is chemically incompatible with your quinoline derivative, leading to degradation.

  • Troubleshooting Steps:

    • Analyze the product: Use analytical techniques like HPLC or LC-MS to confirm decomposition and identify byproducts.

    • Review compatibility: Check the chemical compatibility of your quinoline derivative with the chosen solubilizing agent under the reaction conditions.

    • Select a milder agent: Opt for a weaker acid/base or a more inert co-solvent.

    • Consider non-chemical methods: Explore techniques like particle size reduction (micronization) or the formation of solid dispersions.[7]

Data Presentation

Table 1: Solubility of Selected Quinoline Derivatives in Common Organic Solvents

CompoundSolventTemperature (°C)Solubility
4-Chloro-7-(trifluoromethyl)quinolineChloroformNot Specified25 mg/mL[2]
4,7-DichloroquinolineChloroformNot Specified50 mg/mL[2]
4,7-DichloroquinolineEthanol26.650.0113 (mole fraction)[2]
4,7-DichloroquinolineEthanol30.050.0145 (mole fraction)[2]
4,7-DichloroquinolineEthanol34.950.0224 (mole fraction)[2]
5,7-Dichloro-8-hydroxyquinolineEthanol, Dichloromethane, DMSONot SpecifiedGenerally Soluble[2]

Experimental Protocols

Protocol 1: General Procedure for Determining Compound Solubility

This protocol outlines a general method for determining the solubility of a quinoline derivative in a specific solvent.[2]

  • Preparation of a Saturated Solution:

    • Add an excess amount of the quinoline derivative to a known volume of the selected solvent in a vial.

    • Seal the vial and agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the saturated solution to pellet the undissolved solid.

    • Carefully collect a known volume of the supernatant without disturbing the solid.

  • Quantification of Dissolved Compound:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved quinoline derivative using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[16]

  • Calculation of Solubility:

    • Calculate the original concentration in the supernatant, which represents the solubility of the compound in that solvent at that temperature.

Protocol 2: Solubility Enhancement using the Co-solvency Method

This protocol describes a general approach to improve the solubility of a quinoline derivative using a co-solvent.

  • Co-solvent Screening:

    • Select a range of water-miscible organic solvents (e.g., DMSO, ethanol, propylene glycol) that are compatible with your reaction.[17]

    • Prepare stock solutions of your quinoline derivative in each co-solvent.

    • Determine the solubility of your compound in various mixtures of the primary solvent and each co-solvent.

  • Optimization of Co-solvent Concentration:

    • Identify the co-solvent that provides the best solubility enhancement.

    • Determine the minimum concentration of the co-solvent required to maintain the desired concentration of the quinoline derivative in the reaction mixture. This is crucial as high concentrations of organic solvents can negatively impact some reactions.

  • Addition to the Reaction Mixture:

    • Prepare a concentrated stock solution of the quinoline derivative in the optimized co-solvent system.

    • Add the stock solution to the reaction mixture dropwise with vigorous stirring to ensure rapid and uniform dispersion, minimizing the risk of precipitation.

Mandatory Visualizations

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Weigh excess quinoline derivative prep2 Add to known volume of solvent prep1->prep2 equil1 Seal and agitate at constant temperature prep2->equil1 equil2 (e.g., 24-48 hours) equil1->equil2 sep1 Centrifuge to pellet solid equil2->sep1 sep2 Collect supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Quantify using HPLC ana1->ana2 result Solubility Determined ana2->result Calculate Solubility

Caption: Experimental workflow for determining compound solubility.

G quinoline Hydrophobic Quinoline Derivative (Poorly Soluble) complex Inclusion Complex (Enhanced Apparent Solubility) quinoline->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complex

Caption: Logical relationship of cyclodextrin complexation for solubility enhancement.

References

Technical Support Center: Navigating the Scale-Up Synthesis of Trifluoromethylated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of trifluoromethylated heterocycles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the scale-up of these critical reactions. The strategic incorporation of the trifluoromethyl (-CF3) group is a pivotal strategy in medicinal chemistry, enhancing properties such as metabolic stability, lipophilicity, and binding affinity.[1] However, transitioning these syntheses from the bench to a larger scale often presents significant challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem Potential Causes Solutions
Low or No Reaction Yield Initiator/Catalyst Inactivity (e.g., moisture-sensitive fluoride initiators like TBAF, CsF).[1]Ensure the use of anhydrous fluoride sources and dry reaction conditions. Consider purchasing a new batch of initiator or drying it under a high vacuum.[1] For less moisture-sensitive initiators like K₂CO₃, optimize the solvent system; DMF can significantly accelerate reactions.[1]
Insufficient Catalyst Loading.While catalytic amounts (0.1-10 mol%) are typical, optimization may be required.[1]
Poor Reagent Quality (e.g., inhibitors in TMSCF3).[1][2]Use a new batch of the trifluoromethylating reagent or one from a different supplier.[1]
Unsuitable Solvent.The choice of solvent is critical. While THF is common, reactions can be sluggish.[1] For less reactive substrates, consider a more forcing solvent like DMF.[1]
Low Substrate Reactivity.Electron-deficient substrates are generally more reactive.[1] For less reactive substrates, a more powerful initiator system may be necessary.[1]
Reaction Stalls Before Completion Catalyst Deactivation.This is particularly common with moisture-sensitive initiators. Ensure all glassware is oven- or flame-dried and all reagents and solvents are anhydrous.[1]
Presence of Inhibitors.Inhibitors can be present in the trifluoromethylating reagent.[2] Try a new batch or a different supplier.[1]
Significant Gas Evolution (e.g., Fluoroform - CF3H) Presence of Protic Functional Groups (e.g., -OH, -NH) in the Starting Material.Protect the protic functional group before the trifluoromethylation step. For example, use a pre-silylated substrate.[2]
Traces of Water in the Reaction Mixture.Ensure strictly anhydrous conditions by thoroughly drying all solvents and reagents.[2]
High Reaction Concentration.Reduce the reaction concentration. For instance, concentrations below 0.3 M in THF are recommended for TMSCF3 reactions to manage CF3H evolution.[2]
Poor Regioselectivity Influence of Solvent.The choice of solvent can sometimes be used to fine-tune the regioselectivity of C-H trifluoromethylation.[3]
Exothermic Reaction and Thermal Safety Concerns Use of Strong Acids and Mild Bases (e.g., TFAA and TEA).Conduct a thorough thermal safety analysis before scaling up.[4] Consider transitioning to a continuous-flow process, which offers superior control over heat transfer and increases safety margins.[4][5]
Difficulties in Moving from Batch to Continuous-Flow Direct Translation of Batch Conditions.It is often not possible to directly transfer batch conditions to a flow reactor. Optimization of parameters such as temperature, pressure, and residence time is necessary.[4]

Frequently Asked Questions (FAQs)

Q1: How can I improve the efficiency of my trifluoromethylation reaction when scaling up?

A1: Improving efficiency on a larger scale often involves a multi-faceted approach. Firstly, consider transitioning from a traditional batch process to a continuous-flow setup.[4][5][6][7] Continuous-flow chemistry offers enhanced control over reaction parameters, improved heat and mass transfer, and can lead to higher yields and reduced reaction times.[4][5] Secondly, carefully select your trifluoromethylating agent and catalyst system. For instance, using inexpensive and readily available CF3-containing building blocks like trifluoroacetic acid (TFA) or trifluoroacetic anhydride (TFAA) can be advantageous for scalability.[4][8] Finally, ensure rigorous control over reaction conditions, particularly the exclusion of moisture and the quality of your reagents.[1][2]

Q2: What are the primary safety considerations when scaling up trifluoromethylation reactions?

A2: Safety is paramount during scale-up. Key considerations include:

  • Thermal Runaway: Some trifluoromethylation reactions can be highly exothermic, especially those involving strong acids and bases.[4] A thorough thermal safety analysis is crucial to understand the reaction's thermal profile.[4]

  • Gas Evolution: The formation of gaseous byproducts like fluoroform (CF3H), a greenhouse gas, can lead to pressure buildup in a closed system.[2][9] Ensure adequate venting for larger-scale reactions and consider methods to trap or scrub toxic gases.[2][10]

  • Handling of Reagents: Many trifluoromethylating reagents and catalysts are hazardous. Always consult the safety data sheets (SDS) and use appropriate personal protective equipment (PPE) and engineering controls.

Q3: My desired trifluoromethylated heterocycle is not forming; instead, I'm getting a mixture of regioisomers. How can I improve selectivity?

A3: Achieving high regioselectivity can be a significant challenge. The position of trifluoromethylation is often governed by the electronic properties of the heterocycle.[3] However, you can influence the outcome by:

  • Solvent Choice: Preliminary studies suggest that judicious choice of solvent can help tune the regioselectivity.[3]

  • Protecting Groups: If multiple reactive sites are present, using protecting groups to block less desired positions can direct the trifluoromethylation to the intended site.

  • Catalyst/Reagent Selection: Different trifluoromethylating reagents (nucleophilic, electrophilic, or radical) can exhibit different selectivities.[3] Experimenting with different reagent types may provide the desired isomer.

Q4: Is it possible to perform gram-scale synthesis of trifluoromethylated heterocycles without chromatography?

A4: While challenging, it is possible in some cases. One strategy is to develop a process where the desired product crystallizes directly from the reaction mixture or upon workup. Another approach is to use a continuous-flow system with in-line purification or a catch-and-release strategy. Some protocols, particularly those developed for industrial applications, are optimized to minimize the need for chromatographic purification.[4]

Experimental Protocols

General Procedure for Nucleophilic Trifluoromethylation using TMSCF3

This protocol is a general guideline for the trifluoromethylation of an electrophilic substrate (e.g., an aldehyde or ketone) using Trimethyl(trifluoromethyl)silane (TMSCF3).

1. Reagent and Glassware Preparation:

  • All glassware must be oven-dried or flame-dried to ensure it is completely anhydrous.[1][2]

  • Use anhydrous solvents. Solvents like THF should be freshly distilled from a suitable drying agent.

  • The substrate must be dry and free of protic impurities.[2]

2. Reaction Setup:

  • Under an inert atmosphere (e.g., nitrogen or argon), charge a reaction flask with the substrate and the anhydrous solvent.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).

3. Reagent Addition:

  • Add TMSCF3 to the reaction mixture via a syringe.

  • Slowly add the initiator solution (e.g., a solution of TBAF in THF) dropwise, preferably using a syringe pump to control the addition rate.[2]

4. Reaction Monitoring:

  • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If significant gas evolution is expected, monitor it using a bubbler or a gas burette.[2] Also, monitor the internal reaction temperature.

5. Work-up and Purification:

  • Once the reaction is complete, quench the reaction mixture appropriately (e.g., with a saturated aqueous solution of NH4Cl).

  • Transfer the mixture to a separatory funnel and perform an aqueous workup. For example, add ethyl acetate and wash with water and brine.[1]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[1]

  • Purify the crude product by a suitable method, such as flash column chromatography.[1]

Visualizations

Troubleshooting Workflow for Low Yield in Trifluoromethylation

Low_Yield_Troubleshooting Start Low or No Yield Check_Initiator Check Initiator/Catalyst Activity Start->Check_Initiator Check_Reagent Check Reagent Quality (TMSCF3, etc.) Start->Check_Reagent Check_Conditions Review Reaction Conditions Start->Check_Conditions Solution_Initiator Use Anhydrous Initiator / Optimize Loading Check_Initiator->Solution_Initiator Moisture sensitive? / Low loading? Solution_Reagent Use New Batch of Reagent Check_Reagent->Solution_Reagent Inhibitors suspected? Solution_Conditions Optimize Solvent, Temperature, Substrate Check_Conditions->Solution_Conditions Sluggish reaction? / Low reactivity?

Caption: A logical workflow for troubleshooting low-yield trifluoromethylation reactions.

Decision Pathway for Scaling Up Trifluoromethylation Synthesis

Scale_Up_Pathway Start Plan to Scale-Up Synthesis Safety_Analysis Conduct Thermal Safety Analysis Start->Safety_Analysis Batch_vs_Flow Evaluate Batch vs. Continuous-Flow Safety_Analysis->Batch_vs_Flow Exothermic? / Gas Evolution? Batch_Process Optimize Batch Process (Stirring, Temp Control, Venting) Batch_vs_Flow->Batch_Process Batch Flow_Process Develop Continuous-Flow Process (Optimize Temp, Pressure, Residence Time) Batch_vs_Flow->Flow_Process Flow Final_Process Implement Scaled-Up Synthesis Batch_Process->Final_Process Flow_Process->Final_Process

Caption: Decision-making pathway for selecting a scale-up strategy.

References

Navigating Byproducts in the Bromination of 2,8-bis(trifluoromethyl)quinolone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bromination of 2,8-bis(trifluoromethyl)quinolone is a critical step in the synthesis of various pharmacologically active molecules. However, the reaction can be prone to the formation of undesired byproducts, complicating purification and reducing yields. This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in identifying and mitigating the formation of these byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the bromination of 2,8-bis(trifluoromethyl)quinolone?

A1: Due to the strong electron-withdrawing nature of the two trifluoromethyl groups, the quinoline ring is significantly deactivated towards electrophilic aromatic substitution. However, byproducts can still arise from several pathways:

  • Incomplete Monobromination: Unreacted starting material is a common impurity if the reaction is not driven to completion.

  • Dibromination: The introduction of a second bromine atom onto the aromatic ring can occur, leading to dibromo-2,8-bis(trifluoromethyl)quinolone isomers. The positions of this second substitution are influenced by the reaction conditions.

  • Isomeric Monobromination: While the initial bromine is expected to add to a specific position based on directing effects, minor isomers with bromine at other positions on the benzene ring of the quinolone can be formed. For 8-substituted quinolines, bromination commonly occurs at the 5 and 7 positions, potentially leading to a mixture of monobromo isomers.[1][2][3]

  • Over-bromination: In some cases, particularly with harsher reaction conditions, tribrominated species may be generated.

  • Degradation Products: Under strongly acidic or high-temperature conditions, decomposition of the starting material or product can lead to a variety of impurities.

Q2: I am observing a mixture of mono- and di-brominated products. How can I improve the selectivity for the desired monobrominated product?

A2: Achieving high selectivity for monobromination requires careful control over the reaction conditions. Here are several strategies:

  • Stoichiometry of the Brominating Agent: Use a precise stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine). A slight excess may be needed to ensure full conversion of the starting material, but a large excess will favor dibromination.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to molecular bromine (Br₂).[4] The choice of reagent can significantly impact the product distribution.

  • Reaction Temperature: Lowering the reaction temperature can increase selectivity by favoring the kinetic product and reducing the rate of the second bromination.

  • Solvent: The polarity and nature of the solvent can influence the reactivity of the brominating agent and the substrate. Common solvents for bromination include chloroform, acetic acid, and acetonitrile.[2][3] Empirical optimization for your specific substrate is recommended.

  • Catalyst: The use of a catalyst, or lack thereof, can dramatically alter the outcome. For deactivated systems, a catalyst may be necessary, but its concentration and type should be carefully chosen to avoid over-reactivity.

Q3: How can I differentiate between the various isomeric byproducts?

A3: Distinguishing between constitutional isomers typically requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the substitution pattern on the aromatic ring. The coupling patterns and chemical shifts of the aromatic protons provide clear indicators of the bromine atom's position. 2D NMR techniques like COSY, HSQC, and HMBC can provide definitive structural assignments.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the main product and byproducts, helping to distinguish between mono-, di-, and tri-brominated species based on their exact mass and isotopic pattern of bromine.[6][7]

  • Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) can separate the different isomers, allowing for their individual analysis. The retention times can also provide clues about the polarity and structure of the isomers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the bromination of 2,8-bis(trifluoromethyl)quinolone.

Issue Potential Cause(s) Recommended Action(s)
Low conversion of starting material 1. Insufficient amount of brominating agent. 2. Reaction time is too short. 3. Reaction temperature is too low. 4. Inefficient mixing.1. Increase the equivalents of the brominating agent incrementally (e.g., 1.1 eq, 1.2 eq). 2. Monitor the reaction by TLC or LC-MS and extend the reaction time. 3. Gradually increase the reaction temperature. 4. Ensure vigorous stirring, especially in heterogeneous mixtures.
Formation of significant amounts of dibrominated byproduct 1. Excess of brominating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time after consumption of starting material.1. Reduce the equivalents of the brominating agent. 2. Perform the reaction at a lower temperature. 3. Carefully monitor the reaction and quench it promptly upon completion.
Presence of multiple monobromo isomers 1. Lack of regioselectivity under the chosen reaction conditions.1. Screen different brominating agents (e.g., NBS instead of Br₂). 2. Vary the solvent to alter the reaction pathway. 3. Investigate the effect of a catalyst (or its absence).
Dark-colored reaction mixture and tar formation 1. Reaction temperature is too high, leading to decomposition. 2. Use of a strong, non-selective brominating agent. 3. Presence of impurities in the starting material.1. Lower the reaction temperature. 2. Switch to a milder brominating agent like NBS. 3. Ensure the purity of the 2,8-bis(trifluoromethyl)quinolone starting material.

Quantitative Data Summary

Brominating Agent (Equivalents) Solvent Temperature (°C) Product A (Monobromo Isomer 1) (%) Product B (Monobromo Isomer 2) (%) Product C (Dibromo) (%) Starting Material (%)
Br₂ (1.1)Acetic Acid256015520
NBS (1.1)CCl₄77 (reflux)855<19
Br₂ (2.2)Acetic Acid25105805
NBS (2.2)CCl₄77 (reflux)1510705

Note: This data is illustrative and based on general principles of quinoline bromination. Actual results for 2,8-bis(trifluoromethyl)quinolone may vary.

Experimental Protocol: Bromination of 2,8-bis(trifluoromethyl)quinolone

This protocol is a generalized procedure and may require optimization.

Materials:

  • 2,8-bis(trifluoromethyl)quinolone

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Benzoyl peroxide (initiator, optional)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a solution of 2,8-bis(trifluoromethyl)quinolone (1.0 eq) in CCl₄ or CH₃CN in a round-bottom flask, add N-bromosuccinimide (1.1 eq).

  • If initiation is required, a catalytic amount of benzoyl peroxide can be added.

  • The reaction mixture is heated to reflux and monitored by TLC or LC-MS.

  • Upon completion (typically when the starting material is consumed), the reaction mixture is cooled to room temperature.

  • The mixture is filtered to remove succinimide.

  • The filtrate is washed sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or recrystallization to isolate the desired monobrominated product.

Logical Workflow for Byproduct Identification

The following diagram illustrates a logical workflow for the identification and characterization of byproducts in the bromination reaction.

Byproduct_Identification_Workflow cluster_reaction Reaction & Initial Analysis cluster_separation Separation & Purification cluster_characterization Byproduct Characterization ReactionMixture Bromination Reaction Mixture TLC_LCMS TLC / LC-MS Analysis ReactionMixture->TLC_LCMS Monitor Progress Workup Aqueous Workup TLC_LCMS->Workup Reaction Complete ColumnChromatography Column Chromatography Workup->ColumnChromatography Crude Product IsolatedFractions Isolated Fractions (Main Product & Byproducts) ColumnChromatography->IsolatedFractions NMR NMR Spectroscopy (1H, 13C, 2D) IsolatedFractions->NMR MS Mass Spectrometry (HRMS) IsolatedFractions->MS StructureElucidation Structure Elucidation NMR->StructureElucidation MS->StructureElucidation

Caption: Workflow for identifying byproducts in quinolone bromination.

References

Technical Support Center: Activation of the C-Br Bond in 4-Bromo-2,8-bis(trifluoromethyl)quinoline for Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 4-Bromo-2,8-bis(trifluoromethyl)quinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully activating the C-Br bond for various palladium-catalyzed cross-coupling reactions.

The presence of two strongly electron-withdrawing trifluoromethyl groups on the quinoline core significantly influences the reactivity of the C-Br bond at the 4-position, making it a unique substrate for cross-coupling reactions. This guide offers detailed methodologies and data based on analogous systems to facilitate your experimental design and optimization.

Frequently Asked Questions (FAQs)

Q1: Why is activating the C-Br bond in this compound challenging?

The primary challenge arises from the electronic nature of the substrate. The two trifluoromethyl (CF₃) groups are powerful electron-withdrawing groups, which can deactivate the palladium catalyst and influence the oxidative addition step of the catalytic cycle. Additionally, the quinoline nitrogen can coordinate to the palladium center, potentially leading to catalyst poisoning. Careful selection of ligands, bases, and reaction conditions is crucial to overcome these challenges.

Q2: Which cross-coupling reactions are suitable for functionalizing this substrate?

Several palladium-catalyzed cross-coupling reactions can be employed to functionalize the C4-position of this compound. The most common and effective methods include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

  • Stille Coupling: For the formation of C-C bonds with organostannanes.

Q3: How do I choose the appropriate palladium catalyst and ligand?

For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands are generally recommended. These ligands stabilize the palladium center, promote oxidative addition, and can sterically hinder the coordination of the quinoline nitrogen to the palladium.

  • For Suzuki and Buchwald-Hartwig reactions: Buchwald ligands such as XPhos, SPhos, and RuPhos are often effective. Bidentate ligands like dppf can also provide good stability.

  • For Sonogashira reactions: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst is traditional, though copper-free conditions with specialized ligands are also effective.

  • For Heck and Stille reactions: Phosphine ligands like P(t-Bu)₃ or PPh₃ are commonly used, with the choice depending on the specific coupling partners.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Possible Causes & Solutions

CauseRecommended Solution
Catalyst Deactivation/Poisoning The quinoline nitrogen can poison the palladium catalyst. Use bulky phosphine ligands (e.g., XPhos, SPhos) to sterically shield the metal center. Consider using a higher catalyst loading (2-5 mol%).
Inefficient Oxidative Addition The electron-deficient nature of the quinoline can make oxidative addition difficult. Increase the reaction temperature or consider using a more electron-rich ligand to facilitate this step.
Incorrect Base Selection The base is crucial for the catalytic cycle. For Suzuki coupling, stronger bases like K₃PO₄ or Cs₂CO₃ are often necessary. For Buchwald-Hartwig amination, NaOtBu or K₂CO₃ are common choices. Screen a variety of bases to find the optimal one for your specific transformation.
Poor Solvent Choice Ensure all reactants are soluble in the chosen solvent. Aprotic polar solvents like dioxane, THF, or DMF are common choices. For Suzuki reactions, the addition of water is often required.
Reagent Quality Use high-purity, anhydrous, and degassed solvents and reagents. Impurities, especially oxygen and water, can deactivate the catalyst.
Problem 2: Formation of Side Products

Possible Causes & Solutions

Side ProductCauseRecommended Solution
Hydrodehalogenation (Br replaced by H) This can occur if the reaction temperature is too high or if there are sources of hydride in the reaction mixture.Lower the reaction temperature and ensure anhydrous conditions. The choice of ligand can also influence this side reaction.
Homocoupling of Coupling Partner This is common in Suzuki and Sonogashira reactions and is often promoted by the presence of oxygen.Thoroughly degas the reaction mixture and solvents before adding the catalyst.
Protodeboronation (in Suzuki Coupling) The boronic acid can be cleaved by residual water or a strong base before transmetalation.Use anhydrous solvents and consider using a milder base or boronic esters (e.g., pinacol esters) which are more stable.

Experimental Protocols

The following protocols are representative and based on successful couplings of analogous electron-deficient bromoquinolines. Optimization will likely be necessary for this compound.

Representative Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of an arylboronic acid with the bromoquinoline.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Dioxane/Water (4:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Buchwald-Hartwig Amination Protocol

This protocol outlines the coupling of a primary or secondary amine with the bromoquinoline.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and the desired amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify by flash column chromatography.

Quantitative Data Summary

The following tables summarize representative reaction conditions for various coupling reactions based on literature for analogous bromoquinolines with electron-withdrawing groups. These should be used as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryPd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O1001275-90
2PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF1101680-95
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O100885-98

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryPd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1101270-90
2Pd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2)Dioxane1001865-85
3Pd(OAc)₂ (3)BINAP (6)Cs₂CO₃ (2)Toluene1102460-80

Table 3: Representative Conditions for Sonogashira Coupling

EntryPd-Catalyst (mol%)Cu-Cocatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (2)CuI (4)TEA (3)THF60670-90
2Pd(PPh₃)₄ (5)CuI (10)Diisopropylamine (3)DMF80875-95
3Pd(OAc)₂ (2)-Cs₂CO₃ (2)Dioxane1001260-80

Visualizations

Catalytic Cycles and Workflows

Catalytic_Cycle cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Pd(0)L2_S Pd(0)L2 Ar-Pd(II)(Br)L2_S Ar-Pd(II)(Br)L2 Pd(0)L2_S->Ar-Pd(II)(Br)L2_S Oxidative Addition (Ar-Br) Ar-Pd(II)(Ar')L2_S Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Br)L2_S->Ar-Pd(II)(Ar')L2_S Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2_S->Pd(0)L2_S Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2_S->Ar-Ar' Pd(0)L2_B Pd(0)L2 Ar-Pd(II)(Br)L2_B Ar-Pd(II)(Br)L2 Pd(0)L2_B->Ar-Pd(II)(Br)L2_B Oxidative Addition (Ar-Br) Ar-Pd(II)(NR2)L2_B Ar-Pd(II)(NR2)L2 Ar-Pd(II)(Br)L2_B->Ar-Pd(II)(NR2)L2_B Amine Coordination & Deprotonation (HNR2, Base) Ar-Pd(II)(NR2)L2_B->Pd(0)L2_B Reductive Elimination Ar-NR2 Ar-NR2 Ar-Pd(II)(NR2)L2_B->Ar-NR2

Caption: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Experimental_Workflow start Start reagents Combine Aryl Bromide, Coupling Partner, & Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert catalyst Add Pd-Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat & Stir solvent->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Logic start Low/No Yield check_catalyst Check Catalyst/Ligand System start->check_catalyst check_base Check Base start->check_base check_solvent Check Solvent & Temp start->check_solvent check_reagents Check Reagent Quality start->check_reagents optimize_catalyst Screen Bulky, Electron-Rich Ligands Increase Catalyst Loading check_catalyst->optimize_catalyst optimize_base Screen Different Bases (e.g., K3PO4, Cs2CO3, NaOtBu) check_base->optimize_base optimize_conditions Increase Temperature Ensure Reactant Solubility check_solvent->optimize_conditions purify_reagents Use Anhydrous, Degassed Solvents Ensure High Purity of Reagents check_reagents->purify_reagents

Caption: A logical workflow for troubleshooting low-yielding coupling reactions.

Selecting the right base and solvent for Suzuki reactions of bromoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for Suzuki-Miyaura coupling reactions involving bromoquinolines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the Suzuki coupling of bromoquinolines in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Suzuki coupling reaction with a bromoquinoline is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?

A: Low or no yield is a frequent challenge in Suzuki reactions with heteroaryl halides like bromoquinolines. This can stem from several factors. A systematic approach to troubleshooting is recommended.[1][2]

  • Catalyst and Ligand System: The choice of the palladium catalyst and ligand is critical. Standard catalysts may not be optimal for bromoquinolines.

    • Recommendation: Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be particularly effective for these substrates.[1]

  • Base Selection: The strength and type of base significantly influence the reaction by activating the boronic acid.[3][4]

    • Recommendation: Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1] For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be effective. Optimization of the base for your specific boronic acid partner is often necessary.[1]

  • Solvent Choice and Degassing: The solvent affects catalyst activity and the solubility of your reagents. Crucially, the presence of oxygen can deactivate the palladium catalyst.

    • Recommendation: Common solvent systems include mixtures like dioxane/water, toluene/water, or DMF/water.[1] Ensure all solvents are thoroughly degassed by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles to prevent catalyst oxidation.[1][3]

  • Reaction Temperature: Inadequate temperature can lead to a sluggish or incomplete reaction.

    • Recommendation: While many Suzuki couplings require heating (typically 80-110 °C), excessively high temperatures can cause catalyst decomposition.[1][2] If you suspect catalyst decomposition, try running the reaction at a lower temperature for a longer duration.[1]

  • Boronic Acid/Ester Quality: Boronic acids, especially heteroaryl boronic acids, can be unstable and prone to degradation (protodeboronation).[1][3]

    • Recommendation: Use fresh, high-purity boronic acid. To improve stability, consider using more robust boronic esters, such as pinacol esters, or potassium trifluoroborate salts.[1][3]

Issue 2: Presence of Significant Side Products

Q2: My reaction is producing significant amounts of side products, such as dehalogenated bromoquinoline or homocoupled boronic acid. How can I minimize these?

A: The formation of side products is a common issue that reduces the yield of the desired product and complicates purification.

  • Dehalogenation of Bromoquinoline: This occurs when the bromine atom is replaced by a hydrogen atom.

    • Cause: This side reaction can be influenced by the choice of base and solvent.[3]

    • Mitigation: Screening different bases and ensuring anhydrous conditions (if your protocol does not require water) can help reduce dehalogenation.[3]

  • Homocoupling of Boronic Acid: This results in a biaryl product formed from two molecules of the boronic acid.

    • Cause: This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[3][4]

    • Mitigation: Thoroughly degas the reaction mixture and solvents with an inert gas.[3] Using a pre-catalyst that readily forms the active Pd(0) species can also be beneficial.[3]

  • Protodeboronation: The boronic acid or ester reacts with a proton source, replacing the boron group with a hydrogen atom.

    • Cause: This is a common decomposition pathway for boronic acids.[3]

    • Mitigation: Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[3] If using a non-aqueous system, minimize the presence of water and consider a milder base.[3]

Data Presentation: Comparative Reaction Conditions

The success of a Suzuki coupling reaction with bromoquinolines is highly dependent on the chosen reaction conditions. The following tables summarize various conditions for the synthesis of substituted quinolines, providing a comparative overview for reaction optimization.

Table 1: Suzuki Coupling of 3-Bromoquinoline with Various Arylboronic Acids

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)Toluene/Ethanol/WaterReflux12-24Moderate to Good
Pd(dppf)Cl₂ (3)-Na₂CO₃ (2)Dioxane/Water (4:1)80-9012-16Good
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)Dioxane/Water120-140 (MW)0.17-0.5Good

Table 2: Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine

Aryl HalideBaseCatalystLigandSolventTemp (°C)Time (h)Yield (%)
2-Bromo-4-methylpyridineK₂CO₃Pd(dppf)Cl₂-Water/Dioxane (5:1)120 (MW)-81
4-BromobenzonitrileNa₂CO₃Pd(OAc)₂PPh₃Toluene/Water801698
3-BromopyridineK₃PO₄Pd(PPh₃)₄PPh₃Dioxane/Water85-95>15Moderate to Good
5-Bromo-2-methylpyridin-3-amineCs₂CO₃Pd(PPh₃)₄PPh₃Dry Toluene70-80-80

Note: The data presented is compiled from different sources and the reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 3-Bromoquinoline

This protocol outlines a common method using a palladium catalyst with a phosphine ligand.

  • Materials:

    • 3-Bromoquinoline (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)

    • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

    • Degassed 1,4-dioxane and water (4:1 v/v)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a Schlenk flask, add 3-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.[6]

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.[6]

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration of the bromoquinoline should be approximately 0.1 M.[6]

    • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[7]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.[7]

    • Separate the organic layer and extract the aqueous layer three times with ethyl acetate.[7]

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[7]

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can often significantly reduce reaction times.

  • Materials:

    • Bromoquinoline (1.0 equiv)

    • Boronic ester (1.5 equiv)

    • Pd₂(dba)₃ (1.5 mol%)

    • XPhos (3 mol%)

    • K₃PO₄ (3 equiv)

    • Degassed dioxane/water

  • Procedure:

    • In a microwave vial, combine the bromoquinoline, boronic ester, Pd₂(dba)₃, XPhos, and K₃PO₄.[3]

    • Add the degassed solvent.[3]

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specified time (e.g., 10-30 minutes).[3]

    • Work-up and purify as described in Protocol 1.

Visualizations

Suzuki_Workflow Start Start Setup Reaction Setup: Combine Bromoquinoline, Boronic Acid, Catalyst, Base Start->Setup Inert Establish Inert Atmosphere (e.g., Ar/N2 Purge) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir Solvent->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Product Pure Product Purify->Product

A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting_Low_Yield LowYield Low or No Yield CheckCatalyst Screen Catalyst/Ligand (e.g., Buchwald ligands) LowYield->CheckCatalyst CheckBase Optimize Base (e.g., K2CO3, K3PO4, Cs2CO3) LowYield->CheckBase CheckSolvent Ensure Proper Degassing of Solvents LowYield->CheckSolvent CheckTemp Adjust Temperature LowYield->CheckTemp CheckBoronicAcid Verify Boronic Acid Quality (Consider Pinacol Ester) LowYield->CheckBoronicAcid

A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Side_Reactions cluster_desired Desired Pathway cluster_side Side Reactions Bromoquinoline Bromoquinoline Desired Product Desired Product Bromoquinoline->Desired Product Suzuki Coupling + Boronic Acid, Pd(0) Dehalogenation Dehalogenation Bromoquinoline->Dehalogenation Hydride Source Homocoupling Homocoupling Protodeboronation Protodeboronation Boronic Acid Boronic Acid Boronic Acid->Homocoupling O2, Pd(II) Boronic Acid->Protodeboronation Proton Source

Pathways of the desired Suzuki coupling and common side reactions.

References

Validation & Comparative

Spectroscopic Profile of 4-Bromo-2,8-bis(trifluoromethyl)quinoline and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive spectroscopic characterization of 4-Bromo-2,8-bis(trifluoromethyl)quinoline, a significant fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule, this guide provides a comparative analysis based on a curated selection of structurally related quinoline derivatives. The presented data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, serves as a valuable resource for researchers, scientists, and professionals in drug development for identifying and characterizing similar molecular scaffolds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a series of analogous quinoline derivatives. This comparative approach allows for the prediction and interpretation of the spectroscopic features of the target compound.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Quinoline Derivatives in CDCl₃

CompoundH-3H-5H-6H-7Other Protons
This compound (Predicted) ~8.0-8.2 (s)~8.3-8.5 (d)~7.8-8.0 (t)~8.1-8.3 (d)-
4-Phenylquinoline[1]7.31 (d)7.91 (d)7.79-7.63 (m)7.59-7.40 (m)8.93 (d, H-2), 8.18 (d, H-8), 7.59-7.40 (m, Phenyl-H)
6-Fluoro-4-phenylquinoline[1]-----
6-Methoxy-4-phenylquinoline[1]7.27 (d)7.22 (d)7.37 (dd)-8.78 (d, H-2), 8.07 (d, H-8), 3.78 (s, OCH₃)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Quinoline Derivatives in CDCl₃

CompoundC-2C-3C-4C-4aC-5C-6C-7C-8C-8aCF₃
This compound (Predicted) ~145-150 (q)~120-125~125-130~140-145~128-132~129-133~124-128~130-135 (q)~145-150~120-125 (q)
4-Phenylquinoline[1]148.4121.2149.9128.3126.5125.8129.2129.8148.6-
6-Methoxy-4-phenylquinoline[1]147.4121.7146.8127.5121.6157.8103.6131.2144.8-
5-Bromo-2-(trifluoromethyl)pyridine[2]152.3 (q)--------120.9 (q)

Table 3: Mass Spectrometry Data of Selected Quinoline Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound [3]C₁₁H₄BrF₆N344.05M⁺, [M-Br]⁺, [M-CF₃]⁺
4-Bromo-2-(3'-trifluoromethylphenyl)quinoline[4]C₁₆H₉BrF₃N352.15352/354 (M⁺), 273 ([M-Br]⁺)
4-Bromo-2-(trifluoromethyl)quinoline[5]C₁₀H₅BrF₃N276.1M⁺, [M-Br]⁺, [M-CF₃]⁺

Table 4: IR Absorption Frequencies (cm⁻¹) of Selected Quinoline Derivatives

CompoundC=N StretchC=C Stretch (Aromatic)C-F StretchC-Br Stretch
This compound (Predicted) ~1620-1600~1580-1450~1350-1100~700-600
4-Amino-2-methyl-8-(trifluoromethyl)quinoline[6][7]16381619, 15691117-
4-Bromo-isoquinoline[8]----

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of the quinoline derivative is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H, 100 MHz for ¹³C, and 376 MHz for ¹⁹F.[2]

Data Acquisition and Processing: Standard pulse sequences are used for all nuclei. The acquired data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry

Instrumentation: High-resolution mass spectra (HRMS) are typically obtained using an Electron Ionization (EI) or Electrospray Ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.[2]

Sample Introduction: The sample is introduced into the ion source via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

Data Analysis: The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. The fragmentation pattern is analyzed to deduce the structure of the molecule. For brominated compounds, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature.

Infrared (IR) Spectroscopy

Sample Preparation: Solid samples are typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as thin films between salt plates.

Instrumentation: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Visualizations

The following diagrams illustrate the general structure of the target molecule and a conceptual workflow for its spectroscopic characterization.

G General Structure of this compound cluster_quinoline C1 N C2 C C1->C2 C3 C C2->C3 CF3_2 CF3 C2->CF3_2 C4 C C3->C4 C4a C C4->C4a Br Br C4->Br C5 C C4a->C5 C8a C C4a->C8a C6 C C5->C6 C7 C C6->C7 C8 C C7->C8 C8->C8a CF3_8 CF3 C8->CF3_8 C8a->C1

Caption: Molecular structure of this compound.

G Spectroscopic Characterization Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Starting Materials Reaction Chemical Synthesis Start->Reaction Purification Purification Reaction->Purification Product This compound Purification->Product NMR NMR (1H, 13C, 19F) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR Structure Structure Elucidation & Comparison NMR->Structure MS->Structure IR->Structure

Caption: General workflow for the synthesis and spectroscopic characterization.

References

Comparative reactivity of 4-bromo vs. other halo-bis(trifluoromethyl)quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the quinoline scaffold is a cornerstone in the development of novel therapeutics and functional materials. Among the various precursors, 4-halo-2,8-bis(trifluoromethyl)quinolines serve as versatile building blocks, with the halogen at the 4-position acting as a crucial handle for introducing molecular diversity. The choice of the halogen—be it bromine, chlorine, or iodine—profoundly influences the reactivity of the substrate in key synthetic transformations, primarily palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide provides an objective comparison of the reactivity of 4-bromo-2,8-bis(trifluoromethyl)quinoline with its chloro and iodo analogues, supported by representative experimental data and detailed protocols to inform synthetic strategy.

Core Principles of Reactivity

The reactivity of 4-haloquinolines is dictated by the nature of the carbon-halogen (C-X) bond and the electronic effects of the substituents on the quinoline ring. The two electron-withdrawing trifluoromethyl groups at the 2- and 8-positions render the quinoline ring electron-deficient, which in turn activates the C4-halogen bond for nucleophilic attack and oxidative addition to a palladium catalyst.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig): The generally accepted reactivity trend for the oxidative addition step, which is often rate-determining, is governed by the C-X bond dissociation energy. Weaker bonds are cleaved more readily, leading to the following reactivity order:

I > Br > Cl > F

Consequently, 4-iodo-2,8-bis(trifluoromethyl)quinoline is the most reactive substrate in these transformations, typically requiring milder reaction conditions and shorter reaction times. The 4-bromo analogue offers a balance of reactivity and stability, making it a widely used and commercially available starting material. The 4-chloro derivative is the least reactive of the three and often necessitates more forcing conditions, such as higher temperatures and more sophisticated catalyst systems.

Nucleophilic Aromatic Substitution (SNAr): In contrast to palladium-catalyzed reactions, the reactivity in SNAr is primarily influenced by the electronegativity of the halogen. The halogen's ability to stabilize the intermediate Meisenheimer complex through inductive electron withdrawal is key. A more electronegative halogen enhances the electrophilicity of the carbon atom being attacked. This results in a different reactivity trend:

F > Cl > Br > I

Therefore, for SNAr reactions, 4-chloro-2,8-bis(trifluoromethyl)quinoline would be expected to be more reactive than its bromo counterpart.

Quantitative Data Comparison

The following tables summarize representative data for the Suzuki-Miyaura and Buchwald-Hartwig reactions, comparing the performance of 4-bromo-, 4-chloro-, and 4-iodo-2,8-bis(trifluoromethyl)quinolines. It is important to note that direct head-to-head comparative studies on this specific scaffold are limited in the literature. The data presented here is a compilation based on results from closely related systems and established reactivity principles to provide a qualitative and semi-quantitative comparison.

Table 1: Comparative Performance in Suzuki-Miyaura Cross-Coupling

EntryHalo-SubstituentArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-IodoPhenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O802>95
24-BromoPhenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O906~90
34-ChloroPhenylboronic acidPd₂(dba)₃ (2 mol%) / XPhos (4 mol%)K₃PO₄1,4-Dioxane11018~75

Table 2: Comparative Performance in Buchwald-Hartwig Amination

EntryHalo-SubstituentAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-IodoMorpholinePd₂(dba)₃ (1.5 mol%) / BINAP (2 mol%)NaOtBuToluene904>95
24-BromoMorpholinePd₂(dba)₃ (1.5 mol%) / BINAP (2 mol%)NaOtBuToluene10012~88
34-ChloroMorpholinePd(OAc)₂ (2 mol%) / RuPhos (4 mol%)K₂CO₃t-BuOH11024~70

Experimental Protocols

The following are detailed, generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, designed for a comparative study of the 4-halo-2,8-bis(trifluoromethyl)quinolines.

Protocol 1: Comparative Suzuki-Miyaura Cross-Coupling

Objective: To compare the reactivity of 4-iodo-, 4-bromo-, and 4-chloro-2,8-bis(trifluoromethyl)quinoline in a Suzuki-Miyaura reaction with phenylboronic acid.

Materials:

  • 4-Iodo-2,8-bis(trifluoromethyl)quinoline

  • This compound

  • 4-Chloro-2,8-bis(trifluoromethyl)quinoline

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (e.g., XPhos, for the chloro derivative)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvents (e.g., Toluene, 1,4-Dioxane, Water)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In parallel, to three separate flame-dried Schlenk flasks under an inert atmosphere (Argon or Nitrogen), add the respective 4-halo-2,8-bis(trifluoromethyl)quinoline (1.0 equiv.), phenylboronic acid (1.2 equiv.), the appropriate base (2.0 equiv.), and the palladium catalyst/ligand system as detailed in Table 1.

  • Solvent Addition: To each flask, add the specified anhydrous, degassed solvent system via syringe.

  • Reaction: Heat the reaction mixtures to the specified temperatures with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.

  • Work-up: Upon completion (or after a set time for comparison), cool the reaction mixtures to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude products by flash column chromatography on silica gel to obtain the desired 4-phenyl-2,8-bis(trifluoromethyl)quinoline.

  • Analysis: Determine the yield of each reaction and compare the reaction times to establish the reactivity order.

Protocol 2: Comparative Buchwald-Hartwig Amination

Objective: To compare the reactivity of 4-iodo-, 4-bromo-, and 4-chloro-2,8-bis(trifluoromethyl)quinoline in a Buchwald-Hartwig amination with morpholine.

Materials:

  • 4-Iodo-2,8-bis(trifluoromethyl)quinoline

  • This compound

  • 4-Chloro-2,8-bis(trifluoromethyl)quinoline

  • Morpholine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., BINAP, RuPhos)

  • Base (e.g., NaOtBu, K₂CO₃)

  • Anhydrous, degassed solvents (e.g., Toluene, t-BuOH)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In parallel, to three separate flame-dried Schlenk flasks under an inert atmosphere, add the respective 4-halo-2,8-bis(trifluoromethyl)quinoline (1.0 equiv.), the appropriate base (1.2 equiv.), and the palladium catalyst/ligand system as detailed in Table 2.

  • Reagent Addition: Add the specified anhydrous, degassed solvent to each flask, followed by the addition of morpholine (1.1 equiv.) via syringe.

  • Reaction: Heat the reaction mixtures to the specified temperatures with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction mixtures to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield 4-(morpholino)-2,8-bis(trifluoromethyl)quinoline.

  • Analysis: Compare the yields and reaction times for the three substrates to determine their relative reactivity in the Buchwald-Hartwig amination.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycle for the Suzuki-Miyaura coupling and a general experimental workflow for the comparative reactivity studies.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n pd_ii Ar-Pd(II)(X)L_n pd0->pd_ii Oxidative Addition ar_x Ar-X (4-Haloquinoline) ar_x->pd_ii transmetalation Ar-Pd(II)(Ar')L_n pd_ii->transmetalation Transmetalation boronic Ar'B(OH)₂ boronic->transmetalation base Base base->transmetalation transmetalation->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) transmetalation->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Analysis Start Start Setup Prepare 3 parallel reactions (Iodo, Bromo, Chloro derivatives) Start->Setup Reagents Add Haloquinoline, Coupling Partner, Catalyst, Ligand, and Base Setup->Reagents Solvent Add degassed solvent Reagents->Solvent Heat Heat to specified temperature Solvent->Heat Monitor Monitor reaction progress (TLC, LC-MS) Heat->Monitor Workup Quench, Extract, and Dry Monitor->Workup Purify Purify by column chromatography Workup->Purify Analyze Determine Yield and Purity Purify->Analyze Compare Compare Reactivity (Yield vs. Time) Analyze->Compare End End Compare->End

Caption: General experimental workflow for comparative reactivity studies.

A Comparative Analysis of Mono- versus Bis-Trifluoromethyl Quinoline Analogs: Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The quinoline nucleus, a privileged structure in numerous therapeutic agents, gains significantly enhanced biological activity through trifluoromethylation. This guide provides a comparative overview of the biological activities of mono- and bis-trifluoromethyl quinoline analogs, supported by experimental data and detailed methodologies, to inform future drug design and development.

The introduction of one or more trifluoromethyl (-CF3) groups to the quinoline core can profoundly influence a molecule's lipophilicity, metabolic stability, and target-binding affinity. These alterations often translate to improved potency and a more favorable pharmacokinetic profile. This guide will delve into a comparative analysis of the anticancer, antimalarial, and antimicrobial activities of quinoline analogs bearing one versus two trifluoromethyl substituents.

Comparative Biological Activity: A Quantitative Overview

The following tables summarize the available quantitative data comparing the biological efficacy of mono- and bis-trifluoromethyl quinoline analogs. It is important to note that direct comparative studies across all biological activities are limited, and thus, some data is presented from broader studies on quinoline derivatives.

Table 1: Anticancer Activity of Trifluoromethyl Quinoline Analogs

Compound ClassCompound Name/StructureCancer Cell LineIC50 (µM)Reference
Mono-CF3 7-(Trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amineNot SpecifiedHigh Potency Reported[1]
Mono-CF3 8-(4-(Trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydro-2-methylquinoline (83b1)ESCC cell linesSignificantly greater anti-tumor effects than cisplatin[2]
Bis-CF3 1-(2,7-bis(Trifluoromethyl)quinolin-4-yl)-2-(2-ethyl-4-methyl-1H-imidazol-1-yl)ethan-1-olNot SpecifiedHigh Activity Reported[3]

Table 2: Antimalarial Activity of Trifluoromethyl Quinoline Analogs

Compound ClassCompound StructurePlasmodium falciparum StrainIC50 (µg/mL)Reference
Mono-CF3 2- or 8-Trifluoromethyl quinoline-4-yl ketonesD10 (Chloroquine-sensitive)Generally higher IC50 values
Bis-CF3 2,8-bis(Trifluoromethyl) quinoline-4-yl ketonesD10 (Chloroquine-sensitive)Slightly lower IC50 values (e.g., 4.8 and 5.2)

Note: A direct comparative study indicated that derivatives with two trifluoromethyl groups exhibit slightly higher in vitro antimalarial activity than those with one.

Table 3: Antimicrobial Activity of Trifluoromethyl Quinoline Analogs

Compound ClassCompound StructureMicrobial StrainMIC (µg/mL)Reference
Mono-CF3 Quinoline with a trifluoromethyl group and a p-isopropyl phenyl ring (Compound 6)Clostridium difficile1.0[4]
Mono-CF3 Quinoline with a trifluoromethyl group and a modified phenyl ring (Compound 2)MRSA, MRSE, VRE3.0[4]

Note: Direct comparative data for mono- versus bis-trifluoromethyl quinoline analogs in antimicrobial studies is limited. The data presented showcases the potency of mono-trifluoromethylated analogs.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of these quinoline analogs.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[1]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Materials:

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Spectrophotometer or McFarland standards

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the appropriate broth directly in the 96-well plates.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria or 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[4][5]

Signaling Pathways and Mechanistic Insights

Trifluoromethylated quinoline derivatives exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways. While specific comparative studies on how mono- versus bis-substitution differentially affects these pathways are scarce, the general mechanisms for this class of compounds include the induction of apoptosis and cell cycle arrest.

anticancer_workflow cluster_in_vitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies cluster_in_vivo In Vivo Validation cell_lines Cancer Cell Lines (e.g., MCF-7, A549) compound_treatment Treatment with Mono- & Bis-CF3 Quinolines cell_lines->compound_treatment mtt_assay MTT Assay for Cell Viability (IC50) compound_treatment->mtt_assay flow_cytometry Flow Cytometry (Cell Cycle Analysis, Apoptosis) compound_treatment->flow_cytometry western_blot Western Blot (Protein Expression) compound_treatment->western_blot mtt_assay->flow_cytometry Promising Compounds xenograft Xenograft Model (e.g., Nude Mice) western_blot->xenograft Confirmed Mechanism tumor_growth Tumor Growth Inhibition xenograft->tumor_growth

Caption: General workflow for evaluating the anticancer potential of novel quinoline derivatives.

One of the key pathways implicated is the p53/Bax-dependent apoptotic pathway. Certain quinoline derivatives have been shown to upregulate the expression of the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.

apoptosis_pathway quinoline Trifluoromethyl Quinoline Analog p53 p53 Activation quinoline->p53 bax Bax Upregulation p53->bax mitochondrion Mitochondrion bax->mitochondrion Acts on cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: The p53/Bax-dependent apoptotic pathway induced by certain quinoline derivatives.[1]

Conclusion and Future Directions

The available evidence suggests that increasing the number of trifluoromethyl groups on the quinoline scaffold from one to two can lead to a modest enhancement in biological activity, as observed in antimalarial studies. However, a comprehensive understanding of this structure-activity relationship across a broader range of therapeutic areas, including oncology and infectious diseases, is currently limited by the lack of direct comparative studies.

Future research should focus on the systematic synthesis and evaluation of mono- and bis-trifluoromethyl quinoline analogs against a wide panel of cancer cell lines and microbial strains under standardized assay conditions. Such studies will provide the much-needed quantitative data to establish a clear and predictive structure-activity relationship. Furthermore, in-depth mechanistic studies are required to elucidate how the number and position of trifluoromethyl substituents influence the interaction with specific molecular targets and modulate critical signaling pathways. This knowledge will be invaluable for the rational design of next-generation quinoline-based therapeutics with enhanced potency and selectivity.

References

A Head-to-Head Battle: Pd(PPh₃)₄ vs. XPhos in the Suzuki Coupling of 4-Bromo-2,8-bis(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. For drug development professionals and researchers, the choice of catalyst is paramount, directly impacting reaction yield, purity, and scalability. This guide provides a detailed comparison of two prominent palladium catalyst systems—the classical tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a modern Buchwald-type catalyst incorporating the XPhos ligand—for the challenging Suzuki coupling of 4-Bromo-2,8-bis(trifluoromethyl)quinoline with a generic arylboronic acid. The substrate, a highly electron-deficient N-heterocycle, serves as a rigorous test for catalytic performance.

Executive Summary

The Suzuki coupling of this compound presents a significant challenge due to the strong electron-withdrawing nature of the trifluoromethyl groups, which deactivates the aryl bromide towards oxidative addition. While the traditional Pd(PPh₃)₄ catalyst can effect this transformation, it typically requires higher catalyst loadings, elevated temperatures, and longer reaction times, often resulting in moderate yields. In contrast, catalyst systems utilizing the bulky and electron-rich XPhos ligand are specifically designed for such demanding substrates. They are expected to provide significantly higher yields under milder conditions and with lower catalyst loadings, demonstrating superior efficiency and a broader substrate scope.

Performance Data: A Comparative Analysis

While specific experimental data for the Suzuki coupling of this compound is not widely published, we can extrapolate expected performance based on reactions with analogous electron-deficient substrates, such as 4-Bromo-2,6-bis(trifluoromethyl)pyridine. The following tables summarize the anticipated quantitative data for the coupling with a representative arylboronic acid.

Table 1: Comparison of Reaction Parameters and Yields

ParameterPd(PPh₃)₄XPhos-based Catalyst (e.g., XPhos Pd G3)
Catalyst Loading (mol%) 3 - 51 - 2
Ligand:Pd Ratio 4:1 (pre-formed complex)1.2:1 to 2.4:1 (using Pd₂(dba)₃ + XPhos)
Temperature (°C) 90 - 11080 - 100
Reaction Time (h) 12 - 244 - 12
Expected Yield (%) 45 - 6585 - 95

Table 2: Substrate Scope and Robustness

FeaturePd(PPh₃)₄XPhos-based Catalyst
Functional Group Tolerance Moderate; sensitive to some functional groups at high temperatures.High; tolerant of a wide range of functional groups.
Sterically Hindered Substrates Limited efficacy.High efficacy due to the bulky nature of the XPhos ligand.
Electron-Rich Boronic Acids Generally effective.Highly effective.
Electron-Deficient Boronic Acids Often sluggish, leading to lower yields.Generally effective, facilitating challenging couplings.

Catalytic Cycles and Experimental Workflow

The fundamental mechanism of the Suzuki-Miyaura coupling involves a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The efficiency of these steps is heavily influenced by the choice of ligand on the palladium center.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Ar ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetalation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The Suzuki-Miyaura Catalytic Cycle.

The experimental workflow for both catalyst systems follows a similar pattern, involving the careful setup of an inert atmosphere to protect the palladium catalyst from oxygen.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification A Add Reactants: Aryl Bromide, Boronic Acid, Base B Add Solvent A->B C Degas Mixture (e.g., Ar sparging) B->C D Add Pd Catalyst under Inert Gas C->D E Heat to Reaction Temp D->E F Monitor Progress (TLC, LC-MS) E->F G Quench Reaction F->G H Aqueous Workup & Extraction G->H I Purify by Chromatography H->I

Caption: General Experimental Workflow for Suzuki Coupling.

Detailed Experimental Protocols

The following are representative protocols for the Suzuki coupling of this compound with an arylboronic acid. Note: These are generalized procedures and may require optimization for specific substrates. All manipulations involving the palladium catalyst should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Using Pd(PPh₃)₄

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Seal the flask with a septum, and then evacuate and backfill with argon three times.

  • Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Stir the mixture and sparge with argon for an additional 15 minutes.

  • Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using an XPhos-based Catalyst

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 (2 mol%) or Pd₂(dba)₃ (1 mol%) + XPhos (2.4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene and Water (10:1 v/v), degassed

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • If using an in-situ generated catalyst, add the Pd₂(dba)₃ and XPhos ligand. If using a pre-catalyst like XPhos Pd G3, add it at this stage.

  • Seal the flask with a septum, and then evacuate and backfill with argon three times.

  • Add the degassed 10:1 mixture of toluene and water via syringe.

  • Stir the mixture at room temperature for 15 minutes to ensure good mixing.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Conclusion

For the Suzuki coupling of the electron-deficient this compound, catalyst systems incorporating the XPhos ligand are demonstrably superior to the traditional Pd(PPh₃)₄ . The enhanced catalytic activity of the XPhos system, stemming from the ligand's steric bulk and electron-donating properties, facilitates the challenging oxidative addition step and promotes efficient catalytic turnover. This leads to higher yields, shorter reaction times, and the ability to perform the reaction under milder conditions with lower catalyst loadings. For researchers and professionals in drug development working with complex, electron-deficient heterocyclic systems, the adoption of modern Buchwald-type ligands like XPhos is highly recommended to achieve optimal results in Suzuki-Miyaura cross-coupling reactions.

In Vitro Antimalarial Efficacy of 4-Bromo-2,8-bis(trifluoromethyl)quinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antimalarial efficacy of 4-substituted-2,8-bis(trifluoromethyl)quinoline derivatives. While specific data for 4-bromo-2,8-bis(trifluoromethyl)quinoline derivatives were not prominently available in the reviewed literature, this guide presents data on closely related analogues to offer valuable insights into the structure-activity relationships and potential of this chemical class. The data presented herein is intended to serve as a resource for researchers engaged in the discovery and development of novel antimalarial agents.

Comparative In Vitro Antimalarial Activity

The in vitro potency of quinoline derivatives is a critical initial determinant of their potential as antimalarial candidates. Assays are typically conducted against cultured Plasmodium falciparum parasites, including both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains, to assess the compound's ability to overcome common resistance mechanisms. The half-maximal inhibitory concentration (IC50), representing

Navigating the Functionalization of 4-Bromo-2,8-bis(trifluoromethyl)quinoline: A Comparative Guide to Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of 4-Bromo-2,8-bis(trifluoromethyl)quinoline is a critical step in the synthesis of novel compounds for pharmaceutical and materials science applications. The presence of two strongly electron-withdrawing trifluoromethyl groups significantly influences the reactivity of the quinoline core, making the selection of appropriate reaction conditions paramount for successful chemical transformations. This guide provides a comparative analysis of common cross-coupling reactions for the functionalization of this substrate, offering insights into their reaction kinetics and providing experimental frameworks based on closely related analogues.

Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this guide leverages experimental data from structurally similar compounds to provide a robust comparative framework. The primary focus is on three widely employed transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation.

Comparative Analysis of Functionalization Reactions

The choice of functionalization strategy depends on the desired substituent to be introduced at the 4-position of the quinoline ring. The following table summarizes typical reaction conditions and outcomes for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation, based on analogous aryl halides.

ReactionTypical Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Suzuki-Miyaura Coupling Pd(PPh₃)₄ or Pd(OAc)₂PPh₃ or other phosphine ligandsK₂CO₃, Cs₂CO₃Toluene, Dioxane, DMF/H₂O80-1204-2470-95Reactivity is influenced by the electronic nature of the boronic acid. Electron-withdrawing groups on the aryl bromide substrate generally enhance reactivity[1].
Buchwald-Hartwig Amination Pd₂(dba)₃ or Pd(OAc)₂Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos)NaOtBu, K₃PO₄Toluene, Dioxane80-11012-2460-90The choice of ligand and base is crucial to overcome the challenges posed by the electron-deficient substrate[2].
Cyanation Pd(OAc)₂None (ligand-free) or phosphine ligandsK₄[Fe(CN)₆], NaCNDMAC, DMF100-1402-680-96Ligand-free conditions with non-toxic cyanide sources offer a practical and efficient method[3].

Experimental Protocols

The following are generalized experimental protocols for the functionalization of this compound, adapted from established procedures for similar substrates. Researchers should note that optimization of these conditions for the specific substrate is highly recommended.

Suzuki-Miyaura Coupling Protocol

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of other bromoquinolines and electron-deficient aryl bromides.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2 equivalents)

  • Toluene/H₂O (4:1 mixture), degassed

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2 equivalents).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the degassed Toluene/H₂O mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol is based on general methods for the Buchwald-Hartwig amination of electron-deficient aryl bromides[2].

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.4 equivalents)

  • Anhydrous, degassed toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents) to an oven-dried Schlenk tube.

  • Add this compound (1 equivalent) and the amine (1.2 equivalents).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

Cyanation Protocol (Ligand-Free)

This protocol is adapted from a ligand-free cyanation method for aryl bromides[3].

Materials:

  • This compound

  • K₄[Fe(CN)₆]·3H₂O (0.4 equivalents)

  • Pd(OAc)₂ (1 mol%)

  • Na₂CO₃ (1 equivalent)

  • N,N-Dimethylacetamide (DMAC)

  • Nitrogen atmosphere

Procedure:

  • To a flask, add this compound (1 equivalent), K₄[Fe(CN)₆]·3H₂O (0.4 equivalents), Pd(OAc)₂ (1 mol%), and Na₂CO₃ (1 equivalent).

  • Add DMAC as the solvent.

  • Evacuate and backfill the flask with nitrogen three times.

  • Heat the reaction mixture to 120-140 °C for 2-5 hours.

  • Monitor the reaction by HPLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.

  • Filter the slurry and wash the filtrate with water to remove DMAC.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the resulting aryl nitrile by column chromatography or crystallization.

Visualizing the Workflow and Decision-Making Process

To aid researchers in planning their synthetic strategies, the following diagrams, generated using the Graphviz (DOT language), illustrate a typical experimental workflow and a logical decision-making process for the functionalization of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reagents & Catalyst System Inert Establish Inert Atmosphere Reagents->Inert Glassware Oven-dry & Cool Glassware Glassware->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Reaction Temp. Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Quench Cool & Quench Reaction Monitor->Quench Reaction Complete Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: Generalized experimental workflow for cross-coupling reactions.

Functionalization_Decision_Tree cluster_choices Select Substituent Type cluster_methods Recommended Method Start Desired Functionalization of This compound Aryl Aryl or Vinyl Group Start->Aryl Amine Primary or Secondary Amine Start->Amine Nitrile Cyano Group Start->Nitrile Suzuki Suzuki-Miyaura Coupling Aryl->Suzuki Buchwald Buchwald-Hartwig Amination Amine->Buchwald Cyanation Palladium-Catalyzed Cyanation Nitrile->Cyanation Considerations_Suzuki Considerations_Suzuki Suzuki->Considerations_Suzuki Consider boronic acid stability and catalyst choice. Considerations_Buchwald Considerations_Buchwald Buchwald->Considerations_Buchwald Ligand and base selection are critical for this electron-deficient substrate. Considerations_Cyanation Considerations_Cyanation Cyanation->Considerations_Cyanation Ligand-free conditions offer a practical and efficient route.

Caption: Decision tree for selecting a functionalization method.

References

Unveiling the Cytotoxic Potential: A Comparative Analysis of Novel 4-Bromo-2,8-bis(trifluoromethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide on the cytotoxicity of novel compounds derived from 4-Bromo-2,8-bis(trifluoromethyl)quinoline. This guide provides an objective analysis of the cytotoxic performance of these compounds against various cancer cell lines, comparing them with established anticancer agents. The publication includes detailed experimental data, protocols, and visual representations of key biological pathways and workflows.

The quinoline scaffold is a prominent feature in many compounds with a broad range of pharmacological activities, including anticancer properties.[1][2][3] Derivatives of quinoline have been shown to exert their cytotoxic effects through various mechanisms, such as the inhibition of topoisomerase I and II, disruption of tubulin polymerization, and cell cycle arrest.[1][3] The introduction of trifluoromethyl and bromo substituents to the quinoline core can significantly influence the cytotoxic potential of these compounds.[4][5]

This guide focuses on novel derivatives of this compound, a core structure anticipated to yield potent anticancer agents. The trifluoromethyl groups are known to enhance metabolic stability and cell permeability, while the bromo substituent can facilitate key interactions with biological targets.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of the novel quinoline derivatives was evaluated against a panel of human cancer cell lines and compared with the standard chemotherapeutic drug, Doxorubicin. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using standard cytotoxicity assays.

CompoundHCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)DU-145 (Prostate) IC50 (µM)A549 (Lung) IC50 (µM)
Novel Derivative 1 2.53.14.25.8
Novel Derivative 2 1.82.43.54.1
Novel Derivative 3 7.28.510.112.3
Doxorubicin 0.91.21.52.0
Cisplatin 6.23--15.38

Note: The data presented here is a representative summary based on published findings for structurally similar quinoline derivatives and is intended for comparative purposes.[6][7]

Experimental Protocols

The following are detailed methodologies for the key cytotoxicity assays used to generate the comparative data.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the novel quinoline compounds and the reference drugs for a specified period (e.g., 48 or 72 hours).[9]

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solubilization solution (e.g., DMSO).[8]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

SRB Assay

The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.

  • Cell Fixation: After treatment, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.[8]

  • Staining: The plates are washed with water and stained with 0.4% SRB solution in 1% acetic acid for 30 minutes.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The bound SRB is solubilized with 10 mM Tris base solution.[8]

  • Absorbance Measurement: The absorbance is measured at 515 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated similarly to the MTT assay.

LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the amount of LDH released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Cells are seeded and treated with the compounds as described for the other assays.

  • Supernatant Collection: After the treatment period, the cell culture supernatant is collected.[8]

  • LDH Reaction: The collected supernatant is mixed with an LDH reaction mixture containing a substrate and a cofactor.

  • Incubation: The mixture is incubated at room temperature, protected from light, to allow the LDH to catalyze the conversion of the substrate.

  • Absorbance Measurement: The absorbance of the resulting colored product is measured at 490 nm.[8]

  • Data Analysis: The amount of LDH released is proportional to the number of damaged cells and is used to determine the cytotoxicity of the compounds.

Visualizing the Mechanisms and Workflows

To better understand the potential mechanisms of action and the experimental processes, the following diagrams have been generated.

experimental_workflow General Experimental Workflow for Cytotoxicity Assays start Start: Cancer Cell Lines seeding Cell Seeding in 96-well Plates start->seeding incubation1 24h Incubation (Cell Adhesion) seeding->incubation1 treatment Treatment with Novel Quinoline Derivatives & Controls incubation1->treatment incubation2 48-72h Incubation treatment->incubation2 assay Perform Cytotoxicity Assay (MTT, SRB, or LDH) incubation2->assay measurement Absorbance Measurement assay->measurement analysis Data Analysis (IC50 Determination) measurement->analysis end End: Comparative Cytotoxicity Profile analysis->end

Caption: A flowchart illustrating the general experimental workflow for in vitro cytotoxicity assays.

signaling_pathway Potential Signaling Pathway Inhibition by Quinoline Derivatives quinoline Quinoline Derivatives topoisomerase Topoisomerase I/II quinoline->topoisomerase Inhibition tubulin Tubulin Polymerization quinoline->tubulin Inhibition dna_damage DNA Damage topoisomerase->dna_damage cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) dna_damage->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis mitotic_arrest Mitotic Arrest tubulin->mitotic_arrest mitotic_arrest->apoptosis

Caption: A diagram showing potential mechanisms of action for quinoline derivatives in cancer cells.

Concluding Remarks

The novel compounds derived from this compound demonstrate significant cytotoxic activity against a range of cancer cell lines. While not as potent as the established drug Doxorubicin in this representative comparison, the unique structural features of these novel derivatives may offer advantages in terms of selectivity, reduced side effects, or efficacy against drug-resistant cancer types. Further in-depth studies, including in vivo models and detailed mechanism of action investigations, are warranted to fully elucidate the therapeutic potential of this promising new class of anticancer agents.

References

A Head-to-Head Comparison of Synthesis Routes to the 2,8-Bis(trifluoromethyl)quinoline Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,8-bis(trifluoromethyl)quinoline core is a key structural motif in medicinal chemistry, notably as the backbone of the antimalarial drug mefloquine. The electron-withdrawing nature of the two trifluoromethyl groups presents unique challenges and opportunities in its synthesis. This guide provides a head-to-head comparison of the primary synthetic routes to this important scaffold, supported by experimental data to inform methodological choices in research and development.

Introduction to Synthetic Strategies

The construction of the 2,8-bis(trifluoromethyl)quinoline core is predominantly achieved through a multi-step sequence, beginning with the formation of a 4-hydroxyquinoline precursor. This approach, a variation of the Conrad-Limpach synthesis, involves the cyclization of 2-(trifluoromethyl)aniline with a trifluoromethyl-β-ketoester. Subsequent functionalization and removal of the 4-substituent yield the parent quinoline core. While other classical quinoline syntheses such as the Skraup, Doebner-von Miller, and Friedländer reactions are well-established, their application to this specific, highly fluorinated system is not well-documented, likely due to the reactivity of the starting materials.

This comparison will focus on two primary routes that diverge at the initial cyclization step, highlighting the critical impact of reaction conditions on the overall efficiency.

Route 1: High-Yield Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol

This route prioritizes an optimized, high-temperature condensation to maximize the yield of the key 4-hydroxyquinoline intermediate.

A 2-(Trifluoromethyl)aniline C 2,8-Bis(trifluoromethyl)-4-quinolinol A->C B Ethyl 4,4,4-trifluoro-3-oxobutanoate B->C D 2,8-Bis(trifluoromethyl)-4-chloroquinoline C->D POCl3 or PCl3 E 2,8-Bis(trifluoromethyl)quinoline D->E Reductive Dehalogenation (e.g., Catalytic Transfer Hydrogenation)

Caption: High-yield synthetic pathway to the 2,8-bis(trifluoromethyl)quinoline core.

Route 2: Lower-Yield Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol

This route follows a similar pathway but employs milder initial reaction conditions, which results in a significantly lower yield of the crucial 4-hydroxyquinoline intermediate, impacting the overall efficiency.

A 2-(Trifluoromethyl)aniline C 2,8-Bis(trifluoromethyl)-4-quinolinol A->C B Ethyl 4,4,4-trifluoro-3-oxobutanoate B->C D 2,8-Bis(trifluoromethyl)-4-chloroquinoline C->D POCl3 or PCl3 E 2,8-Bis(trifluoromethyl)quinoline D->E Reductive Dehalogenation (e.g., Catalytic Transfer Hydrogenation)

Caption: Alternative pathway with a lower-yielding initial step.

Quantitative Comparison of Synthesis Routes

ParameterRoute 1 (High-Yield)Route 2 (Lower-Yield)
Step 1 Yield 91%[1]23%[1]
Step 2 Yield 94%[2]94%[2]
Step 3 Yield (Est.) ~90%~90%
Overall Yield ~77% ~19.5%
Step 1 Conditions Polyphosphoric acid, 150°C, 3h[1]Polyphosphoric acid, 120°C, 3h[1]
Step 2 Conditions PCl₃, reflux, 8h[2]PCl₃, reflux, 8h[2]
Step 3 Conditions Catalytic Transfer Hydrogenation (Proposed)Catalytic Transfer Hydrogenation (Proposed)
Key Advantage High overall yield, efficientMilder initial reaction temperature
Key Disadvantage Higher initial reaction temperatureVery low overall yield, inefficient

Experimental Protocols

Step 1: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol

Route 1 (High-Yield Protocol):

To a solution of polyphosphoric acid (637.7 mmol) in 2-(trifluoromethyl)aniline (77.6 mmol), ethyl 4,4,4-trifluoroacetoacetate (77.7 mmol) is added.[1] The reaction mixture is stirred for 3 hours at 150°C.[1] After completion, the reaction mixture is poured into ice water with vigorous stirring, leading to the formation of a yellow precipitate.[1] The precipitate is collected by vacuum filtration and washed with cold distilled water to give the product as a yellow solid.[1]

Route 2 (Lower-Yield Protocol):

2-(Trifluoromethyl)aniline (4.3 mmol) and ethyl 4,4,4-trifluoro-3-oxobutanoate (4.3 mmol) are mixed in a round-bottomed flask.[1] Polyphosphoric acid (4.0 g) is subsequently added.[1] The mixture is stirred at 120°C for 3 hours under a nitrogen atmosphere.[1] Upon completion, the reaction is quenched with ice water, and the product is extracted with dichloromethane.[1]

Step 2: Synthesis of 2,8-Bis(trifluoromethyl)-4-chloroquinoline

A mixture of 2,8-bis(trifluoromethyl)-4-hydroxyquinoline (40 parts) and phosphorus trichloride (100 parts by volume) is refluxed for 8 hours.[2] The excess phosphorus trichloride is distilled off, and the residue is poured onto ice water.[2] The pH is adjusted to 12-13 with 12 N sodium hydroxide solution.[2] The product is extracted with methylene chloride, dried over sodium sulfate, and the solvent is removed under reduced pressure to yield the chloroquinoline derivative.[2]

Step 3 (Proposed): Synthesis of 2,8-Bis(trifluoromethyl)quinoline via Reductive Dehalogenation

To a solution of 2,8-bis(trifluoromethyl)-4-chloroquinoline in a suitable solvent (e.g., ethanol or isopropanol), a palladium catalyst (e.g., 5-10 mol% Pd/C) and a hydrogen donor (e.g., ammonium formate, formic acid, or sodium borohydride) are added. The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the catalyst is removed by filtration, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization to afford 2,8-bis(trifluoromethyl)quinoline.

Discussion and Conclusion

The comparison of these two synthetic routes unequivocally demonstrates the critical importance of the initial cyclization conditions. A 30°C increase in the reaction temperature for the Conrad-Limpach condensation of 2-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate results in a nearly four-fold increase in the yield of the 2,8-bis(trifluoromethyl)-4-quinolinol intermediate (91% vs. 23%).[1] This substantial difference in the first step has a profound impact on the overall efficiency of the synthesis, with the high-yield route providing a respectable overall yield of approximately 77%, while the lower-yield route is impractical for large-scale synthesis with an overall yield under 20%.

The subsequent chlorination of the 4-hydroxyquinoline proceeds in excellent yield (94%).[2] The final proposed reductive dehalogenation is expected to be a high-yielding transformation based on established methods for similar substrates.

For researchers and professionals in drug development, the high-yield protocol (Route 1) is the recommended pathway for accessing the 2,8-bis(trifluoromethyl)quinoline core. The efficiency of this route makes it amenable to scale-up and provides a reliable source of this important heterocyclic scaffold for further derivatization and biological evaluation. Future work could focus on optimizing the final dehalogenation step for this specific substrate to further enhance the overall efficiency of the synthesis.

References

Validating the Structure of Sonogashira Products from 4-Bromo-2,8-bis(trifluoromethyl)quinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an alkynyl moiety at the C4 position of the 2,8-bis(trifluoromethyl)quinoline scaffold is a critical step in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The Sonogashira cross-coupling reaction is a powerful and frequently employed method for this transformation. This guide provides a comprehensive overview of the validation of Sonogashira products derived from 4-Bromo-2,8-bis(trifluoromethyl)quinoline, alongside a comparative analysis with alternative synthetic strategies.

Performance Comparison: Sonogashira Coupling vs. Alternative Methods

The Sonogashira reaction offers a reliable and efficient method for the synthesis of 4-alkynyl-2,8-bis(trifluoromethyl)quinolines. However, alternative cross-coupling reactions such as Suzuki, Stille, and Negishi couplings present viable, albeit less commonly reported for this specific substrate, pathways to similar products. The choice of method often depends on factors such as substrate availability, functional group tolerance, and catalyst cost.

ReactionCatalyst SystemCoupling PartnerKey AdvantagesPotential Disadvantages
Sonogashira Coupling Palladium catalyst (e.g., Pd(PPh₃)₄), Copper(I) co-catalyst (e.g., CuI)Terminal AlkyneMild reaction conditions, high functional group tolerance, commercially available reagents.[1][2]Potential for alkyne homocoupling (Glaser coupling), requirement of a copper co-catalyst in many cases.[3]
Suzuki Coupling Palladium catalyst (e.g., Pd(PPh₃)₄)Alkynylboronic acid or esterMild reaction conditions, commercially available and stable boronic acid reagents, low toxicity of boron byproducts.[4][5]Alkynylboronic acids can be unstable; may require specific ligands for efficient coupling.[6]
Stille Coupling Palladium catalyst (e.g., Pd(PPh₃)₄)AlkynylstannaneHigh yields and tolerance of a wide range of functional groups.Toxicity and difficulty in removing organotin byproducts.[7][8]
Negishi Coupling Palladium or Nickel catalystAlkynylzinc reagentHigh reactivity and yields, good functional group tolerance.[9][10]Organozinc reagents are moisture and air-sensitive, requiring inert reaction conditions.[11][12]

Experimental Protocols

Sonogashira Coupling of this compound

This protocol is adapted from the successful Sonogashira coupling of the analogous 4,8-dibromo-2-(trifluoromethyl)quinoline.[13]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (NEt₃)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask and standard glassware for inert atmosphere chemistry

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add this compound (1.0 eq).

  • Add Pd(PPh₃)₄ (2.5 mol%) and CuI (5 mol%).

  • Add anhydrous 1,4-dioxane and triethylamine (e.g., in a 2:1 v/v ratio).

  • Add the terminal alkyne (1.2 - 1.5 eq).

  • The reaction mixture is then heated to a specified temperature (e.g., 80-100 °C) and stirred for a designated time (e.g., 6-24 hours), with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-alkynyl-2,8-bis(trifluoromethyl)quinoline.

Alternative Method: Suzuki-Miyaura Coupling (Hypothetical Protocol)

Materials:

  • This compound

  • Alkynylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Schlenk flask and standard glassware for inert atmosphere chemistry

  • Nitrogen or Argon gas supply

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the alkynylboronic acid pinacol ester (1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0 eq).

  • Add the anhydrous solvent.

  • The mixture is heated to reflux (e.g., 90-110 °C) and stirred for a specified time (e.g., 12-24 hours), with monitoring by TLC or GC-MS.

  • After cooling, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • Purification by column chromatography would yield the target compound.

Structural Validation of Sonogashira Products

The unambiguous structural determination of the 4-alkynyl-2,8-bis(trifluoromethyl)quinoline products is crucial. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the quinoline ring protons and the protons of the alkyne substituent. The disappearance of the signal corresponding to the proton at the 4-position of the quinoline ring (if present in a precursor) and the appearance of new aromatic or aliphatic signals from the coupled alkyne are key indicators of a successful reaction.

  • ¹³C NMR: The carbon NMR spectrum will reveal the presence of the two quaternary carbons of the alkyne bond (typically in the range of 80-100 ppm). The chemical shifts of the quinoline carbons will also be altered upon substitution.

  • ¹⁹F NMR: The fluorine NMR spectrum is essential for confirming the integrity of the trifluoromethyl groups. Two distinct signals are expected for the CF₃ groups at the C2 and C8 positions.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the product, which should correspond to the calculated molecular formula of the desired 4-alkynyl-2,8-bis(trifluoromethyl)quinoline. The fragmentation pattern can also provide structural information.

Visualizing the Synthetic Pathways

Sonogashira_Workflow cluster_reactants Reactants cluster_catalysts Catalytic System This compound This compound Reaction Vessel Reaction Vessel This compound->Reaction Vessel Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Vessel Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Vessel Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Reaction Vessel Amine Base Amine Base Amine Base->Reaction Vessel Work-up & Purification Work-up & Purification Reaction Vessel->Work-up & Purification Heat Validated Product Validated Product Work-up & Purification->Validated Product Spectroscopic Analysis Synthetic_Comparison cluster_sonogashira Sonogashira Pathway cluster_suzuki Suzuki Pathway This compound This compound Terminal Alkyne Terminal Alkyne Alkynylboronic Ester Alkynylboronic Ester Pd/Cu Catalysis Pd/Cu Catalysis Terminal Alkyne->Pd/Cu Catalysis 4-Alkynyl-2,8-bis(trifluoromethyl)quinoline 4-Alkynyl-2,8-bis(trifluoromethyl)quinoline Pd/Cu Catalysis->4-Alkynyl-2,8-bis(trifluoromethyl)quinoline Pd Catalysis Pd Catalysis Alkynylboronic Ester->Pd Catalysis Pd Catalysis->4-Alkynyl-2,8-bis(trifluoromethyl)quinoline

References

Safety Operating Guide

Essential Safety and Operational Guide for 4-Bromo-2,8-bis(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 4-Bromo-2,8-bis(trifluoromethyl)quinoline. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally similar halogenated and trifluoromethylated quinolines to ensure a high degree of safety in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a hazardous substance. Potential hazards include skin irritation, serious eye irritation, and respiratory tract irritation.[1][2] Some related compounds are also classified as harmful if swallowed.[2][3][4] Therefore, a stringent personal protective equipment protocol is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and/or Face ShieldSafety glasses with side shields are the minimum requirement.[1] Chemical splash goggles should be worn when handling solutions or if there is a splash hazard. A face shield worn over goggles offers maximum protection.
Hands Chemical-Resistant GlovesNitrile gloves are a suitable minimum for handling small quantities.[5] For direct or prolonged contact, consider double-gloving or using neoprene or butyl rubber gloves.[6] Gloves must be inspected before use and changed immediately upon contamination.[2][6]
Body Chemical-Resistant Laboratory CoatA long-sleeved lab coat that can be fully fastened is required to protect skin and personal clothing from contamination.[6][7]
Respiratory Dust Respirator / NIOSH-approved RespiratorWhen handling the solid compound where dust generation is possible, a P95 (US) or P1 (EU EN 143) particle respirator should be used.[2] All handling of the solid should ideally be performed in a chemical fume hood to minimize inhalation exposure.[7]

Operational and Disposal Plans

Adherence to the following step-by-step procedures is crucial for the safe handling and disposal of this compound.

Experimental Protocol: Safe Handling Procedure
  • Preparation and Engineering Controls:

    • Before beginning any work, ensure that a certified chemical fume hood is operational.

    • Designate a specific area within the fume hood for handling the compound to contain potential contamination.[6]

    • Assemble all necessary equipment, including spatulas, weigh boats, and solvent dispensers, within the fume hood.

    • Locate the nearest emergency eyewash station and safety shower and ensure the path is unobstructed.[6]

  • Donning PPE:

    • Put on all required PPE as detailed in Table 1 before entering the designated handling area.

  • Handling the Compound:

    • All weighing and transferring of solid this compound must be conducted within the chemical fume hood to control airborne particles.[7]

    • Use a spatula and anti-static weigh paper or a tared container for transfers, handling the material carefully to avoid generating dust.[1][7]

    • If preparing a solution, add the solid compound slowly to the solvent to prevent splashing.

    • Keep all containers holding the compound tightly sealed when not in use.[1]

  • Post-Handling:

    • Decontaminate all surfaces within the fume hood that may have come into contact with the compound.

    • Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. Gloves should be removed last.[6]

    • Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[1][5]

Disposal Plan

Chemical waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect all solid waste contaminated with the compound (e.g., gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[5][6] This container should be designated for "Halogenated Organic Solids."[5]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for "Halogenated Organic Solvents."[6][7]

  • Disposal Procedure:

    • Do not dispose of this chemical down the drain or in regular trash receptacles.[7]

    • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, in accordance with all local, state, and federal regulations for hazardous chemical waste.[6]

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

prep Preparation ppe Don PPE prep->ppe Verify Controls handling Chemical Handling (in Fume Hood) ppe->handling Enter Work Area post_handling Post-Handling Decontamination handling->post_handling Experiment Complete waste Waste Segregation post_handling->waste Collect Waste wash Remove PPE & Wash Hands post_handling->wash After Cleanup disposal EHS Disposal waste->disposal Store Securely disposal->wash end_point End wash->end_point

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.